PK11007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of PK11007: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of PK11007, a 2-sulfonylpyrimidine compound with significant anticancer activity. Primarily targeting cells with compromised p53 function, this compound exerts its effects through a dual mechanism involving both p53-dependent and p53-independent pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.
Core Mechanism of Action: A Two-pronged Attack
This compound operates as a mild thiol alkylator, a characteristic that underpins its anticancer properties.[1][2] Its mechanism can be broadly categorized into two interconnected pathways: the reactivation of mutant p53 and the induction of oxidative stress.
p53-Dependent Pathway: Restoring Tumor Suppressor Function
A significant portion of human cancers harbors mutations in the TP53 gene, leading to a non-functional or destabilized p53 protein.[2][3] this compound directly addresses this by:
-
Selective Thiol Alkylation: this compound selectively alkylates two surface-exposed cysteine residues on the mutant p53 protein.[1][2] This modification stabilizes the p53 protein structure without impairing its ability to bind to DNA.[1][2]
-
Reactivation of Transcriptional Activity: The stabilized mutant p53 regains its function as a transcription factor.[2] This leads to the upregulation of canonical p53 target genes, including p21, PUMA, and MDM2.[1][2]
-
Induction of Apoptosis: The reactivation of the p53 pathway ultimately triggers programmed cell death (apoptosis) in cancer cells.[4][5]
p53-Independent Pathway: Induction of Oxidative Stress
This compound also exhibits potent anticancer activity in a manner independent of p53 status, primarily through the induction of reactive oxygen species (ROS).[2][3] This pathway involves:
-
Glutathione (B108866) Depletion: this compound's activity is associated with the depletion of glutathione (GSH), a key intracellular antioxidant.[2][3]
-
Increased ROS Levels: The reduction in GSH levels leads to a significant increase in intracellular ROS.[1][2]
-
ER Stress and Cell Death: The elevated ROS levels induce endoplasmic reticulum (ER) stress, contributing to caspase-independent cell death.[1][3] Recent studies also suggest that this compound can covalently inhibit thioredoxin reductase 1 (TXNRD1), further contributing to oxidative stress.[6]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the activity of this compound.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line Type | p53 Status | IC50 Range (µM) | Reference |
| Triple-Negative Breast Cancer (TNBC) | Mutant | Significantly lower | [4][7] |
| Non-TNBC | Wild-Type | Higher | [4][7] |
| Overall (17 breast cell lines) | Mixed | 2.3 - 42.2 | [4][7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Lines | Concentration (µM) | Duration | Observed Effect | Reference |
| Viability Reduction | MKN1, HUH-7, NUGC-3, SW480 (mutant p53) | 15 - 30 | 24 hours | Significant viability reduction | [1] |
| Upregulation of p53 target genes | NUGC-3, HUH-7, MKN1, HUH-6, NUGC-4 | 0 - 60 | 3 or 6 hours | Increased p21, MDM2, PUMA protein levels | [1] |
| Increased transcription of p53 target genes | MKN1, HUH-7, NUGC-3 | 15 - 20 | 4.5 or 6 hours | 2-fold increase in PUMA and p21 mRNA | [1] |
| ROS Induction | NUGC-3, NUGC-4, HUH-6, HUH-7, MKN1 | 60 | 2 hours | Elevated ROS levels | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Gene Expression Analysis (RNA Sequencing)
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer and spectrophotometer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform bioinformatics analysis of the sequencing data, including quality control, read alignment to a reference genome, and quantification of gene expression.
-
Differential Expression and Pathway Analysis: Identify differentially expressed genes between this compound-treated and control samples. Perform gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by this compound.[4]
Conclusion
This compound presents a compelling dual-action mechanism for cancer therapy, particularly in tumors with mutant p53. Its ability to both reactivate the p53 tumor suppressor pathway and induce p53-independent cell death through oxidative stress makes it a promising candidate for further preclinical and clinical investigation. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
PK11007 as a ligand for the translocator protein (TSPO)
An In-depth Technical Guide on the Translocator Protein (TSPO) and its Prototypical Ligand
Disclaimer: The initial query specified . However, a comprehensive review of the scientific literature reveals that the prototypical and most extensively studied isoquinoline (B145761) carboxamide ligand for TSPO is PK11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide]. PK11007 is primarily recognized for its anti-cancer activities through mechanisms involving the reactivation of mutant p53 and inhibition of thioredoxin reductase 1. This guide will therefore focus on PK11195 as the relevant compound for TSPO research, as it aligns with the core scientific interest in a TSPO ligand.
Introduction: The Translocator Protein (TSPO)
The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), its name was updated to reflect its diverse functional roles. TSPO is ubiquitously expressed in various tissues, with particularly high levels in steroid-synthesizing tissues like the adrenal glands and gonads. In the central nervous system (CNS), basal expression is low but is significantly upregulated in activated microglia and astrocytes under conditions of neuroinflammation, injury, or disease.[2] This upregulation has established TSPO as a key biomarker for neuroinflammation.[1]
TSPO is implicated in a multitude of cellular processes, including:
-
Steroidogenesis: Facilitating the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of steroids and neurosteroids.[3]
-
Apoptosis: Interacting with components of the mitochondrial permeability transition pore (mPTP), such as the voltage-dependent anion channel (VDAC), thereby modulating programmed cell death.[4]
-
Inflammation: Regulating microglial activation and the production of reactive oxygen species (ROS) and inflammatory cytokines.[1]
-
Cell Proliferation: Involvement in the growth and differentiation of both normal and cancerous cells.[4]
PK11195: The Archetypal TSPO Ligand
PK11195 was the first high-affinity, selective, non-benzodiazepine ligand developed for TSPO.[5] Its (R)-enantiomer, in particular, exhibits a higher affinity for TSPO and has been instrumental as a research tool and as a radiolabeled tracer (--INVALID-LINK---PK11195) for Positron Emission Tomography (PET) imaging to visualize neuroinflammation in vivo.[5][6]
Quantitative Data on PK11195
The binding affinity and functional potency of PK11195 have been characterized across numerous studies. The data are summarized below.
Binding Affinity
The affinity of PK11195 for TSPO is typically in the low nanomolar range, though values can vary based on the experimental system and tissue origin.
| Parameter | Value (nM) | Species/System | Reference |
| Ki | 3.60 ± 0.41 | Not specified | [7] |
| Ki | 9.3 ± 0.5 | Rat Kidney | [8] |
| Ki ((R)-enantiomer) | 2.9 | Human | [6] |
| Kd | 29.25 | Human Platelets | [9] |
| Kd | 1.4 | Rat Brain | [10] |
| Kd | 4.3 - 6.6 | Human Brain | [10] |
Functional Potency
The concentrations of PK11195 required to elicit functional effects, such as apoptosis or inhibition of proliferation, are often several orders of magnitude higher (in the micromolar range) than its binding affinity.[4]
| Functional Effect | IC50 Value (µM) | Cell Line(s) | Reference |
| Inhibition of Proliferation | 80 - 120 | Neuroblastoma Cell Lines | [4] |
| Induction of Apoptosis | >10 | Cancer Cell Lines | [4] |
| Protection from Cell Death | 50 | Ischemia/Reperfusion Model | [11] |
Functional Effects of PK11195
PK11195 modulates several TSPO-related functions, acting primarily as an antagonist.
-
Anti-Inflammatory Effects: In models of neuroinflammation, PK11195 has been shown to suppress microglial activation.[1] It can inhibit the production of ROS and downregulate the NLRP3 inflammasome pathway, leading to a reduction in the secretion of pro-inflammatory cytokines like IL-1β and IL-18.[1]
-
Pro-Apoptotic Effects: At micromolar concentrations, PK11195 can induce apoptosis.[4] This is thought to occur by modulating the mPTP, potentially by disrupting the inhibitory action of anti-apoptotic proteins like Bcl-2 on the pore complex, thereby triggering the mitochondrial cell death cascade.[4]
-
Effects on Steroidogenesis: While initially thought to promote steroidogenesis, some recent evidence from TSPO knockout cell lines suggests that the steroidogenic effects of PK11195 may occur through a TSPO-independent mechanism.[12] This remains an area of active investigation.
-
Anti-Proliferative and Chemosensitizing Effects: PK11195 inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines.[4] It has also been shown to sensitize cancer cells to conventional chemotherapy agents.[4]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for TSPO
This protocol describes a method to determine the binding affinity (Ki) of a test compound for TSPO by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]PK11195.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat kidney, brain) or cultured cells expressing TSPO in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[13]
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
- Set up assay tubes or a 96-well plate containing:
- Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [³H]PK11195 (typically at or near its Kd value, e.g., 1-10 nM).[9][14]
- Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of unlabeled PK11195 (e.g., 10-20 µM) to saturate all specific binding sites.[9]
- Competition: Same as Total Binding, but with the addition of varying concentrations of the unlabeled test compound.
- Incubate the reactions at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][13]
3. Filtration and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[13]
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[13]
4. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-Specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]PK11195 binding) using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PK11195 used and Kd is its dissociation constant.[15]
Protocol: Cell Viability Assay (XTT/Alamar Blue)
This protocol assesses the effect of PK11195 on cell proliferation and viability.
1. Cell Seeding:
- Seed cells (e.g., neuroblastoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
2. Treatment:
- Treat the cells with a range of concentrations of PK11195 (e.g., 0-180 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).[4]
3. Viability Measurement:
- Add a metabolic indicator dye (e.g., XTT or Alamar Blue) to each well.
- Incubate for a period (e.g., 2-4 hours) to allow viable cells to metabolize the dye, resulting in a color change.
- Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
- Normalize the readings to the vehicle control to determine the percentage of cell viability at each concentration of PK11195.
- Plot the percentage of viability against the log concentration of PK11195 and use non-linear regression to calculate the IC₅₀ value.
Visualizations: Pathways and Workflows
Signaling Pathway: PK11195 Anti-Inflammatory Action
Caption: PK11195 binds to TSPO on mitochondria in activated microglia, inhibiting ROS production and NLRP3 activation.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for TSPO.
Logical Relationship: TSPO in Disease and Therapy
Caption: Logical flow from disease-induced TSPO upregulation to the use of PK11195 for diagnosis and therapy.
Conclusion
PK11195 remains a cornerstone ligand in the study of the translocator protein. Its high affinity and specificity have made it an invaluable tool for characterizing TSPO's role in health and disease. While its utility in PET imaging is hampered by high non-specific binding and a low signal-to-noise ratio, which has spurred the development of second-generation TSPO radiotracers, PK11195 continues to be widely used in vitro and in preclinical models.[2] Its complex functional profile, exhibiting anti-inflammatory, pro-apoptotic, and anti-proliferative effects, underscores the therapeutic potential of targeting TSPO. Further research is needed to fully elucidate its TSPO-dependent and independent mechanisms of action to refine its use in drug development.
References
- 1. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PK11007 in Modulating p53 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PK11007, a novel small molecule that modulates the activity of the tumor suppressor protein p53. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound and its Therapeutic Potential
This compound is a 2-sulfonylpyrimidine compound identified as a mild thiol alkylator with significant anticancer activity, particularly in cancer cells with compromised p53 function.[1][2] The tumor suppressor p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, and its gene, TP53, is the most frequently mutated gene in human cancers.[1] Many of these mutations result in a destabilized p53 protein that is unable to perform its tumor-suppressive functions.[2] this compound represents a promising therapeutic strategy by its ability to stabilize and reactivate mutant p53, leading to the selective elimination of cancer cells.[3]
Mechanism of Action of this compound
This compound exerts its effects on p53 through a dual mechanism, involving both p53-dependent and p53-independent pathways.
2.1. p53-Dependent Pathway: Reactivation of Mutant p53
The primary mechanism of this compound involves the direct modification of p53. It acts as a mild thiol alkylator, selectively targeting and alkylating two surface-exposed cysteine residues on the p53 protein.[2][4] This covalent modification stabilizes the conformation of mutant p53, without compromising its DNA-binding activity.[2][4] The stabilized mutant p53 can then regain its transcriptional activity, leading to the upregulation of its target genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and MDM2.[1][2][4] This reactivation of mutant p53 function is a key contributor to the pro-apoptotic effects of this compound in cancer cells harboring TP53 mutations.[5]
dot
Caption: this compound p53-Dependent Signaling Pathway.
2.2. p53-Independent Pathway: Induction of Oxidative Stress
In addition to its direct effects on p53, this compound can also induce cancer cell death through a p53-independent mechanism. This pathway involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[1][2] The reduction in GSH levels leads to a significant increase in reactive oxygen species (ROS), inducing high levels of oxidative stress and endoplasmic reticulum (ER) stress, ultimately triggering caspase-independent cell death.[2][4] This ROS-mediated cytotoxicity contributes to the anticancer activity of this compound, particularly in cells that may be less dependent on p53 reactivation.[1][4]
dot
Caption: this compound p53-Independent Signaling Pathway.
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated across various cancer cell lines, demonstrating preferential activity against cells with mutated p53.
| Parameter | Cell Lines | p53 Status | Value | Reference |
| IC50 (Proliferation) | Panel of 17 breast cancer cell lines | Mutant | Significantly lower than p53 WT | [3][5] |
| Triple-Negative Breast Cancer (TNBC) | Mutant | Significantly lower than non-TNBC | [3][5] | |
| Gastric and breast cancer cell lines | Mutant | Preferentially inhibits viability compared to WT | [1] | |
| MKN1 (V143A), HUH-7 (Y220C), NUGC-3 (Y220C), SW480 (R273H/P309S) | Mutant | 15 - 30 µM | [4] | |
| Upregulation of p53 Target Gene mRNA | NUGC-3, MKN1, HUH-7 | Mutant | 2-fold increase in PUMA and p21 | [2][4] |
| Upregulation of p53 Target Gene Protein | NUGC-3, HUH-7, MKN1, HUH-6, NUGC-4 | Mutant & WT | Concentration-dependent increase in p21, MDM2, and PUMA | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on p53 activity.
dot
Caption: Experimental Workflow for this compound Evaluation.
4.1. Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-120 µM) or a vehicle control (DMSO).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
4.2. Western Blot Analysis
This technique is employed to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Lysis: After treatment with this compound (e.g., 0-60 µM for 3 or 6 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
4.3. Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4.4. Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with this compound (e.g., 60 µM) for a short duration (e.g., 2 hours).[4]
-
Staining: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound is a promising anticancer agent that effectively targets cancer cells with compromised p53. Its dual mechanism of action, involving both the reactivation of mutant p53 and the induction of oxidative stress, provides a multi-pronged approach to eliminating tumor cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other p53-modulating compounds. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of various cancers, particularly those with a high prevalence of TP53 mutations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to PK11007-Induced Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms and implications of PK11007-induced reactive oxygen species (ROS) production. This compound, initially investigated as a reactivator of mutant p53, has emerged as a potent modulator of cellular redox homeostasis. This document synthesizes key findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers in oncology and cell biology.
Core Mechanism: Thiol Alkylation and Antioxidant System Disruption
This compound is a mild thiol alkylating agent that covalently modifies cysteine residues on target proteins.[1][2][3][4] This reactivity is central to its ability to induce ROS. The primary mechanisms identified are:
-
Inhibition of Thioredoxin Reductase 1 (TXNRD1): this compound covalently binds to the C-terminal redox motif of TXNRD1, a key selenoprotein enzyme responsible for maintaining the reduced state of thioredoxin.[5][6] This irreversible inhibition disrupts a critical cellular antioxidant system, leading to an imbalance in redox homeostasis and a subsequent increase in oxidative stress.[5][6]
-
Glutathione (GSH) Depletion: As a thiol-reactive compound, this compound can directly interact with and deplete the cellular pool of glutathione, the most abundant intracellular antioxidant.[4][7][8] The potentiation of this compound-induced cell death by GSH synthesis inhibitors underscores the importance of this mechanism.[4][7]
The induction of ROS by this compound is particularly pronounced in cancer cells with mutationally compromised p53, suggesting a synthetic lethal interaction where the compound exploits pre-existing vulnerabilities in cellular stress responses.[1][4][8]
Quantitative Analysis of this compound-Induced ROS Production
The following tables summarize the quantitative effects of this compound on cell viability and ROS levels as reported in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | IC50 (µM) | Incubation Time (h) | Reference |
| MKN1 | Mutant (V143A) | ~15-30 | 24 | [1] |
| HUH-7 | Mutant (Y220C) | ~15-30 | 24 | [1] |
| NUGC-3 | Mutant (Y220C) | ~15-30 | 24 | [1] |
| SW480 | Mutant (R273H/P309S) | ~15-30 | 24 | [1] |
| A549 | Wild-Type | >30 | 24 | [9] |
| H1299 | Null | ~20 | 24 | [9] |
| H23 | Mutant | ~20 | 24 | [9] |
Table 2: this compound-Mediated Increase in Cellular ROS Levels
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Fold Increase in ROS | Notes | Reference |
| MKN1 | 60 | 2 | >2-fold | Basal and induced ROS levels were at least two-fold higher than in other cell lines. | [1][8] |
| HUH-7 | 60 | 2 | Significantly higher than in p53 WT cells | Stronger ROS induction compared to NUGC-4 and HUH-6 cells. | [1][8] |
| NUGC-3 | 60 | 2 | Significantly higher than in p53 WT cells | Stronger ROS induction compared to NUGC-4 and HUH-6 cells. | [1][8] |
| NUGC-4 | 60 | 2 | Elevated | [1] | |
| HUH-6 | 60 | 2 | Elevated | [1] |
Signaling Pathways and Cellular Consequences
The accumulation of ROS triggered by this compound initiates several downstream signaling cascades, ultimately leading to cell death.
p53-Dependent and -Independent Mechanisms
While initially identified for its ability to reactivate mutant p53, this compound exerts its cytotoxic effects through both p53-dependent and -independent pathways.[4][10] In some mutant p53 cell lines, this compound treatment leads to the upregulation of p53 target genes like p21 and PUMA.[1][4][8] However, its ability to induce cell death in p53-null cells and the strong correlation with ROS levels indicate a significant p53-independent mechanism driven by oxidative stress.[4][5][9]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
High levels of ROS can disrupt protein folding in the endoplasmic reticulum, leading to ER stress and activation of the Unfolded Protein Response (UPR).[4] This is evidenced by the upregulation of UPR markers such as spliced XBP-1 and CHOP following this compound treatment.[7] The induction of ER stress contributes to the pro-apoptotic effects of this compound.
Autophagy Impairment
Inhibition of TXNRD1 by this compound has been shown to impair autophagic flux in non-small cell lung cancer (NSCLC) cells.[5][6] This disruption of the cellular recycling process further contributes to the accumulation of damaged components and cellular stress, ultimately promoting cell death.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
Measurement of Intracellular ROS
This protocol is a synthesis of methodologies described for assessing ROS levels upon this compound treatment.
Materials:
-
CellROX™ Deep Red Reagent or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) as a positive control/quencher
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other appropriate culture vessel at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 15-60 µM) for the specified duration (e.g., 2-6 hours). Include a vehicle control (DMSO) and a positive control for ROS induction if desired.
-
ROS Probe Loading:
-
Remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the ROS detection probe (e.g., 5 µM CellROX™ Deep Red or 1 µM H2DCFDA) diluted in pre-warmed culture medium.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any excess probe.
-
-
Data Acquisition:
-
Add fresh PBS or culture medium to the cells.
-
Immediately measure the fluorescence intensity using a flow cytometer (e.g., FL1 channel for H2DCFDA) or a fluorescence plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. Normalize the data to the vehicle control to determine the relative increase in ROS levels.
Caption: Experimental workflow for ROS detection.
Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations.
-
Incubation: Incubate the plates for the desired period (e.g., 24 hours).
-
Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound potently induces ROS production, primarily through the inhibition of the thioredoxin system and depletion of glutathione. This disruption of redox homeostasis triggers downstream events including ER stress and autophagy impairment, leading to cancer cell death, particularly in p53-compromised contexts. The dual mechanism of targeting both mutant p53 and cellular redox balance makes this compound and similar thiol-reactive compounds promising candidates for further preclinical and clinical investigation.[11] Future research should focus on elucidating the full spectrum of protein targets for this compound, exploring its efficacy in combination with other anticancer agents, and developing strategies to enhance its therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. p53 as a hub in cellular redox regulation and therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PK11007 as a Thiol Alkylator in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of PK11007, a 2-sulfonylpyrimidine compound, and its role as a mild thiol alkylator with significant anticancer properties. This compound has garnered attention for its ability to selectively target cancer cells, particularly those with compromised p53 function, through a dual mechanism involving both p53 reactivation and the induction of oxidative stress. This document consolidates key quantitative data, details experimental protocols for assessing its efficacy, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions as a thiol-reactive agent, demonstrating a preference for alkylating surface-exposed cysteine residues on proteins.[1][2] This activity underpins its anticancer effects, which are mediated through two primary routes: a p53-dependent pathway and a p53-independent pathway.[1]
In the p53-dependent pathway , this compound has been shown to stabilize mutant p53 (mutp53) protein by selectively alkylating two of its surface-exposed cysteines.[1][3] This stabilization can restore wild-type-like function to certain p53 mutants, leading to the upregulation of p53 target genes such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis.[1][4]
The p53-independent pathway is driven by the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] By reacting with the thiol group of GSH, this compound disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS).[1][3] This elevation in oxidative stress can induce endoplasmic reticulum (ER) stress and ultimately trigger caspase-independent cell death.[1] Cancer cells, which often exhibit higher basal levels of ROS compared to normal cells, are particularly vulnerable to this ROS-inducing therapeutic strategy.[5]
Quantitative Data Summary
The efficacy of this compound has been evaluated across a range of cancer cell lines, with a notable selectivity towards cells harboring mutant or null p53. The following tables summarize the key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | p53 Status | Subtype | IC50 (µM) | Reference |
| TNBC Lines | ||||
| HCC1806 | mut | TNBC | 3.2 | [6] |
| MDA-MB-468 | mut | TNBC | 2.3 | [6] |
| BT-549 | mut | TNBC | 4.1 | [6] |
| Non-TNBC Lines | ||||
| MCF-7 | WT | Luminal A | 20.9 | [6] |
| T-47D | mut | Luminal A | 15.1 | [6] |
| SK-BR-3 | mut | HER2+ | 10.5 | [6] |
| Normal-like | ||||
| MCF-10A | WT | Normal-like | 42.2 | [6] |
TNBC: Triple-Negative Breast Cancer; WT: Wild-Type; mut: Mutant.
A study on 17 breast cancer cell lines revealed that IC50 values for this compound ranged from 2.3 to 42.2 µM.[6] Notably, there was a significantly lower mean IC50 value for TNBC cell lines compared to non-TNBC lines and for p53-mutated cell lines compared to p53 wild-type cells.[6]
Table 2: Effect of this compound on Gastric and Liver Cancer Cell Viability
| Cell Line | p53 Status | Cancer Type | This compound Concentration (µM) for Viability Reduction | Reference |
| MKN1 | V143A | Gastric | 15 - 30 | [3] |
| HUH-7 | Y220C | Liver | 15 - 30 | [3] |
| NUGC-3 | Y220C | Gastric | 15 - 30 | [3] |
| SW480 | R273H/P309S | Colon | 15 - 30 | [3] |
Treatment with this compound for 24 hours resulted in a significant reduction in the viability of mutant p53 cell lines at concentrations between 15 and 30 µM.[3]
Table 3: this compound-Induced Changes in Gene and Protein Expression
| Cell Line(s) (p53 Status) | Treatment | Target Gene/Protein | Fold Change/Effect | Reference |
| NUGC-3, MKN1, HUH-7 (mut) | 15-20 µM this compound for 4.5 or 6 hours | PUMA, p21 mRNA | Up-regulated by a factor of 2. | [3] |
| MKN1, HUH-7 (mut) | 15-20 µM this compound for 4.5 or 6 hours | NOXA mRNA | Up-regulated. | [3] |
| MKN1, NUGC-3 (mut) | 15-20 µM this compound for 4.5 or 6 hours | MDM2 mRNA | Halved. | [3] |
| NUGC-3, HUH-7, MKN1 (mut) | 0-60 µM this compound for 3 or 6 hours | p21, MDM2, PUMA proteins | Up-regulated in a mostly concentration-dependent manner. | [3] |
| HUH-6, NUGC-4 (WT) | 0-60 µM this compound for 3 or 6 hours | p21, MDM2, PUMA proteins | Increased levels, indicating p53 activity enhancement. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of human cancer cell lines with varying p53 status (e.g., mutant p53: MKN1, HUH-7, NUGC-3; wild-type p53: NUGC-4, HUH-6) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in culture medium immediately before use.
-
Treatment: The culture medium is replaced with medium containing the specified concentrations of this compound (e.g., 0-120 µM) or vehicle control (DMSO).[3] Cells are then incubated for the designated time periods (e.g., 3, 6, or 24 hours).[3]
Cell Viability Assay
-
Procedure: Following treatment with this compound, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Measurement of Intracellular ROS
-
Reagent: The cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is commonly used to measure intracellular ROS.
-
Procedure:
-
After this compound treatment (e.g., 60 µM for 2 hours), cells are washed with phosphate-buffered saline (PBS).[3]
-
Cells are then incubated with DCFDA in PBS for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are washed again to remove excess probe.
-
-
Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: ROS levels in treated cells are normalized to those in control cells to determine the fold increase.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, PUMA) overnight at 4°C.[3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a commercial kit. The quality and quantity of RNA are assessed, and a fixed amount of RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., PUMA, p21, MDM2, NOXA) and a reference gene (e.g., GAPDH).[3] A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of DNA.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in the treated samples is normalized to the reference gene and then to the control group.
Conclusion
This compound represents a promising therapeutic agent that exploits the unique characteristics of cancer cells, namely their frequent p53 mutations and heightened oxidative stress. Its dual mechanism of action, involving both the reactivation of mutant p53 and the induction of ROS-mediated cell death, provides a multi-pronged attack on tumor cells. The data presented in this guide highlight its potency and selectivity, particularly in p53-compromised cancers like triple-negative breast cancer. The detailed protocols offer a framework for researchers to further investigate and build upon the current understanding of this compound and similar thiol-alkylating compounds in the development of novel anticancer therapies.
References
- 1. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
PK11007: A Technical Guide to its Potential as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selenoprotein thioredoxin reductase 1 (TXNRD1) is a critical enzyme in maintaining cellular redox homeostasis and is frequently overexpressed in various cancers, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of PK11007, a thiol-modifying compound, and its role as a potent and irreversible inhibitor of TXNRD1. Initially characterized as a p53 reactivator, recent studies have elucidated its direct interaction with and inhibition of TXNRD1, leading to significant downstream cellular consequences, including oxidative stress and impaired autophagy, ultimately culminating in cell death. This document details the mechanism of action, quantitative data, and key experimental protocols for evaluating this compound's potential in a research and drug development context.
Introduction to TXNRD1 and its Role in Cancer
Thioredoxin reductase 1 (TXNRD1) is a key component of the thioredoxin system, which also includes thioredoxin (TXN) and NADPH. This system is essential for regulating the cellular redox environment by reducing oxidized thioredoxin.[1] TXNRD1's functions are diverse, contributing to DNA synthesis and repair, as well as the regulation of redox-sensitive signaling pathways.[1] In many human cancers, TXNRD1 is upregulated, enabling tumor cells to survive under conditions of high oxidative stress.[1] Consequently, inhibiting TXNRD1 has emerged as a promising therapeutic strategy to selectively target cancer cells, which are more dependent on this antioxidant system than normal cells.
This compound: From p53 Reactivator to TXNRD1 Inhibitor
This compound was initially identified for its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in cancer. However, further investigation has revealed that this compound is a potent inhibitor of TXNRD1.[1] It functions as a thiol-modifying compound, directly targeting the enzymatic activity of TXNRD1.[1]
Mechanism of Action: Covalent Inhibition of TXNRD1
This compound acts as an irreversible inhibitor of TXNRD1 through a covalent modification mechanism.[1] This direct interaction has been confirmed through various biophysical and biochemical assays.
Key Findings:
-
Irreversible Inhibition: this compound inhibits recombinant TXNRD1 in a time- and dose-dependent manner.[1][2]
-
Covalent Modification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has confirmed that this compound covalently modifies the C-terminal redox motif of TXNRD1, specifically targeting the Cys497 and Sec498 residues.[1][2]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
While studies demonstrate a clear dose-dependent inhibition of TXNRD1 by this compound, a specific enzymatic IC50 value has not been explicitly reported in the reviewed literature. The inhibitory effect is typically presented graphically, showing a decrease in enzyme activity with increasing concentrations of this compound.
Table 1: Cellular Effects of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| H1299 | 10 µM | Dose-dependent inhibition of cellular TXNRD1 activity. | [3] |
| H1299 | 10 µM | Significant decrease in total thiol and reduced glutathione (B108866) (GSH) levels after 4 hours. | [1] |
| H1299 & H23 | 10 µM | Accumulation of p62 and increased LC3-II/LC3-I ratio, indicating autophagy flux blockade. |
Cellular Consequences of TXNRD1 Inhibition by this compound
The inhibition of TXNRD1 by this compound triggers a cascade of downstream cellular events, primarily centered around the disruption of redox balance.
-
Oxidative Stress: By inhibiting TXNRD1, this compound disrupts the cell's ability to manage reactive oxygen species (ROS), leading to a state of oxidative stress. This is evidenced by the depletion of total cellular thiols and reduced glutathione (GSH).[1]
-
Autophagy Impairment: A significant consequence of TXNRD1 inhibition by this compound is the impairment of autophagy flux. This is characterized by the accumulation of the autophagy-related protein p62 and an increase in the ratio of LC3-II to LC3-I.[1] This indicates a blockage in the autophagic process, preventing the degradation of cellular components.
-
Cell Death: The culmination of oxidative stress and autophagy dysfunction induced by this compound leads to cell death in cancer cells.[1]
The signaling pathway affected by this compound is depicted below:
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound as a TXNRD1 inhibitor.
Recombinant TXNRD1 Inhibition Assay
This assay directly measures the effect of this compound on the enzymatic activity of purified recombinant TXNRD1.
Protocol:
-
Enzyme Preparation: Purified recombinant human TXNRD1 is pre-reduced with NADPH.
-
Incubation: The pre-reduced enzyme is incubated with varying concentrations of this compound for a specified time.
-
Activity Measurement: The residual TXNRD1 activity is measured using a substrate like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reduction of DTNB is monitored spectrophotometrically by the increase in absorbance at 412 nm.
-
Data Analysis: The rate of NADPH consumption or DTNB reduction is calculated to determine the percentage of inhibition relative to a vehicle control.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct binding of this compound to TXNRD1 by measuring changes in the protein's thermal stability.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified TXNRD1, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control.
-
Thermal Denaturation: The temperature of the reaction mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescent dye binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence. This is monitored in real-time.
-
Data Analysis: The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is calculated. A shift in Tm in the presence of this compound indicates direct binding.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is employed to identify the specific amino acid residues on TXNRD1 that are covalently modified by this compound.
Protocol:
-
Sample Preparation: TXNRD1 is incubated with this compound. The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC Separation: The resulting peptide mixture is separated using liquid chromatography.
-
MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured, and specific peptides are fragmented to determine their amino acid sequence.
-
Data Analysis: The mass spectra of peptides from this compound-treated TXNRD1 are compared to those from untreated TXNRD1. A mass shift corresponding to the molecular weight of this compound on a specific peptide identifies the site of covalent modification.
The general workflow for these experiments is outlined below:
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapies targeting TXNRD1. Its well-defined mechanism of action as a covalent, irreversible inhibitor provides a strong foundation for further drug development efforts. Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity for TXNRD1, thereby minimizing potential off-target effects. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound and its analogs in preclinical cancer models. The dual mechanism of inducing oxidative stress and impairing autophagy makes this compound a particularly interesting candidate for overcoming drug resistance in various cancer types.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of PK11007
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK11007 is a novel small molecule of significant interest in cancer research, primarily for its ability to target and reactivate mutant forms of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, is a sulfonylpyrimidine derivative.[1] Its chemical formula is C15H11ClFN5O3S2, with a molecular weight of 427.85 g/mol and an exact mass of 426.9976.[1] It is important to note that some commercial vendors may erroneously supply a different compound, PK11000, under the name this compound.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide[1] |
| SMILES | O=C(C1=NC(S(=O)(CC2=CC=C(F)C=C2)=O)=NC=C1Cl)NC3=NN=C(C)S3[1] |
| CAS Number | 874146-69-7[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H11ClFN5O3S2[1] |
| Molecular Weight | 427.85 g/mol [1] |
| Exact Mass | 426.9976[1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol.[2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits potent anti-cancer activity, particularly in cell lines with compromised p53 function.[1][3] It acts as a mild thiol alkylator, a mechanism that underpins its dual mode of action.[3]
p53-Dependent Pathway: Reactivation of Mutant p53
The primary mechanism of action of this compound involves the stabilization of mutant p53 proteins.[3] It selectively alkylates two surface-exposed cysteine residues on the p53 protein, which stabilizes its conformation without impairing its DNA-binding activity.[3] This reactivation of mutant p53 restores its tumor-suppressive functions, leading to the upregulation of p53 target genes such as p21 and PUMA, which in turn induces apoptosis and cell cycle arrest in cancer cells.[3]
p53-Independent Pathway: Induction of Oxidative Stress
In addition to its effects on p53, this compound can induce cell death through a p53-independent mechanism.[3] This pathway involves the depletion of cellular glutathione (B108866) and a subsequent increase in reactive oxygen species (ROS).[3] The accumulation of ROS leads to oxidative stress and induction of the endoplasmic reticulum (ER) stress response, ultimately resulting in apoptosis.[3] This dual mechanism of action makes this compound a promising therapeutic candidate for a broad range of cancers, including those with null or mutant p53 status.
Table 3: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | p53 Status | Subtype | IC50 (µM) |
| HCC1937 | Mutant | TNBC | 2.3 |
| MDA-MB-468 | Mutant | TNBC | 3.1 |
| BT-20 | Mutant | TNBC | 4.2 |
| MDA-MB-231 | Mutant | TNBC | 5.5 |
| T-47D | Mutant | Luminal | 10.2 |
| MCF-7 | Wild-type | Luminal | 42.2 |
| Data from Synnott et al., 2018.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
References
- 1. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Trajectory of PK11007: From a Peripheral Benzodiazepine Receptor Ligand to a Cancer Therapeutic Target
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007, a compound belonging to the isoquinoline (B145761) carboxamide class, holds a unique position in the annals of pharmacology. Initially investigated in the context of the peripheral benzodiazepine (B76468) receptor (PBR), now more commonly known as the 18kDa translocator protein (TSPO), its scientific journey has evolved significantly. This technical guide provides a comprehensive historical overview of this compound as a PBR ligand, detailing its origins within the broader exploration of isoquinoline carboxamides, its characterization, and the experimental methodologies employed. The narrative also touches upon its eventual pivot to a distinct and prominent role in cancer research as a modulator of the p53 tumor suppressor protein.
The Dawn of Isoquinoline Carboxamides as PBR Ligands
The story of this compound is intrinsically linked to the discovery and development of its close analogue, PK11195. In the early 1980s, researchers were actively seeking selective ligands for the newly identified PBR, a receptor distinct from the central benzodiazepine receptors associated with the GABA-A complex. The isoquinoline carboxamide scaffold emerged as a promising pharmacophore.
PK11195, or 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, was the first non-benzodiazepine ligand identified with high affinity and selectivity for the PBR.[1] This discovery spurred the synthesis and evaluation of a wide array of related compounds to elucidate the structure-activity relationships (SAR) governing PBR binding.[2] It is within this intensive period of medicinal chemistry exploration that this compound was likely synthesized and initially characterized. While specific seminal publications detailing the discovery of this compound are not as prominent as those for PK11195, its existence and study are a testament to the systematic efforts to understand and optimize this chemical series for PBR interaction.
Characterization of this compound as a PBR Ligand
The primary method for characterizing novel PBR ligands during this era was the radioligand binding assay. These assays were crucial in determining the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity of compounds like this compound for the PBR.
While historical, specific binding data for this compound at the PBR is not as extensively documented in readily available literature as for PK11195, the general characteristics of isoquinoline carboxamides at the PBR are well-established. These compounds typically exhibit nanomolar affinity for the receptor.
Table 1: Representative Binding Affinities of Isoquinoline Carboxamides for the Peripheral Benzodiazepine Receptor (PBR/TSPO)
| Compound | Receptor | Tissue/Cell Line | Radioligand | Binding Affinity (Ki/IC50) | Reference |
| PK11195 | PBR/TSPO | Rat Heart Membranes | [3H]PK11195 | Ki ≈ 1-5 nM | [2] |
| PK11195 | PBR/TSPO | Human Brain | [11C]PK11195 | Ki ≈ 9.3 nM | [3] |
| PK11195 | PBR/TSPO | Rat Aortic Smooth Muscle | [3H]Ro5-4864 | Ki = 8.9 ± 1.8 nM | [3] |
Note: Specific historical binding data for this compound is scarce in the public domain, reflecting the greater research focus on PK11195.
Experimental Protocols: Radioligand Binding Assay for PBR
The following is a detailed, representative protocol for a competitive radioligand binding assay, a standard method used to characterize the binding of unlabeled ligands like this compound to the PBR.
Membrane Preparation
-
Tissue Homogenization: Tissues rich in PBR (e.g., adrenal gland, kidney, or specific brain regions) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
Pelleting Membranes: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction containing the mitochondria (where PBR is located).
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous interfering substances.
-
Final Resuspension and Storage: The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.
Competitive Binding Assay
-
Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, pH 7.4.
-
Incubation Mixture: The assay is set up in microcentrifuge tubes or a 96-well plate with a final volume of, for example, 500 µL. Each reaction contains:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of a high-affinity PBR radioligand (e.g., [3H]PK11195 or [3H]Ro5-4864) at a concentration close to its Kd value.
-
A range of concentrations of the unlabeled competitor ligand (this compound).
-
-
Defining Non-Specific Binding: A set of tubes containing a high concentration of a standard, non-radioactive PBR ligand (e.g., 10 µM PK11195) is included to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor ligand.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay to characterize PBR ligands.
Signaling Pathways and Proposed Mechanisms of Action
The precise signaling pathways modulated by PBR ligands have been a subject of extensive research. In the historical context of this compound's development, the primary proposed function of PBR was its involvement in steroidogenesis. The receptor is predominantly located on the outer mitochondrial membrane, where it is thought to play a role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroid synthesis.
Caption: Proposed role of PBR in mitochondrial steroidogenesis.
The Shift in Focus: this compound and Mutant p53
While the initial interest in this compound was as a PBR ligand, a significant shift in the research landscape occurred with the discovery of its effects on the tumor suppressor protein p53. Later studies revealed that this compound can act as a mild thiol alkylator and preferentially induces cell death in cancer cells with mutated p53. This has led to a renewed interest in this compound as a potential anti-cancer agent, largely independent of its PBR-binding properties.
This dual history underscores a common theme in drug discovery: compounds developed for one target can possess unexpected and potent activities at others, opening up new avenues for therapeutic development.
Caption: The evolving research focus on this compound.
Conclusion
The historical context of this compound as a peripheral benzodiazepine receptor ligand is one of a compound developed in the shadow of a more prominent analogue, PK11195. Its initial characterization was a part of the broader effort to understand the structure-activity relationships of isoquinoline carboxamides for the PBR. While its fame as a PBR ligand has been largely eclipsed, the subsequent discovery of its anti-cancer properties through the modulation of mutant p53 has given this compound a new and significant identity in the field of drug development. This technical guide serves to document its origins and provide a framework for understanding the experimental approaches that defined its early scientific journey.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3- isoquinolinecarboxamide (PK11195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Edged Sword: An In-depth Technical Guide to the p53-Dependent and Independent Effects of PK11007
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the anti-cancer agent PK11007, dissecting its intricate mechanisms of action that operate through both p53-dependent and p53-independent pathways. This document offers a detailed overview of the experimental data, protocols, and signaling cascades associated with this compound, serving as a vital resource for researchers in oncology and drug development.
Core Concepts: The Dual-Pronged Attack of this compound
This compound is a novel small molecule identified as a mild thiol alkylator with potent anti-cancer properties. Its primary mechanism revolves around the dual induction of cell death through pathways that are both reliant on and independent of the tumor suppressor protein p53. This dual activity makes this compound a particularly interesting candidate for cancers with varying p53 mutational statuses.
p53-Dependent Effects: this compound has been shown to directly interact with and stabilize the p53 protein. It achieves this by selectively alkylating two surface-exposed cysteine residues on p53, which prevents its degradation and enhances its transcriptional activity without compromising its ability to bind to DNA.[1] This leads to the upregulation of canonical p53 target genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and MDM2.[1][2]
p53-Independent Effects: Concurrently, this compound exerts cytotoxic effects through a p53-independent mechanism driven by the induction of oxidative stress. The compound contributes to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, leading to a significant increase in reactive oxygen species (ROS).[2][3] This surge in ROS induces endoplasmic reticulum (ER) stress and can trigger caspase-independent cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | IC50 (µM) | Reference |
| MKN1 (gastric) | Mutant (V143A) | 15 - 30 | [1] |
| HUH-7 (hepatocellular) | Mutant (Y220C) | 15 - 30 | [1] |
| NUGC-3 (gastric) | Mutant (Y220C) | 15 - 30 | [1] |
| SW480 (colorectal) | Mutant (R273H/P309S) | 15 - 30 | [1] |
| TNBC cell lines | Mutant | Significantly lower than p53 WT | [4] |
| Non-TNBC cell lines | Wild-Type | Higher than p53 mutant | [4] |
Table 2: Modulation of p53 Target Gene Expression by this compound
| Cell Line(s) | Gene | Treatment Concentration (µM) | Incubation Time (hours) | Fold Change (mRNA) | Reference |
| NUGC-3, MKN1, HUH-7 | PUMA | 15 - 20 | 6 | ~2-fold increase | [1] |
| NUGC-3, MKN1, HUH-7 | p21 | 15 - 20 | 6 | ~2-fold increase | [1] |
| HUH-7 | NOXA | 15 | 6 | ~2-fold increase | [1] |
| MKN1 | NOXA | 20 | 6 | ~2-fold increase | [1] |
| MKN1, NUGC-3 | MDM2 | 15 - 20 | 6 | ~0.5-fold decrease | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.
Caption: Dual mechanism of this compound action.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is designed to investigate the effect of this compound on the interaction between p53 and its negative regulator, MDM2.
Materials:
-
Treated and untreated cell pellets
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-p53 antibody (for immunoprecipitation)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Anti-p53 and anti-MDM2 antibodies (for Western blotting)
-
SDS-PAGE gels and buffers
-
PVDF membrane
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-p53 antibody or normal IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p53 and anti-MDM2 antibodies.
Western Blot Analysis for p21 and PUMA
This protocol is used to determine the protein expression levels of p53 target genes.
Materials:
-
Treated and untreated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-PUMA, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets both p53-dependent and -independent pathways to induce cancer cell death. Its ability to function in cells with mutant p53 is a significant advantage, as p53 mutations are prevalent in a wide range of human cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models. Further elucidation of the intricate crosstalk between the p53-dependent and ROS-mediated pathways will provide a more complete understanding of its mechanism of action and may reveal opportunities for combination therapies to enhance its anti-cancer effects. The development of more specific analogs of this compound could also lead to improved therapeutic indices. This in-depth technical guide serves as a critical resource for advancing our understanding and application of this promising anti-cancer compound.
References
Preliminary Studies of PK11007 in Triple-Negative Breast Cancer (TNBC) Models: A Technical Guide
Abstract
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A defining molecular characteristic of TNBC is the high prevalence of mutations in the TP53 tumor suppressor gene, occurring in approximately 80% of cases.[1][2][3] This has positioned the mutant p53 protein as a compelling therapeutic target. This technical guide details the preliminary preclinical investigations of PK11007, a 2-sulfonylpyrimidine compound, in TNBC models. This compound has been shown to reactivate mutant p53, inhibit cell proliferation, and induce apoptosis, suggesting its potential as a targeted agent for this difficult-to-treat breast cancer subtype. This document summarizes the key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways and workflows.
Mechanism of Action of this compound
This compound is a small molecule identified as a mild thiol alkylator that demonstrates a dual mechanism of anti-cancer activity, particularly in cancer cells with compromised p53 function.[4][5] Its primary mode of action involves the direct reactivation of mutant p53, while a secondary, p53-independent mechanism involves the induction of oxidative stress.
Reactivation of Mutant p53
The p53 gene is the most frequently mutated gene in human cancers, with most being missense mutations that lead to an unstable, non-functional protein.[4] this compound functions by selectively alkylating two surface-exposed cysteine residues on the mutant p53 protein.[4][5] This covalent modification stabilizes the p53 protein, allowing it to refold into a conformation with wild-type properties and restored DNA binding activity.[4][5] This reactivation leads to the transcriptional upregulation of canonical p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.[4]
Induction of Oxidative Stress
Independently of its effects on mutant p53, this compound can also exert cytotoxic effects by modulating the cellular redox balance.[2] The compound has been shown to deplete intracellular glutathione (B108866) (GSH), a critical antioxidant.[2][4] This depletion leads to an accumulation of reactive oxygen species (ROS), inducing high levels of oxidative stress and culminating in caspase-independent cell death.[4][5] This dual action makes this compound a promising agent for tumors with either mutant p53 or impaired ROS detoxification pathways.[4]
Preclinical Efficacy in TNBC Models
Studies utilizing a panel of breast cancer cell lines have demonstrated the preferential activity of this compound against TNBC and p53-mutated cells.
Inhibition of Cell Proliferation
In a comprehensive screening of 17 breast cancer cell lines, this compound inhibited cell proliferation with IC50 values ranging from 2.3 to 42.2 μM.[1][6] The response was significantly more potent in TNBC cell lines compared to non-TNBC lines and in p53-mutated cell lines compared to those with wild-type p53.[1][2][6] This preferential activity underscores its potential as a targeted therapy for this patient population. The response to this compound was independent of the Estrogen Receptor (ER) or HER2 status of the cell lines.[1][6]
| Parameter | Cell Line Subgroup Comparison | Result | Reference |
| IC50 Range | Panel of 17 breast cell lines | 2.3 to 42.2 μM | [1][6] |
| IC50 Comparison | TNBC vs. Non-TNBC cell lines | Significantly lower in TNBC (p = 0.03) | [1][2][6] |
| IC50 Comparison | p53-Mutated vs. p53 Wild-Type cell lines | Significantly lower in p53-Mutated (p = 0.003) | [1][2][6] |
Induction of Apoptosis and Inhibition of Migration
Consistent with the reactivation of a tumor suppressor, this compound was shown to induce apoptosis and inhibit cell migration specifically in p53 mutant breast cancer cell lines.[2] Knockdown of the p53 protein in these cells using siRNA resulted in a significant reduction of the growth-inhibitory effects of this compound, confirming that its mechanism is mediated primarily through targeting mutant p53.[2]
Alteration of Gene Expression
To further elucidate the molecular consequences of this compound treatment, RNA sequencing and gene ontology analyses were performed.[1][2][6] These investigations revealed that this compound significantly altered the expression of genes enriched in pathways crucial for cancer progression, including:
These transcriptomic changes are consistent with the observed phenotypic effects of inhibited proliferation, induced apoptosis, and blocked cell migration.[2][6]
Key Experimental Protocols
The following section details standardized protocols for key in vitro assays used to evaluate the efficacy of this compound in TNBC models.
Cell Viability (MTT Assay)
-
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of TNBC cells.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Materials: TNBC cell lines, complete culture medium, 96-well plates, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium, including vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Apoptosis Detection (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells.
-
Materials: TNBC cells, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Cell Migration (Transwell Assay)
-
Objective: To assess the effect of this compound on the migratory capacity of TNBC cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium. The lower chamber contains a chemoattractant (e.g., medium with FBS). Migratory cells move through the pores to the lower side of the membrane.
-
Materials: Transwell inserts (8 µm pore size), 24-well plates, serum-free medium, complete medium, this compound, cotton swabs, methanol (B129727), crystal violet stain.
-
Procedure:
-
Pre-treat cells with a non-lethal concentration of this compound for 24 hours.
-
Add complete medium to the lower chambers of the 24-well plate.
-
Resuspend pre-treated cells in serum-free medium (containing this compound) and seed them into the upper Transwell inserts.
-
Incubate for 16-24 hours.
-
Remove non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Elute the stain and measure absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells between this compound-treated and control groups.
Signaling Pathways Affected by this compound
The anti-cancer effects of this compound are mediated through the modulation of distinct signaling pathways, primarily revolving around p53 function and cellular stress responses.
p53 Reactivation and Downstream Signaling
The core of this compound's targeted activity lies in its ability to restore the function of mutant p53. This initiates a cascade of downstream events that suppress tumorigenesis.
ROS-Mediated Cell Death
The p53-independent pathway provides an alternative route to cytotoxicity, making the compound potentially effective even in tumors that might develop resistance to p53-mediated apoptosis.
Conclusion and Future Directions
Preliminary studies of this compound in TNBC models have provided compelling evidence for its potential as a targeted therapeutic agent. The compound exhibits preferential cytotoxicity against TNBC and p53-mutated cells by reactivating the tumor suppressor functions of mutant p53 and inducing oxidative stress.[1][2][4] Its ability to inhibit proliferation, induce apoptosis, and alter gene expression profiles related to cell death and migration highlights its multifaceted anti-tumor activity.[1][2][6]
Future research should focus on:
-
In vivo Efficacy: Evaluating the anti-tumor activity of this compound in orthotopic patient-derived xenograft (PDX) models of TNBC.
-
Combination Therapies: Investigating potential synergies between this compound and standard-of-care chemotherapies or other targeted agents like PARP inhibitors.
-
Biomarker Development: Validating mutant p53 status as a predictive biomarker for response to this compound in a clinical setting.
-
Pharmacokinetics and Safety: Conducting formal studies to determine the drug's pharmacokinetic profile and assess its safety in preclinical models.
References
- 1. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Foundational Science of PK11007 and Mutant p53 Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core scientific principles underlying the action of PK11007, a promising small molecule in the field of cancer therapeutics, with a specific focus on its ability to reactivate mutant p53. This document details the dual mechanisms of this compound's action, presents quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and provides visualizations of the critical signaling pathways and experimental workflows.
Introduction: The Challenge of Mutant p53 in Cancer
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage, wild-type p53 orchestrates a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, with a significant proportion being missense mutations that lead to the expression of a full-length, but functionally impaired, p53 protein. These mutant p53 proteins not only lose their tumor-suppressive functions but can also acquire oncogenic properties, contributing to tumor progression and therapeutic resistance. The reactivation of mutant p53 to a wild-type-like conformation and function represents a highly attractive strategy for cancer therapy.
This compound: A Dual-Action Small Molecule for Targeting Mutant p53
This compound is a 2-sulfonylpyrimidine compound identified as a mild thiol alkylator with significant anticancer activity, particularly in cancer cells with compromised p53 function.[2] Its mechanism of action is multifaceted, encompassing both p53-dependent and p53-independent pathways to induce cancer cell death.
p53-Dependent Reactivation: Stabilizing the Guardian
The primary mechanism by which this compound exerts its anti-cancer effects in p53-mutated cells is through the direct stabilization of the mutant p53 protein. This compound selectively alkylates two surface-exposed cysteine residues on the p53 protein.[1] This covalent modification is proposed to induce a conformational change in the mutant p53, restoring its wild-type-like structure and, consequently, its DNA-binding activity. This reactivation of p53's transcriptional function leads to the upregulation of its downstream target genes, such as p21 and PUMA (p53 upregulated modulator of apoptosis), which are critical mediators of cell cycle arrest and apoptosis, respectively.[1]
p53-Independent Cytotoxicity: Exploiting Cellular Stress
In addition to its direct effects on mutant p53, this compound also exhibits cytotoxicity through a p53-independent mechanism. This pathway involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, and a subsequent increase in reactive oxygen species (ROS).[3] Cancer cells, particularly those with mutant p53, often exhibit a higher basal level of ROS and are more vulnerable to further oxidative stress. By disrupting the cellular redox balance, this compound preferentially induces cell death in these already stressed cancer cells.[3]
Quantitative Analysis of this compound's Activity
The preclinical evaluation of this compound has generated valuable quantitative data that underscore its potential as a therapeutic agent.
Cell Viability and IC50 Values
The cytotoxic effects of this compound have been assessed across a panel of breast cancer cell lines, demonstrating a preferential activity against cells harboring p53 mutations.
| Cell Line Characteristics | Number of Cell Lines | Range of IC50 Values (µM) | p-value |
| TNBC vs. non-TNBC | 17 | - | 0.03 |
| p53-mutated vs. p53 WT | 17 | 2.3 - 42.2 | 0.003 |
TNBC: Triple-Negative Breast Cancer; WT: Wild-Type. Data extracted from a study on a panel of 17 breast cancer cell lines.[4]
Upregulation of p53 Target Genes
Treatment with this compound leads to the transcriptional activation of key p53 target genes involved in cell cycle arrest and apoptosis.
| Gene | Cell Lines | Fold Upregulation (mRNA) |
| PUMA | NUGC-3, MKN, HUH-7 | ~2 |
| p21 | NUGC-3, MKN, HUH-7 | ~2 |
Data represents an approximate twofold upregulation upon treatment with this compound.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay can be used to determine the binding affinity (Kd) of this compound to mutant p53. A specific Kd value for this compound has not been prominently reported in the reviewed literature; this protocol provides a general framework for its determination.
Materials:
-
Purified recombinant mutant p53 protein
-
Fluorescently labeled p53-binding peptide (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer-Protein Binding: In a 384-well plate, add a fixed concentration of the fluorescently labeled p53-binding peptide to serial dilutions of the mutant p53 protein.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization. The polarization will increase as the tracer binds to the larger protein.
-
Plot the polarization values against the protein concentration and fit the data to a saturation binding curve to determine the Kd of the tracer-protein interaction.
-
Competitive Binding Assay: In a separate experiment, add a fixed concentration of the mutant p53 protein and the fluorescent tracer (at a concentration close to its Kd) to serial dilutions of this compound.
-
Incubate and measure the fluorescence polarization as described above. As this compound displaces the tracer from the protein, the polarization will decrease.
-
Plot the polarization values against the concentration of this compound and fit the data to a competitive binding model to calculate the Ki, which represents the binding affinity of this compound to mutant p53.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is another powerful technique to characterize the binding interaction between this compound and mutant p53, providing kinetic parameters (association and dissociation rates).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant mutant p53 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified mutant p53 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare serial dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized p53 surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations using the regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
H2DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with H2DCFDA (typically 5-10 µM in PBS or serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorometer or visualize the fluorescence using a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Glutathione (GSH) Depletion Assay
This assay measures the total intracellular glutathione levels.
Materials:
-
Cells of interest
-
This compound
-
Commercially available GSH assay kit (typically based on the DTNB-glutathione reductase recycling assay)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat cells with this compound as described for the ROS assay.
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol of the GSH assay kit.
-
Perform the GSH assay by mixing the cell lysate with the provided reagents, which typically include 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase.
-
Measure the absorbance at 412 nm over time.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
A decrease in absorbance indicates depletion of intracellular GSH.
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: p53-Dependent Pathway of this compound Action.
Caption: p53-Independent Pathway of this compound Action.
Caption: Workflow for Characterizing this compound's Activity.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapies targeting tumors with mutant p53. Its dual mechanism of action, combining direct reactivation of mutant p53 with the induction of oxidative stress, provides a multi-pronged attack on cancer cells. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in this area.
Future studies should focus on elucidating the precise structural basis of this compound's interaction with various p53 mutants, determining its binding affinity through rigorous biophysical methods, and expanding preclinical evaluations to a broader range of cancer models. A deeper understanding of the interplay between the p53-dependent and -independent pathways will be crucial for optimizing its therapeutic application and identifying patient populations most likely to benefit from this innovative approach to cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of PK11007's Specificity for Cancer Cells Over Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth initial assessment of the investigational compound PK11007, focusing on its specificity for cancer cells over normal, non-cancerous cells. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the compound's mechanisms of action through detailed signaling pathways and experimental workflows.
Executive Summary
This compound is a small molecule that has demonstrated preferential cytotoxicity towards cancer cells, particularly those with mutations in the p53 tumor suppressor gene.[1][2] Its mechanism of action is multifaceted, involving both the reactivation of mutant p53 function and the induction of oxidative stress through the inhibition of thioredoxin reductase 1 (TXNRD1).[3] Preclinical data indicate a favorable therapeutic window, with significantly lower half-maximal inhibitory concentration (IC50) values observed in a range of cancer cell lines compared to the implied higher tolerance of normal cells. However, specific cytotoxicity data for a broad panel of normal cell lines remains limited in publicly available literature. Currently, this compound appears to be in the preclinical stage of development, with no registered clinical trials.[4][5]
Quantitative Assessment of Cytotoxicity
The specificity of this compound for cancer cells is primarily evaluated by comparing its cytotoxic effects on malignant cells versus non-malignant cells. This is typically quantified by determining the IC50 (for cancer cells) and the 50% cytotoxic concentration (CC50) for normal cells.
Cytotoxicity in Cancer Cell Lines
This compound has shown potent cytotoxic activity against a variety of cancer cell lines, with a pronounced efficacy in those harboring p53 mutations. A study investigating a panel of 17 breast cancer cell lines reported IC50 values ranging from 2.3 to 42.2 μM.[1][6] Notably, the IC50 values were significantly lower in triple-negative breast cancer (TNBC) cell lines and in p53-mutated cell lines compared to their p53 wild-type counterparts.[2][6]
| Cell Line Type | p53 Status | IC50 Range (μM) | Reference |
| Breast Cancer (panel of 17) | Mixed | 2.3 - 42.2 | [1][6] |
| TNBC Breast Cancer | Predominantly Mutant | Significantly lower than non-TNBC | [2][6] |
| p53-Mutated Breast Cancer | Mutant | Significantly lower than p53 WT | [2][6] |
| Gastric & Breast Cancer | Mutant/Null | High Sensitivity | [3] |
| p53 Wild-Type Cancer | Wild-Type | Reduced sensitivity (viability reduction at 60-120 µM) | [3] |
| Non-Small Cell Lung Cancer (A549, H1299, H23) | Various | Dose-dependent cytotoxicity observed | [7] |
Cytotoxicity in Normal Cells
Mechanisms of Action
This compound exerts its anti-cancer effects through at least two distinct but potentially interconnected mechanisms: the reactivation of mutant p53 and the induction of oxidative stress via inhibition of thioredoxin reductase 1.
Reactivation of Mutant p53
This compound is classified as a mild thiol alkylator that can selectively alkylate surface-exposed cysteine residues on the mutant p53 protein.[3] This modification can lead to the stabilization of the p53 protein, restoring its wild-type conformation and, consequently, its tumor-suppressive functions.[3] This reactivation leads to the upregulation of p53 target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis.[3]
Inhibition of Thioredoxin Reductase 1 (TXNRD1) and Induction of Oxidative Stress
More recent studies have identified this compound as a potent and irreversible inhibitor of thioredoxin reductase 1 (TXNRD1), a key enzyme in the cellular antioxidant system.[7] By covalently modifying the C-terminal redox motif of TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[7] This increase in oxidative stress can induce cell death and has been shown to impair autophagy flux in non-small cell lung cancer cells.[7] This mechanism can be independent of the p53 status of the cancer cells.[7]
Experimental Protocols
Detailed, specific protocols for the cytotoxicity assays used in the key this compound studies are not fully available. However, based on the cited literature and general laboratory standards, the following represents a likely methodology.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caspjim.com [caspjim.com]
Methodological & Application
Application Notes and Protocols for Assessing the Cytotoxicity of PK11007
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a small molecule compound that has demonstrated significant cytotoxic effects against various cancer cell lines. Initially identified as a ligand for the translocator protein (TSPO), it has also been characterized as a mild thiol alkylator with the ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] The cytotoxic mechanism of this compound is multifaceted, involving the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][4] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, focusing on methods to evaluate cell viability, membrane integrity, and apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects through at least two primary mechanisms:
-
Induction of Oxidative Stress: this compound increases the intracellular levels of ROS, leading to cellular damage and triggering cell death pathways. This effect is particularly pronounced in cancer cells, which often have a compromised antioxidant defense system.[1][4]
-
Reactivation of Mutant p53: In cancer cells harboring mutations in the p53 gene, this compound can help restore its normal tumor suppressor functions. This leads to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[1][2][5]
Additionally, this compound's interaction with TSPO, a protein located on the outer mitochondrial membrane, may contribute to its apoptotic effects by influencing mitochondrial function.[3][6][7]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, highlighting its preferential activity against p53-mutated and triple-negative breast cancer (TNBC) cells.[8]
| Cell Line | p53 Status | Subtype | IC50 (µM) |
| TNBC Cell Lines | |||
| HCC1937 | Mutant | TNBC | 2.3 |
| MDA-MB-468 | Mutant | TNBC | 3.1 |
| BT-20 | Mutant | TNBC | 4.2 |
| Non-TNBC Cell Lines | |||
| MCF-7 | Wild-Type | ER+ | 42.2 |
| T-47D | Mutant | ER+ | 15.6 |
| SK-BR-3 | Mutant | HER2+ | 10.5 |
Experimental Protocols
Herein, we provide detailed protocols for three common cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V/PI assay for detecting apoptosis. A protocol for measuring intracellular ROS levels is also included to investigate the mechanism of action of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active cells.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[1][2][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the desired concentrations of this compound for the appropriate time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Measurement
This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.[19][20][21]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well black plates
-
DCFH-DA (or similar ROS detection reagent)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described in the MTT assay protocol.
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells with PBS. Add the ROS detection reagent diluted in serum-free medium or PBS to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission of ~485/535 nm for DCF).[19]
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. assaygenie.com [assaygenie.com]
- 21. abcam.cn [abcam.cn]
Application Notes and Protocols for PK11007 in Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a small molecule identified as a mild thiol alkylator with significant anticancer properties. It has garnered attention in cancer research for its ability to induce cell death, particularly in cancer cells harboring mutant p53. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell viability studies.
Mechanism of Action: this compound exerts its cytotoxic effects through a multi-faceted mechanism. It has been shown to stabilize the p53 tumor suppressor protein by selectively alkylating two surface-exposed cysteine residues, which can lead to the reactivation of its transcriptional activity in some mutant p53 contexts.[1][2] A key feature of this compound-induced cell death is the generation of reactive oxygen species (ROS), which can occur independently of p53 status.[2][3] This increase in intracellular ROS contributes to cellular stress and triggers apoptotic signaling pathways. This compound has been observed to preferentially reduce the viability of cancer cell lines with compromised p53.[1][4][5]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, providing IC50 values (the concentration of a drug that gives half-maximal response) to guide experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time (hours) |
| MKN1 | Gastric | Mutant (V143A) | 15 - 30 | 24 |
| HUH-7 | Hepatocellular | Mutant (Y220C) | 15 - 30 | 24 |
| NUGC-3 | Gastric | Mutant (Y220C) | 15 - 30 | 24 |
| SW480 | Colorectal | Mutant (R273H/P309S) | 15 - 30 | 24 |
| A549 | Non-Small Cell Lung | Wild-Type | Not specified | 24 |
| H1299 | Non-Small Cell Lung | Null | Not specified | 24 |
| H23 | Non-Small Cell Lung | Mutant | Not specified | 24 |
| Various Breast Cancer Cell Lines | Breast | Mutant | 2.3 - 42.2 | Not specified |
Data compiled from multiple sources.[1][3][5] Note that IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1-100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6][7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently mix by pipetting or using a plate shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
DCFH-DA (stock solution in DMSO)
-
Complete cell culture medium
-
PBS
-
6-well plates or other suitable culture vessels
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2-6 hours). Include a vehicle control.
-
-
DCFH-DA Staining:
-
After treatment, remove the medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using the appropriate filter set for fluorescein (B123965) (excitation ~488 nm, emission ~525 nm).
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the treated cells relative to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
This compound
-
Target cancer cell line
-
JC-1 dye (stock solution in DMSO)
-
Complete cell culture medium
-
PBS
-
6-well plates or other suitable culture vessels
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the previous protocol. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.
-
-
JC-1 Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-5 µg/mL in complete medium) for 15-30 minutes at 37°C in the dark.[8]
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Add PBS and visualize the cells under a fluorescence microscope using filter sets for both red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cell population for red and green fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Determine the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential and induction of apoptosis.
-
Signaling Pathways and Visualizations
This compound-induced cell death involves a cascade of molecular events, primarily initiated by the generation of reactive oxygen species (ROS) and, in some cases, the reactivation of mutant p53.
This compound Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
Application of PK11007 in PET Imaging of Neuroinflammation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to non-invasively visualize and quantify neuroinflammatory processes in vivo is paramount for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique for this purpose. One of the most extensively studied targets for imaging neuroinflammation is the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes. PK11007, and more specifically its (R)-enantiomer, was one of the first generation radioligands developed for imaging TSPO with PET. Although newer generation TSPO tracers with improved imaging characteristics are now available, a thorough understanding of the application and protocols for [¹¹C]this compound provides a foundational knowledge for researchers in the field of neuroinflammation imaging.
These application notes provide a comprehensive overview of the use of [¹¹C]this compound PET for the in vivo imaging of neuroinflammation, including detailed experimental protocols and a summary of quantitative data from preclinical studies.
Data Presentation: Quantitative [¹¹C]this compound PET Data in Preclinical Neuroinflammation Models
The following tables summarize quantitative data from preclinical studies using [¹¹C]this compound (or its active enantiomer (R)-[¹¹C]PK11195) to assess neuroinflammation in various animal models. The data is presented as Standardized Uptake Value (SUV) or Binding Potential (BP), which are common metrics for quantifying radiotracer uptake.
Table 1: [¹¹C]-(R)-PK11195 PET in Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
| Brain Region | Condition | Binding Potential (BPin vivo) | Reference |
| Striatum (Ipsilateral) | LPS (10 µg) | 0.47 ± 0.06 | [1] |
| Striatum (Contralateral) | LPS (10 µg) | 0.00 ± 0.07 | [1] |
| Striatum (Ipsilateral) | Saline | 0.00 ± 0.07 | [1] |
Table 2: [¹¹C]PK11195 PET in a Rat Model of Cortical Spreading Depression
| Brain Region | Time After KCI Treatment | Binding Potential (BP) | Reference |
| Core ROI | 3 days | 0.45 ± 0.10 | [2] |
| Core ROI | 15 days | 0.51 ± 0.36 | [2] |
| Ipsilateral ROI | 3 days | Increased | [2] |
Table 3: --INVALID-LINK---PK11195 PET in a Murine Mammary Tumor Model (as a model of peripheral inflammation with potential neuroinflammatory links)
| Time Point | Tumor Group SUV | Control Group SUV | Reference |
| 3 days | 0.30 ± 0.07 | 0.29 ± 0.06 | [3] |
| 1 week | 0.40 ± 0.06 | 0.25 ± 0.05 | [3] |
| 2 weeks | 0.17 ± 0.02 | 0.25 ± 0.03 | [3] |
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
This protocol is adapted from the well-established synthesis of (R)-[¹¹C]PK11195 and involves the [¹¹C]methylation of the corresponding desmethyl precursor.
Materials:
-
(R)-N-desmethyl-PK11195 (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Solid-phase extraction (SPE) cartridge (e.g., tC18)
-
Ethanol (B145695) for elution
-
Sterile saline for formulation
-
Sterile 0.22 µm filter
Procedure:
-
Precursor Preparation: Dissolve (R)-N-desmethyl-PK11195 (typically 1-2 mg) in anhydrous DMSO (200-300 µL) in a reaction vessel.
-
Activation: Add a base, such as sodium hydride (NaH, ~3-5 mg of a 60% dispersion in mineral oil), to the precursor solution to deprotonate the secondary amine. This step is typically performed a few minutes before the delivery of the [¹¹C]methylating agent.
-
Radiolabeling: Introduce cyclotron-produced [¹¹C]CO₂ which is subsequently converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf. Bubble the gaseous [¹¹C]methylating agent through the precursor solution at room temperature or slightly elevated temperature (e.g., 40°C) for a short period (e.g., 1.5-2 minutes).
-
Quenching and Dilution: After the reaction, quench any remaining reactive species and dilute the reaction mixture with the HPLC mobile phase.
-
Purification: Inject the diluted reaction mixture onto a semi-preparative HPLC system to separate [¹¹C]this compound from the unreacted precursor and other byproducts. Collect the fraction corresponding to the product.
-
Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the [¹¹C]this compound. Wash the cartridge with sterile water to remove any residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol (e.g., 1.5 mL) and dilute with sterile saline to obtain an injectable solution with a physiologically acceptable ethanol concentration.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (via analytical HPLC), residual solvent analysis, pH, and sterility testing, to ensure the final product is suitable for in vivo use.
Animal Model of Neuroinflammation (LPS-induced)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe
Procedure:
-
Animal Acclimatization: House the animals (e.g., male Lewis rats) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 4-5% for induction, 1-3% for maintenance) in oxygen.
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame.
-
LPS Injection: Drill a small burr hole in the skull over the target brain region (e.g., the striatum). Using a microsyringe, slowly inject a small volume (e.g., 1 µL) of LPS solution (e.g., 1-10 µg in sterile saline) into the brain parenchyma. For control animals, inject an equal volume of sterile saline.
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia in a warm environment. Provide appropriate post-operative analgesia.
-
Time Course: Allow a specific period for the neuroinflammatory response to develop before PET imaging (e.g., 16 hours to 7 days, depending on the research question).
[¹¹C]this compound PET Imaging Protocol
Materials:
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Tail vein catheter
-
[¹¹C]this compound radiotracer
Procedure:
-
Animal Preparation: Anesthetize the animal with isoflurane and place it on the scanner bed. Maintain anesthesia throughout the imaging session. Insert a catheter into the tail vein for radiotracer injection.
-
Transmission Scan: Perform a CT or MR scan for anatomical reference and attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (typically 18.5 MBq for a rat) via the tail vein catheter.
-
PET Data Acquisition: Start the PET scan simultaneously with the radiotracer injection. Acquire dynamic data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Post-imaging: Monitor the animal during recovery from anesthesia.
PET Image Analysis
Software:
-
Image analysis software (e.g., PMOD, SPM)
Procedure:
-
Image Co-registration: Co-register the PET images with the anatomical MR or CT images.
-
Region of Interest (ROI) Definition: Draw ROIs on the anatomical images for specific brain regions of interest (e.g., ipsilateral and contralateral striatum, cortex, hippocampus, cerebellum).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the radioactivity concentration over time.
-
Quantitative Analysis:
-
Standardized Uptake Value (SUV): Calculate the SUV for a specific time window (e.g., 40-60 minutes post-injection) by normalizing the tissue radioactivity concentration to the injected dose and the animal's body weight.
-
Kinetic Modeling: For a more detailed quantitative analysis, use kinetic modeling with a metabolite-corrected arterial plasma input function. A two-tissue compartment model (2TCM) is often preferred for [¹¹C]this compound. This allows for the estimation of parameters such as the total distribution volume (VT).
-
Binding Potential (BP): The binding potential (BPND), which reflects the density of available TSPO sites, can be calculated from the kinetic modeling parameters or using reference tissue models if a suitable reference region with negligible specific binding can be identified. For [¹¹C]this compound, the cerebellum has been used as a pseudo-reference region in some studies, though its validity can be disease-dependent.
-
Visualizations
TSPO Signaling Pathway in Neuroinflammation
References
Application Notes: Proper Solubilization and Storage of PK11007 for In Vitro Experiments
Introduction
PK11007 is a small molecule investigated for its anticancer properties. It functions as a mild thiol alkylator that can stabilize and reactivate mutant p53 protein, a critical tumor suppressor.[1][2] this compound's mechanism of action involves the alkylation of surface-exposed cysteines on p53, restoring its transcriptional activity and upregulating target genes such as p21 and PUMA.[1][2] Additionally, this compound can induce cell death through the generation of reactive oxygen species (ROS), a mechanism that may be independent of p53.[1][2][3] Given its therapeutic potential, particularly in cancers with p53 mutations, proper handling, solubilization, and storage of this compound are paramount for obtaining reliable and reproducible results in in vitro studies.[4]
These application notes provide detailed protocols for the solubilization and storage of this compound, along with a sample experimental protocol for its use in cell-based assays.
Data Presentation: Solubility and Storage
Solubility of this compound
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 584.30 mM | Use of newly opened, anhydrous DMSO is recommended.[1][5] Ultrasonic treatment may be required to fully dissolve the compound.[1][5] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.86 mM | Primarily for in vivo preparations, but demonstrates a method for creating a lower DMSO concentration solution.[1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.86 mM | A multi-component solvent system for improved solubility in aqueous-based solutions, often used for in vivo studies.[1][5] |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[5][6] |
| 4°C | Up to 2 years | For shorter-term storage.[5][6] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 year | Suitable for shorter-term storage of stock solutions.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 427.86 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound. For 1 mL of a 100 mM solution, 42.79 mg of this compound is needed.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO for 42.79 mg of this compound.
-
Solubilization: Tightly cap the tube and vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or until the solution is clear.[1] Gentle warming can also aid dissolution.[7]
-
Sterilization (Optional): For cell culture experiments, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5] This prevents degradation from multiple freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5% v/v, and not exceeding 1%) to avoid solvent-induced cytotoxicity.[7]
-
Example Dilution: To prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 100 mM stock solution to 999 µL of the cell culture medium.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.
Protocol 3: Sample In Vitro Experiment - Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., p53-mutant cell lines like HUH-7 or SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Preparation of Treatment Media: Prepare a series of this compound working solutions in a complete culture medium at various concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) as described in Protocol 2.[1] Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value of this compound.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Simplified signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide for an Apoptosis Assay Following Treatment with PK11007
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a mild thiol alkylator recognized for its anticancer properties. It functions by stabilizing the p53 tumor suppressor protein through the selective alkylation of two surface-exposed cysteines, a mechanism that does not compromise the DNA-binding activity of p53.[1] Notably, this compound has been shown to induce cell death in cancer cells with mutant p53 by elevating levels of reactive oxygen species (ROS).[1][2] The resulting cellular stress can initiate apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. This compound-induced apoptosis is often characterized as being caspase-independent.[1]
These application notes provide a comprehensive guide for inducing apoptosis in cancer cell lines using this compound and subsequently quantifying the apoptotic cell population using three standard assays: Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 Assay, and a JC-1 Mitochondrial Membrane Potential Assay.
Mechanism of Action of this compound in Apoptosis Induction
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. As a thiol-modifying compound, it can inhibit thioredoxin reductase 1 (TXNRD1), a key enzyme in maintaining cellular redox homeostasis.[2] This inhibition leads to an increase in intracellular ROS. Elevated ROS levels create a state of oxidative stress, which is a potent trigger for the p53-mediated apoptotic pathway.[3] Activated p53 can translocate to the mitochondria and interact with Bcl-2 family proteins to induce mitochondrial outer membrane permeabilization (MOMP).[4][5][6] This leads to the release of pro-apoptotic factors like cytochrome c, ultimately resulting in cell death.[5] While this compound can activate p53, it has also been shown to induce ROS-dependent cell death independently of p53 status in some non-small cell lung cancer (NSCLC) cell lines.[2]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
I. Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cells with this compound to induce apoptosis. The optimal concentration of this compound and incubation time will vary depending on the cell line and should be determined empirically.
Materials:
-
Cell line of interest (e.g., mutant p53 cancer cell lines like MKN1, HUH-7)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A starting concentration range of 15-60 µM is recommended.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).[2]
-
Cell Harvesting: After incubation, harvest the cells for analysis using one of the apoptosis assays detailed below. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.[7]
II. Annexin V-FITC and Propidium Iodide (PI) Staining Assay
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Harvested cells treated with this compound
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the cells as described above and wash them twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible, measuring fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[8]
-
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (15 µM) | |||
| This compound (30 µM) | |||
| This compound (60 µM) |
III. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[10]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Harvested cells treated with this compound
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol I.
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[11]
-
Measure the luminescence of each sample using a luminometer.
-
Data Presentation:
| Treatment Group | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (15 µM) | ||
| This compound (30 µM) | ||
| This compound (60 µM) |
IV. JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), which decreases during the early stages of apoptosis.[12] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Cells grown on a 96-well black, clear-bottom plate treated with this compound
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
JC-1 Staining Solution Preparation: Prepare the JC-1 staining solution according to the manufacturer's protocol, typically by diluting the JC-1 stock in cell culture medium.[13][14]
-
Cell Staining:
-
Washing:
-
Carefully aspirate the staining solution.
-
Wash the cells with 200 µL of assay buffer.[14]
-
-
Fluorescence Measurement:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity. For JC-1 aggregates (red), use an excitation of ~540 nm and an emission at ~590 nm. For JC-1 monomers (green), use an excitation of ~485 nm and an emission at ~535 nm.[12]
-
Data Presentation:
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio |
| Vehicle Control | |||
| This compound (15 µM) | |||
| This compound (30 µM) | |||
| This compound (60 µM) |
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. p53-mediated mitochondrial apoptosis: Topics by Science.gov [science.gov]
- 4. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial death functions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Induction of Reactive Oxygen Species (ROS) in Cancer Cells using PK11007
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a small molecule compound identified as a mild thiol alkylator with significant anti-cancer properties.[1] Its primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cancer cell death.[1] Notably, this compound has shown efficacy in cancer cells with mutant p53, a common feature in many human cancers that contributes to therapeutic resistance.[1] It has also been identified as a potent inhibitor of thioredoxin reductase 1 (TXNRD1), a key enzyme in cellular redox homeostasis, suggesting a broader mechanism of action that may not be solely dependent on p53 status.[2]
These application notes provide a comprehensive overview of the treatment protocols for using this compound to induce ROS in cancer cells, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected pathways:
-
Stabilization of Mutant p53: this compound can selectively alkylate surface-exposed cysteines on mutant p53 proteins. This modification can lead to a conformational change that restores some of its tumor-suppressive functions, including the induction of apoptosis.[1] A significant consequence of this interaction is a substantial increase in intracellular ROS levels, which is a key driver of cell death in these cancer cells.[1]
-
Inhibition of Thioredoxin Reductase 1 (TXNRD1): this compound can covalently inhibit TXNRD1, a critical enzyme in the thioredoxin system that protects cells from oxidative stress.[2] By inhibiting TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent oxidative damage to cellular components, ultimately triggering cell death.[2] This mechanism suggests that this compound can also be effective in cancer cells independent of their p53 status.[2]
The elevated ROS levels induced by this compound can activate downstream signaling pathways leading to apoptosis, a form of programmed cell death.[1][3] This is often accompanied by the upregulation of p53 target genes such as PUMA and p21.[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Viability Reduction (%) | Reference |
| MKN1 | Mutant (V143A) | 15 - 30 | 24 | Significant | [1] |
| HUH-7 | Mutant (Y220C) | 15 - 30 | 24 | Significant | [1] |
| NUGC-3 | Mutant (Y220C) | 15 - 30 | 24 | Significant | [1] |
| SW480 | Mutant (R273H/P309S) | 15 - 30 | 24 | Significant | [1] |
| A549 | Wild-Type | Increasing concentrations | 24 | Dose-dependent cytotoxicity | [2] |
| H1299 | Null | Increasing concentrations | 24 | Dose-dependent cytotoxicity | [2] |
| H23 | Mutant | Increasing concentrations | 24 | Dose-dependent cytotoxicity | [2] |
Table 2: Induction of ROS by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observation | Reference |
| NUGC-3 | 60 | 2 | Elevated ROS levels | [1] |
| NUGC-4 | 60 | 2 | Elevated ROS levels | [1] |
| HUH-6 | 60 | 2 | Elevated ROS levels | [1] |
| HUH-7 | 60 | 2 | Higher ROS increase compared to wild-type p53 cells | [1] |
| MKN1 | 60 | 2 | Higher ROS increase compared to wild-type p53 cells; at least twofold higher than other cell lines | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with this compound
This protocol outlines the general procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Suspension cells: Seed cells in a flask or multi-well plate at the desired density.
-
-
Preparation of this compound Working Solutions:
-
Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 15, 30, 60 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
-
Treatment:
-
Adherent cells: Carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Suspension cells: Add the appropriate volume of the this compound working solution to each well or flask.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 4, 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, including ROS measurement, cell viability, and apoptosis analysis.
Protocol 2: Measurement of Intracellular ROS Levels
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels by flow cytometry.
Materials:
-
This compound-treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using a cell dissociation agent (e.g., trypsin). Neutralize the trypsin with a serum-containing medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Staining:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in pre-warmed PBS containing the ROS-sensitive probe (e.g., 10 µM H2DCFDA) and incubate for 30 minutes at 37°C, protected from light.[4]
-
-
Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol details the use of the MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT reagent to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
Add 150 µL of solubilization buffer to each well and incubate for 2 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance in each well at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the cells as described in Protocol 2.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in the provided binding buffer.[5]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[5]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.[6]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound signaling pathways leading to apoptosis.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PK11007 Binding Affinity to TSPO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the binding affinity of the ligand PK11007 to the 18 kDa Translocator Protein (TSPO), a key biomarker in neuroinflammation and a target for therapeutic and diagnostic development.
Introduction
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] While its expression is low in the healthy brain, it is significantly upregulated in activated microglia and astrocytes in response to brain injury and neuroinflammation.[1] This upregulation makes TSPO a valuable target for imaging neuroinflammation and a potential therapeutic target for a range of neurological and psychiatric disorders. This compound is a prototypical high-affinity ligand for TSPO and is widely used as a reference compound in competitive binding assays to determine the affinity of new, unlabeled ligands.
The most common and gold-standard method for determining the binding affinity of ligands like this compound to TSPO is the radioligand binding assay.[1] This can be performed as either a saturation assay to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, or as a competitive binding assay to determine the inhibition constant (Ki) of an unlabeled ligand.
Key Signaling Pathways Involving TSPO
TSPO is involved in several key cellular processes, most notably steroidogenesis. Ligand binding to TSPO can initiate a cascade of events, primarily centered around the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone.[1][2] These neurosteroids can then modulate the function of neurotransmitter receptors, such as the GABA-A receptor, producing anxiolytic and neuroprotective effects.[2]
Caption: TSPO-mediated neurosteroidogenesis pathway.
Experimental Protocols
Radioligand Competitive Binding Assay
This is the most common method to determine the affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to TSPO.[1]
Principle: A fixed concentration of a high-affinity radiolabeled TSPO ligand (e.g., [³H]PK 11195) is incubated with a biological sample containing TSPO (e.g., cell membranes or tissue homogenates) in the presence of increasing concentrations of the unlabeled competitor ligand (this compound). As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[1][2]
Materials and Reagents:
-
Biological Sample: Tissues or cells expressing TSPO (e.g., rat kidney, glial cells, or cell lines overexpressing TSPO).[1][2]
-
Radioligand: [³H]PK 11195 (a commonly used high-affinity radioligand for TSPO).[1][2]
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).[2]
-
-
Competitive Binding Assay:
-
In a series of tubes, incubate a constant concentration of the radiolabeled TSPO ligand (e.g., [³H]PK 11195, typically at a concentration close to its Kd) with the membrane preparation (e.g., 20 µg of protein per well).[1][3]
-
Add a range of concentrations of the unlabeled competitor ligand, this compound (e.g., from 0.3 nM to 10 µM).[3]
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled competitor (e.g., 3 µM cold PK 11195).[3]
-
To determine total binding, include a set of tubes with only the radioligand and membrane preparation.[3]
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 90 minutes at 4°C or 60 minutes at 37°C).[3][4]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.[1]
-
Quickly wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor ligand:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the curve.[2]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[2]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Data Summary
The binding affinity of PK11195 (a close analog of this compound) for TSPO can vary depending on the experimental conditions, tissue or cell type used, and the presence of genetic polymorphisms in the TSPO gene (e.g., rs6971).[1]
| Ligand | Radioligand | Experimental Model | Binding Affinity (Ki or Kd) | Reference |
| [³H]PK 11195 | - | 293T cells over-expressing TSPO WT | Kd: 13.7 ± 5.9 nM | [3] |
| [³H]PK 11195 | - | 293T cells over-expressing TSPO A147T | Kd: 13.4 ± 2.2 nM | [3] |
| PK 11195 | [³H]PK 11195 | DBT cell homogenates | Ki: 2.0 nM | [5] |
| PK11195 | [³H]PK 11195 | Rat Kidney | Ki: 9.3 ± 0.5 nM | [6] |
| PK11195 | [³H]PK 11195 | - | Saturation binding or equilibrium Ki: 3.60 ± 0.41 nM | [7] |
Note: The rs6971 single nucleotide polymorphism in the TSPO gene can lead to high-affinity, mixed-affinity, or low-affinity binding profiles for some second-generation TSPO ligands, but the affinity of the first-generation ligand PK 11195 is not significantly affected by this polymorphism.[1][3]
Conclusion
The radioligand competitive binding assay is a robust and widely accepted method for determining the binding affinity of this compound to TSPO. Careful execution of the protocol and appropriate data analysis are crucial for obtaining accurate and reproducible results. These data are essential for the characterization of new TSPO ligands and for advancing the development of diagnostics and therapeutics targeting this important protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of NIR-conPK and NIR-6T to Astrocytomas and Microglial Cells: Evidence for a Protein Related to TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of PK11007 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PK11007, a mild thiol alkylator with anticancer activity. This compound functions by stabilizing p53 through the selective alkylation of two surface-exposed cysteines, which does not compromise its DNA binding activity.[1] This stabilization leads to the induction of mutant p53-dependent cancer cell death, mediated by an increase in reactive oxygen species (ROS).[1] The compound shows preferential viability reduction in cancer cell lines with mutant p53.[2][3]
This document outlines protocols for the preparation and administration of this compound in animal models, particularly for studies involving tumor xenografts. The provided information is intended to guide the design and execution of preclinical research.
Data Presentation: In Vivo Administration of this compound
While several studies highlight the preclinical potential of this compound in mouse models of triple-negative breast cancer and other cancers with p53 mutations, specific details on dosing regimens from peer-reviewed publications are not widely available in the public domain. The following table summarizes the available formulation protocols for in vivo use. Researchers will need to perform dose-range finding studies to determine the optimal therapeutic dose for their specific animal model and cancer type.
| Parameter | Protocol 1 | Protocol 2 |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Solubility | ≥ 2.08 mg/mL (4.86 mM) | ≥ 2.08 mg/mL (4.86 mM) |
| Administration Route | Intraperitoneal (i.p.) injection or Oral gavage (p.o.) | Intraperitoneal (i.p.) injection or Oral gavage (p.o.) |
| Preparation Notes | Prepare a stock solution in DMSO first, then sequentially add and mix the other solvents. Recommended for fresh, daily preparation. | Prepare a stock solution in DMSO first, then mix with corn oil. Caution is advised for dosing periods exceeding half a month. |
Experimental Protocols
The following protocols are generalized for a subcutaneous xenograft mouse model and should be adapted based on the specific cancer cell line, animal model, and experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration (Aqueous-based Vehicle)
This protocol yields a clear solution suitable for intraperitoneal or oral administration.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Add PEG300: In a new sterile tube, add the required volume of PEG300 (40% of the final volume).
-
Combine DMSO Stock and PEG300: Add the DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly by vortexing.
-
Add Tween-80: Add Tween-80 (5% of the final volume) to the mixture and vortex until homogenous.
-
Add Saline: Add saline (45% of the final volume) to the mixture to reach the final desired concentration and volume. Vortex thoroughly.
-
Final Formulation: The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Preparation of this compound for In Vivo Administration (Oil-based Vehicle)
This protocol provides an alternative formulation, which may be suitable for sustained release, though caution is advised for long-term studies.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add Corn Oil: In a new sterile tube, add the required volume of corn oil (90% of the final volume).
-
Combine DMSO Stock and Corn Oil: Add the DMSO stock solution (10% of the final volume) to the corn oil and mix thoroughly by vortexing until a clear solution is obtained.
Protocol 3: Subcutaneous Xenograft Mouse Model and this compound Administration
This protocol outlines the establishment of a tumor xenograft model and subsequent treatment with this compound.
Materials:
-
Human cancer cell line with a p53 mutation (e.g., triple-negative breast cancer cell line)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Cell culture medium and reagents
-
Matrigel (or similar basement membrane matrix)
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Prepared this compound dosing solution
-
Animal anesthesia and euthanasia supplies
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Route of Administration: Based on the study design, administer the prepared this compound solution via intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Dose and Schedule: The dose and schedule must be determined through a pilot dose-range finding study. A starting point for such a study could be based on the in vitro IC50 values of this compound for the specific cell line being used.
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, RNA sequencing).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for In Vivo Xenograft Study
References
Application of PK11007 in Studies of Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies. A promising therapeutic target in TNBC is the tumor suppressor protein p53, which is mutated in approximately 80% of TNBC patients.[1][2][3][4] this compound is a 2-sulfonylpyrimidine compound that has been identified as a potential therapeutic agent for TNBC.[1][4][5] It functions by stabilizing and reactivating mutant p53, leading to the induction of apoptosis and inhibition of cell proliferation and migration in cancer cells with compromised p53.[1][3][4][5]
Mechanism of Action:
This compound is a mild thiol alkylator that selectively targets surface-exposed cysteines on the p53 protein.[3] This alkylation stabilizes the mutant p53 protein, allowing it to regain its tumor-suppressive functions.[3] Reactivated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, which are key regulators of cell cycle arrest and apoptosis.[3] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) and deplete glutathione (B108866) (GSH) in mutant p53 cells, contributing to its anti-cancer activity.[3][4] Studies have shown that the growth inhibitory effects of this compound are significantly reduced upon knockdown of p53, indicating that its primary mechanism of action is mediated through p53.[4]
Data Presentation: Efficacy of this compound in Breast Cancer Cell Lines
This compound has demonstrated preferential activity against TNBC and p53-mutated breast cancer cell lines.
| Parameter | Cell Line Type | Value | Reference |
| IC50 for Proliferation Inhibition | Panel of 17 Breast Cancer Cell Lines | 2.3 - 42.2 µM | [1][4][5] |
| TNBC vs. Non-TNBC | Significantly lower in TNBC (p=0.03) | [1][4][5] | |
| p53-mutated vs. p53 wild-type | Significantly lower in p53-mutated (p=0.003) | [1][4][5] |
Signaling Pathway of this compound in TNBC
Caption: Mechanism of this compound action in TNBC cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.
Experimental Workflow
Caption: General workflow for studying this compound effects.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in TNBC cell lines following treatment with this compound.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression of p53 and its downstream targets (p21, PUMA) in TNBC cells treated with this compound.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system. Use β-actin as a loading control.
-
Quantify the band intensities using densitometry software.
This compound represents a promising therapeutic agent for triple-negative breast cancer, particularly for tumors harboring p53 mutations. Its ability to reactivate mutant p53 function leads to cell cycle arrest and apoptosis in TNBC cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant TNBC cell line models. Further investigation into the effects of this compound on other signaling pathways, such as STAT3 and Bcl-6, could provide additional insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 Pathway Proteins Following PK11007 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and initiates a cascade of events leading to cell cycle arrest, apoptosis, or senescence. The function of p53 is tightly regulated, in part by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In a significant portion of human cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by overexpression of negative regulators like MDM2.
PK11007 is a small molecule compound identified as a mild thiol alkylator that has shown promise in reactivating mutant p53. It stabilizes the p53 protein, leading to the upregulation of its downstream target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic Bcl-2 family member PUMA (p53 Upregulated Modulator of Apoptosis). This reactivation of the p53 signaling pathway can induce apoptosis and inhibit the proliferation of cancer cells, particularly those with compromised p53 function.[1][2]
These application notes provide a detailed protocol for the analysis of p53 pathway activation by this compound in cancer cell lines using Western blotting. The included methodologies, data interpretation guidelines, and visual aids are intended to assist researchers in evaluating the efficacy of this compound and similar compounds in preclinical studies.
Data Presentation
The following tables summarize the observed effects of this compound on key proteins in the p53 signaling pathway. The data is compiled from studies on various cancer cell lines and presented to facilitate a clear comparison of the compound's impact.
Table 1: Qualitative Analysis of p53 Pathway Protein Expression after this compound Treatment
| Cell Line | p53 Status | Treatment Conditions | p53 Protein Level | p21 Protein Level | MDM2 Protein Level | PUMA Protein Level |
| NUGC-3 | Mutant (Y220C) | 0-60 µM this compound, 3-6 hours | - | Increase (concentration-dependent) | Increase (concentration-dependent) | Increase (concentration-dependent) |
| HUH-7 | Mutant (Y220C) | 0-60 µM this compound, 3-6 hours | - | Increase (concentration-dependent) | Increase (concentration-dependent) | Increase (concentration-dependent) |
| MKN1 | Mutant (V143A) | 0-60 µM this compound, 3-6 hours | - | Increase (concentration-dependent) | Increase (concentration-dependent) | Increase (concentration-dependent) |
| NUGC-4 | Wild-Type | 0-60 µM this compound, 3-6 hours | - | Increase | Increase | Increase |
| HUH-6 | Wild-Type | 0-60 µM this compound, 3-6 hours | - | Increase | Increase | Increase |
Data is qualitatively described as "Increase" where specific fold-change data from protein quantification was not available. The increases were observed to be concentration-dependent.[3]
Table 2: Quantitative Analysis of p53 Target Gene mRNA Expression after this compound Treatment
| Cell Line(s) | p53 Status | Treatment Conditions | p21 mRNA Fold Change | PUMA mRNA Fold Change | MDM2 mRNA Fold Change |
| NUGC-3, MKN, HUH-7 | Mutant | 15-20 µM this compound, 6 hours | ~2-fold increase | ~2-fold increase | - |
| MKN1, NUGC-3 | Mutant | 15-20 µM this compound, 6 hours | - | - | ~0.5-fold decrease (halved) |
This table presents quantitative data on the messenger RNA (mRNA) levels of key p53 target genes.[3]
Experimental Protocols
Protocol: Western Blot Analysis of p53, p21, MDM2, and PUMA
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing the protein expression levels of p53 pathway components via Western blot.
Materials and Reagents:
-
Cancer cell lines (e.g., NUGC-3, HUH-7, MKN1)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 antibody
-
Anti-p21 antibody
-
Anti-MDM2 antibody
-
Anti-PUMA antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 15 µM, 30 µM, 60 µM) for the specified duration (e.g., 6 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control to determine relative expression levels.
-
Visualizations
Caption: The p53 signaling pathway and the intervention point of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of this compound's mechanism of action on mutant p53.
References
Measuring PK11007-Induced Cell Death via Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for quantifying PK11007-induced cell death using flow cytometry. This compound, a ligand for the translocator protein (TSPO) and a mild thiol alkylator, has been shown to induce cell death in various cancer cell lines, particularly those with mutant p53.[1] The primary mechanism involves the induction of reactive oxygen species (ROS) and is largely caspase-independent.[1] This protocol details a robust method for assessing apoptosis and necrosis using Annexin V and Propidium Iodide (PI) staining, enabling researchers to accurately evaluate the cytotoxic effects of this compound.
Introduction
This compound is a well-characterized pharmacological tool used to study the function of the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. Beyond its role as a TSPO ligand, this compound has demonstrated anticancer properties by inducing cell death.[1] Mechanistically, this compound can act as a thiol alkylator, leading to the stabilization of p53 and a subsequent increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress is a key driver of the observed caspase-independent cell death.[1] In some cellular contexts, this compound treatment also upregulates p53 target genes involved in apoptosis, such as PUMA and NOXA.[1]
Flow cytometry is a powerful technique for single-cell analysis, making it ideal for quantifying the heterogeneous cellular responses to drug treatment. The Annexin V/PI dual-staining assay is a standard flow cytometry method to distinguish between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[2] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[2]
This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the induction of cell death by flow cytometry.
Signaling Pathway of this compound-Induced Cell Death
References
Experimental setup for evaluating PK11007's effect on tumor growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK11007 is a mild thiol alkylator recognized for its anticancer properties.[1] Its primary mechanism involves the stabilization and reactivation of mutant p53, a tumor suppressor protein frequently compromised in human cancers.[2][3] this compound has been shown to preferentially inhibit the viability of cancer cell lines with mutated p53 compared to those with wild-type p53.[2][4] The compound's activity is linked to the induction of reactive oxygen species (ROS), leading to caspase-independent cell death and apoptosis.[1][4][5] Specifically, it can up-regulate p53 target genes like p21 and PUMA, which are critical for controlling cell cycle arrest and apoptosis.[1][2] Given its targeted effect on cells with nonfunctional p53, this compound presents a promising avenue for therapeutic development, particularly for aggressive cancers like triple-negative breast cancer (TNBC), where p53 mutations are common.[2][3]
These application notes provide a comprehensive framework of in vitro and in vivo protocols to rigorously evaluate the anti-tumor efficacy of this compound.
Proposed Signaling Pathway & Experimental Strategy
The antitumor activity of this compound is initiated by its interaction with mutant p53, leading to a cascade of events culminating in apoptosis. The experimental workflow is designed to first establish baseline cytotoxicity across relevant cell lines (in vitro) before validating the most promising results in a more complex biological system (in vivo).
In Vitro Experimental Protocols
In vitro assays are fundamental for determining the direct effects of this compound on cancer cells, establishing dose-response relationships, and elucidating the mechanisms of action.[6]
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., p53-mutated TNBC lines like MDA-MB-231, and p53 wild-type lines like MCF-7 for comparison).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in a complete medium.[1] Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Annexin V detects early apoptotic cells, while Propidium Iodide (PI) stains late apoptotic or necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression, identifying potential arrest at G1, S, or G2/M phases, which is a common outcome of p53 activation.[8]
Materials:
-
Cancer cells treated with this compound.
-
70% cold ethanol (B145695).
-
PBS containing RNase A and Propidium Iodide (PI).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Experimental Protocol
Xenograft models are essential for evaluating a compound's therapeutic efficacy and potential toxicity in a living organism, bridging the gap between in vitro findings and clinical applications.[9][10]
Protocol 4: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to assess the in vivo anti-tumor activity of this compound.[11][12]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old).[11]
-
Cancer cell line known to be sensitive to this compound in vitro (e.g., a p53-mutated line).
-
Matrigel (optional, to support tumor formation).
-
This compound formulation for injection (e.g., dissolved in a vehicle like PEG/saline).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).[9]
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle only.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[11] Monitor mouse body weight as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Tissue Collection: Excise tumors, weigh them, and preserve portions in formalin for histology and snap-freeze other parts for molecular analysis (e.g., Western blotting).
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for effective comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | p53 Status | IC50 (µM) after 72h |
|---|---|---|
| MDA-MB-231 | Mutant | 15.5 ± 2.1 |
| HUH-7 | Mutant | 25.3 ± 3.4 |
| SW480 | Mutant | 28.9 ± 2.9 |
| MCF-7 | Wild-Type | > 100 |
| NUGC-4 | Wild-Type | > 100 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells (48h)
| Treatment | Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 4.2 ± 0.8 | 55.1 ± 3.2 | 24.5 ± 2.1 | 20.4 ± 1.9 |
| This compound | 15 (IC50) | 28.7 ± 3.5 | 70.3 ± 4.1 | 15.2 ± 1.8 | 14.5 ± 1.5 |
| this compound | 30 (2x IC50) | 55.4 ± 4.9 | 78.9 ± 5.3 | 9.8 ± 1.1 | 11.3 ± 1.3 |
Table 3: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1540 ± 210 | - | +2.5 |
| This compound | 20 | 680 ± 155 | 55.8 | -1.8 |
| this compound | 40 | 350 ± 98 | 77.3 | -4.5 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. xenograft.org [xenograft.org]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using PK11007 as a Tool to Study Mutant p53 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its gene, TP53, is the most frequently mutated gene in human cancers, with the majority being missense mutations that result in a full-length, but dysfunctional, protein.[1] These mutant p53 proteins not only lose their tumor-suppressive functions but can also gain new oncogenic activities. PK11007 is a small molecule, characterized as a mild thiol alkylator, that has emerged as a valuable tool for investigating mutant p53 biology.[1][2] It exhibits preferential anticancer activity against cancer cells with compromised p53, making it a key compound for studying the reactivation of mutant p53 and exploring therapeutic strategies.[3][4]
Mechanism of Action
This compound functions through a dual mechanism to exert its effects on cancer cells, particularly those harboring mutant p53.
-
Direct Reactivation of Mutant p53: this compound can directly interact with and stabilize certain p53 mutants. It selectively alkylates two surface-exposed cysteine residues on the p53 protein.[1][2] This covalent modification can lead to the refolding and thermal stabilization of unstable p53 mutants (e.g., Y220C), partially restoring their wild-type transcriptional activity without compromising their ability to bind DNA.[1][5] This reactivation leads to the upregulation of canonical p53 target genes, such as p21, PUMA, and MDM2, ultimately promoting apoptosis and cell cycle arrest.[1][2]
-
Induction of Oxidative Stress: this compound can also act independently of its direct p53 binding. The compound has been shown to deplete cellular glutathione (B108866) (GSH) levels, leading to a significant increase in intracellular Reactive Oxygen Species (ROS).[1][6] Cancer cells with mutant p53 are often more vulnerable to high levels of ROS.[1] This elevated oxidative stress contributes to caspase-independent cell death and enhances the cytotoxic effects of the compound, especially in cells with impaired ROS detoxification capabilities.[1][2]
Data Presentation
Table 1: Cellular Activity of this compound in p53-Mutant vs. p53-WT Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Parameter | Value (µM) | Reference |
| Panel of 17 | Breast Cancer | Mutant | IC50 Range | 2.3 - 42.2 | [4] |
| Panel of 17 | Breast Cancer | Wild-Type (WT) | IC50 Range | 2.3 - 42.2 | [4] |
| Comparison | Breast Cancer | Mutant vs. WT | IC50 | Significantly lower in mutant (p=0.003) | [4] |
| MKN1 | Gastric Cancer | V143A | Viability Reduction | 15 - 30 | [2] |
| HUH-7 | Hepatocellular Carcinoma | Y220C | Viability Reduction | 15 - 30 | [2] |
| NUGC-3 | Gastric Cancer | Y220C | Viability Reduction | 15 - 30 | [2] |
| SW480 | Colorectal Cancer | R273H/P309S | Viability Reduction | 15 - 30 | [2] |
Table 2: Effect of this compound on p53 Target Gene and Protein Expression
| Cell Line(s) | p53 Status | Treatment | Target Gene/Protein | Observed Effect | Reference |
| NUGC-3, MKN1, HUH-7 | Y220C, V143A | 15-20 µM, 6 hrs | PUMA (mRNA) | ~2-fold increase | [2] |
| NUGC-3, MKN1, HUH-7 | Y220C, V143A | 15-20 µM, 6 hrs | p21 (mRNA) | ~2-fold increase | [2] |
| MKN1, HUH-7 | V143A, Y220C | 15-20 µM, 6 hrs | NOXA (mRNA) | Increased | [2] |
| MKN1, NUGC-3 | V143A, Y220C | 15-20 µM, 6 hrs | MDM2 (mRNA) | Halved | [2] |
| NUGC-3, HUH-7, MKN1 | Y220C, V143A | 0-60 µM, 3-6 hrs | p21, MDM2, PUMA (protein) | Concentration-dependent increase | [2] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
This compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Prepare a 10-20 mM stock solution of this compound in cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working dilutions in pre-warmed complete cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 2: Cell Viability Assay
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations can range from 0 µM (vehicle control) to 120 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot Analysis for p53 Pathway Proteins
This method is used to assess changes in the protein levels of mutant p53 and its downstream targets.
-
Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat with desired concentrations of this compound (e.g., 0-60 µM) for a specific duration (e.g., 3, 6, or 12 hours).[2][7]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-40 µg per lane), prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, PUMA, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the induction of ROS following this compound treatment.
-
Cell Seeding and Treatment: Plate cells in a 96-well black, clear-bottom plate or in 6-well plates. Treat cells with this compound (e.g., 60 µM) for a short duration (e.g., 2 hours).[2] Include a positive control (e.g., H2O2) and a vehicle control.
-
ROS Detection:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), according to the manufacturer's protocol.
-
After incubation, wash the cells again to remove excess dye.
-
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or analyze the cells by flow cytometry. The fluorescence intensity is directly proportional to the level of intracellular ROS.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Guide to Using Radiolabeled PK11007 in Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of radiolabeled PK11007 in binding assays targeting the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. Given the limited availability of specific binding data for radiolabeled this compound, the protocols and data presented herein are largely based on its well-characterized structural analog, [³H]PK11195. These methodologies serve as a robust starting point for assay development and will require optimization for the specific radiolabeled version of this compound being used.
Introduction to this compound and TSPO
This compound is a high-affinity ligand for the 18 kDa Translocator Protein (TSPO). TSPO is an outer mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the modulation of neuroinflammation and apoptosis.[1][2][3] Upregulation of TSPO is observed in activated microglia and astrocytes in response to brain injury and neuroinflammatory conditions, making it a valuable biomarker and therapeutic target.[1] Radiolabeled ligands such as this compound are crucial tools for characterizing the binding properties of novel compounds targeting TSPO.
Data Presentation: Quantitative Binding Data for TSPO Ligands
The following tables summarize key binding parameters for the well-studied TSPO ligand PK11195 and other relevant compounds. These values provide a comparative baseline for new experimental data obtained with radiolabeled this compound.
Table 1: Saturation Binding Parameters for [³H]PK11195
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) | Reference |
| Rat Adrenal Membranes | ~3 | 34 pmol/mg protein | [4] |
| Human Brain (Cortex) | 3.9 ± 0.4 | 0.79 ± 0.09 pmol/mg protein | [5] |
| Human Brain (in vitro) | 4.3 - 6.6 | Not Reported | [6] |
| DBT glial cells | Not Reported | 14 pmol/g protein | [7] |
| Platelets from healthy volunteers | 4.74 ± 0.39 | 4193 ± 341 fmol/mg protein | [8] |
Table 2: Inhibitor Constant (Ki) Values for TSPO Ligands from Competitive Binding Assays using [³H]PK11195
| Competing Ligand | Tissue/Cell Type | Ki (nM) | Reference |
| PK11195 (unlabeled) | Rat Cerebellum | 3.1 | [9] |
| PK11195 (unlabeled) | Rat Spinal Cord | 4.1 | [9] |
| DAA1106 | DBT glial cells | 0.2 | [7] |
| Ro5-4864 | Human Brain | Nanomolar range | [10] |
| Diazepam | Human Brain | Nanomolar range | [10] |
| Clonazepam | Human Brain | Micromolar range | [10] |
Experimental Protocols
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[11] The three main types of assays are saturation, competition, and kinetic assays.
General Materials and Buffers
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 is a commonly used buffer. The composition may need to be optimized.
-
Wash Buffer: Ice-cold binding buffer.
-
Radiolabeled this compound: (e.g., [³H]this compound) of high specific activity.
-
Unlabeled this compound or another high-affinity TSPO ligand: For determining non-specific binding and for competition assays.
-
Tissue Homogenate or Cell Membranes: Prepared from a source known to express TSPO.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Vials and Scintillation Cocktail.
-
Filtration Apparatus: (e.g., cell harvester).
-
Scintillation Counter.
Protocol 1: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[11][12]
Methodology:
-
Preparation: Prepare serial dilutions of the radiolabeled this compound in binding buffer. A typical concentration range might span from 0.1 to 20 nM.
-
Incubation Setup:
-
Total Binding: In a series of tubes or a 96-well plate, add a constant amount of membrane preparation (e.g., 50-120 µg of protein for tissue homogenates) and increasing concentrations of radiolabeled this compound.[13]
-
Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13] This should be determined in preliminary kinetic experiments.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through pre-soaked glass fiber filters.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of the radiolabeled ligand.[14][15]
Methodology:
-
Preparation:
-
Prepare a fixed concentration of radiolabeled this compound, typically at a concentration close to its Kd value.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Incubation Setup: In a series of tubes or a 96-well plate, add a constant amount of membrane preparation, the fixed concentration of radiolabeled this compound, and increasing concentrations of the unlabeled test compound.
-
Controls: Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Incubation, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.[13]
-
Protocol 3: Kinetic Binding Assay
This assay measures the association (kon) and dissociation (koff) rate constants of the radioligand.
Methodology for Association (kon):
-
Incubation Setup: Prepare multiple tubes or wells with the membrane preparation.
-
Initiation: At time zero, add a fixed concentration of radiolabeled this compound to all tubes simultaneously.
-
Time Course: At various time points, terminate the reaction in a subset of tubes by rapid filtration.
-
Counting and Analysis: Measure the radioactivity at each time point and plot the specific binding against time. Analyze the data using an association kinetics model to determine the observed rate constant (kobs). The association rate constant (kon) can then be calculated.
Methodology for Dissociation (koff):
-
Pre-incubation: Incubate the membrane preparation with the radiolabeled this compound for a sufficient time to reach equilibrium.
-
Initiation of Dissociation: At time zero, add a high concentration of unlabeled this compound to initiate the dissociation of the radioligand.
-
Time Course: At various time points, filter the samples and measure the remaining bound radioactivity.
-
Counting and Analysis: Plot the natural logarithm of the percentage of binding remaining against time. The slope of the resulting line will be the negative of the dissociation rate constant (koff).
Visualizations
TSPO Signaling Pathways
The following diagram illustrates some of the key signaling pathways and cellular functions associated with TSPO.
Caption: Overview of TSPO's role in mitochondrial function and related cellular pathways.
Experimental Workflow: Saturation Binding Assay
The following diagram outlines the workflow for a typical saturation binding experiment.
Caption: Step-by-step workflow for a saturation radioligand binding assay.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow for a competitive binding experiment.
Caption: Step-by-step workflow for a competitive radioligand binding assay.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TSPO: An Evolutionarily Conserved Protein with Elusive Functions [mdpi.com]
- 4. "Peripheral type" benzodiazepine binding sites in rat adrenals: binding studies with [3H]PK 11195 and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Chlorophenyl)-N-[11C]methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PK 11195 - Amerigo Scientific [amerigoscientific.com]
- 10. Characterization of binding sites for the omega3 receptor ligands [3H]PK11195 and [3H]RO5-4864 in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PK11007 Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with PK11007 solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What happened?
A1: this compound is a hydrophobic compound with very low solubility in aqueous solutions like cell culture media. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common issue with water-insoluble compounds.[1][2]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO).[1][3][4] It is capable of dissolving this compound at very high concentrations.[4][5][6] When preparing the stock, ensure the compound is fully dissolved; brief vortexing or sonication can help.[5][7][8] It is also critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[4]
Q3: How can I prevent this compound from precipitating when I add it to my media?
A3: The key is to manage the dilution process carefully.
-
Pre-warm the media: Always add the drug to media that has been pre-warmed to 37°C, as solubility is often higher at warmer temperatures.[1][9]
-
Rapid Mixing: Add the stock solution drop-wise into the vortex of the media while mixing or swirling to ensure it disperses quickly and avoids localized high concentrations that trigger precipitation.[9][10]
-
Control Final Solvent Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
-
Consider Serum: If using a medium containing Fetal Bovine Serum (FBS), proteins like albumin in the serum can bind to the compound and help keep it in solution.[1][9] Insolubility issues may be more pronounced in serum-free media.[1]
Q4: I'm still seeing precipitation. Is my desired final concentration too high?
A4: It's possible. Every compound has a maximum solubility limit in a given medium. If you have followed all the steps and still observe precipitation, your target concentration may be too high.[1] Try reducing the final concentration of this compound in your experiment. Published studies have shown biological effects of this compound in various cell lines at concentrations ranging from 2.3 µM to 42.2 µM.[12]
Q5: Can I just filter out the precipitate?
A5: Filtering is not recommended. The precipitate is the active compound, so filtering it out would lower the effective concentration of this compound in your media to an unknown level, making experimental results unreliable.[10] The solution is to prevent precipitation from occurring in the first place.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in commonly used solvents. For cell culture, a high-concentration stock in DMSO is standard practice.
| Solvent | Max Solubility (approx.) | Notes |
| DMSO | 250 mg/mL (584.30 mM) | Recommended for stock solutions. Use of fresh, anhydrous DMSO is critical. Sonication may be required.[5][6] |
| Ethanol | Soluble | While an option, DMSO is generally preferred for achieving higher stock concentrations.[13] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble / Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.[1][13] |
Data compiled from multiple supplier datasheets.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 20 mM concentration. (Molecular Weight of this compound is 427.86 g/mol ).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[1][7] If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[5][8][9]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability (up to 1-2 years).[5][7] Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Diluting this compound Stock into Cell Culture Medium
-
Preparation: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a sterile tube or bottle.[1][9]
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, consider a serial dilution. For example, dilute your 20 mM stock 1:10 in pre-warmed media to create a 2 mM intermediate stock. This gradual reduction in solvent concentration can help maintain solubility.[10]
-
Final Dilution: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of your this compound stock solution drop-by-drop. For example, to achieve a 20 µM final concentration from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).
-
Final Check: After adding the compound, gently mix the medium and visually inspect for any signs of precipitation or cloudiness. The final DMSO concentration should not exceed 0.5%.
-
Application: Immediately add the prepared medium containing this compound to your cells.
Visual Guides
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve this compound precipitation issues.
Signaling Pathway Context: p53 and TSPO in Apoptosis
This compound has been reported to reactivate mutant p53 and also interact with the Translocator Protein (TSPO) on the mitochondrial membrane, both of which can influence apoptosis.[12][14][15] This simplified diagram shows the convergence of these pathways on the mitochondria to promote programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medkoo.com [medkoo.com]
- 15. Apoptosis Therapy in Cancer: The First Single-molecule Co-activating p53 and the Translocator Protein in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PK11007 concentration for maximum cancer cell death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PK11007 to achieve maximum cancer cell death. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mild thiol alkylator that exhibits anticancer activity through a dual mechanism.[1][2] It can stabilize mutant p53 by selectively alkylating two surface-exposed cysteines, which can lead to the reactivation of its tumor-suppressive functions, including the upregulation of target genes like p21 and PUMA.[1][3][4] Additionally, this compound can induce cancer cell death independently of p53 by depleting glutathione, which leads to a significant increase in reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][2]
Q2: In which types of cancer cells is this compound most effective?
A2: this compound demonstrates preferential efficacy in cancer cell lines with compromised or mutant p53.[1][4][5] Studies have shown significantly lower IC50 values in p53-mutated breast and gastric cancer cell lines compared to their wild-type p53 counterparts.[3][5] Its effectiveness is particularly noted in triple-negative breast cancer (TNBC) cells, a subtype where p53 is frequently mutated.[5]
Q3: What is the optimal concentration range for this compound to induce maximum cancer cell death?
A3: The optimal concentration of this compound varies depending on the cancer cell line. For sensitive mutant p53 cell lines such as MKN1, HUH-7, NUGC-3, and SW480, a significant reduction in viability is observed at concentrations ranging from 15 to 30 μM after 24 hours of treatment.[3] For some non-small cell lung cancer (NSCLC) cell lines, cytotoxicity is observed at concentrations as low as 1 to 3 μM.[6] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q4: What is the primary mode of cell death induced by this compound?
A4: this compound primarily induces caspase-independent cell death.[2][3] While a slight increase in caspase 3/7 activity has been observed in some cell lines, the significant reduction in viability, especially in highly sensitive lines, appears to occur mainly through caspase-independent pathways.[2] The cell death is strongly associated with an increase in ROS levels.[3][6]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is known to target mutant p53, it also acts as a thiol-modifying agent, which can lead to off-target effects. One identified off-target is the potent inhibition of thioredoxin reductase 1 (TXNRD1), which contributes to the induction of oxidative stress.[6] Researchers should be aware that the observed cellular effects may not be solely due to the reactivation of mutant p53.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed at expected concentrations. | The cell line may be resistant to this compound (e.g., high expression of antioxidant proteins, wild-type p53). | Verify the p53 status of your cell line. This compound is generally more effective in mutant p53 cells.[5]Increase the concentration of this compound in a stepwise manner.Increase the incubation time.Consider co-treatment with a glutathione-depleting agent to potentiate this compound's effect.[3] |
| High variability in results between experiments. | Inconsistent cell seeding density.Variability in drug preparation and dilution.Contamination of cell cultures. | Ensure consistent cell numbers are seeded for each experiment.Prepare fresh drug dilutions for each experiment from a validated stock solution.Regularly check cell cultures for any signs of contamination. |
| This compound is not dissolving properly. | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent such as DMSO.[3]When preparing the working solution, ensure proper mixing. For in vivo studies, a formulation with PEG300, Tween-80, and saline, or corn oil can be used.[3] |
| Unexpected cytotoxicity in control (wild-type p53) cells. | This compound can induce cell death in a p53-independent manner by increasing ROS levels.[1][2] | This effect is expected. To confirm the mechanism, you can measure ROS levels in both wild-type and mutant p53 cell lines.To isolate the p53-dependent effects, consider using a lower concentration of this compound where the ROS-induced toxicity is minimal in wild-type cells. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MKN1 | Gastric | Mutant (V143A) | ~15-30 | [3] |
| HUH-7 | Hepatocellular | Mutant (Y220C) | ~15-30 | [3] |
| NUGC-3 | Gastric | Mutant (Y220C) | ~15-30 | [3] |
| SW480 | Colorectal | Mutant (R273H/P309S) | ~15-30 | [3] |
| Panel of 17 Breast Cell Lines | Breast | Various | 2.3 - 42.2 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for quantifying the levels of intracellular ROS after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2 hours).[3]
-
After treatment, wash the cells twice with PBS.
-
Incubate the cells with 5 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize them under a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: Dual mechanism of this compound-induced cancer cell death.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
- 1. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing Off-Target Effects of PK11007
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of PK11007 in experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is designed to target and reactivate mutant forms of the p53 tumor suppressor protein.[1][2] It acts as a mild thiol alkylator, selectively modifying surface-exposed cysteine residues on destabilized mutant p53, which can lead to its refolding, stabilization, and partial restoration of its tumor-suppressive transcriptional activity.[3] This on-target activity can induce the expression of p53 target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells harboring specific p53 mutations.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound stem from its reactivity as a thiol-alkylating agent. This can lead to:
-
Glutathione (B108866) (GSH) Depletion: this compound can react with and deplete the intracellular antioxidant glutathione, leading to increased cellular oxidative stress.[3]
-
Increased Reactive Oxygen Species (ROS): By depleting GSH, this compound treatment can result in a significant increase in intracellular reactive oxygen species (ROS), which can trigger p53-independent cell death pathways.[3]
-
Inhibition of Thioredoxin Reductase 1 (TXNRD1): this compound has been identified as a potent and irreversible inhibitor of Thioredoxin Reductase 1 (TXNRD1), a key enzyme in the cellular antioxidant defense system.[4] This inhibition further contributes to oxidative stress.
Q3: How can I be sure the observed effects in my experiment are due to on-target p53 reactivation?
A3: To confirm that the observed cellular phenotype is a result of on-target this compound activity, a combination of control experiments is essential. These include:
-
Using appropriate cell line controls: Compare the effects of this compound in cell lines with mutant p53 to those with wild-type p53 or p53-null cell lines. On-target effects should be more pronounced in the mutant p53 cells.
-
p53 knockdown: Silencing p53 expression in mutant p53-harboring cells using siRNA should diminish the effects of this compound if they are on-target.[1]
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects may become more prominent at higher concentrations.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in control cell lines (wild-type p53 or p53-null).
This suggests that the observed effects are likely due to off-target mechanisms.
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration range. Start with a lower concentration and titrate up to find the lowest effective dose that elicits a response in your mutant p53 cell line while minimizing toxicity in control lines. |
| ROS-induced toxicity. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) to quench ROS and determine if this rescues the cytotoxic effects in control cells. |
| Glutathione depletion. | Supplement the culture medium with a cell-permeable glutathione precursor, such as glutathione ethyl ester, to see if it mitigates the off-target toxicity. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluence at the time of treatment. Ensure consistent media and supplement formulations. |
| Compound stability and preparation. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. When diluting in aqueous media for experiments, use immediately to avoid precipitation. |
| Vehicle (DMSO) concentration. | Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines, highlighting the differential sensitivity between mutant and wild-type p53 backgrounds.
| Cell Line | p53 Status | IC50 (µM) for Cell Viability | Reference |
| NUGC-3 | Y220C | 15 - 30 | [3] |
| HUH-7 | Y220C | 15 - 30 | [3] |
| MKN1 | V143A | 15 - 30 | [3] |
| SW480 | R273H/P309S | 15 - 30 | [3] |
| TNBC cell lines | Mutant | Lower IC50 values (p=0.003) | [2] |
| Non-TNBC cell lines | Wild-Type | Higher IC50 values | [2] |
Key Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound
Objective: To determine the optimal concentration of this compound that maximizes on-target effects while minimizing off-target toxicity.
Methodology:
-
Cell Seeding: Seed mutant p53 (e.g., NUGC-3) and wild-type p53 (e.g., NUGC-4) cells in parallel in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for each cell line.
Protocol 2: Control Experiment using p53 siRNA Knockdown
Objective: To confirm that the effects of this compound are dependent on the presence of its target, mutant p53.
Methodology:
-
siRNA Transfection:
-
One day before transfection, seed the mutant p53 cell line in a 6-well plate.
-
On the day of transfection, prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with a p53-specific siRNA, using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Add the siRNA complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment: Following siRNA incubation, treat the cells with the predetermined optimal concentration of this compound or vehicle control.
-
Endpoint Analysis: After the desired treatment duration, assess the cellular phenotype of interest (e.g., cell viability, apoptosis, or target gene expression).
-
Verification of Knockdown: In a parallel set of wells, lyse the cells at the time of this compound addition to confirm p53 protein knockdown by Western blotting.
Protocol 3: Co-treatment with N-acetylcysteine (NAC) to Mitigate ROS-Mediated Off-Target Effects
Objective: To determine if the observed cytotoxicity of this compound is mediated by an increase in reactive oxygen species.
Methodology:
-
Cell Seeding: Seed both mutant and wild-type p53 cell lines in 96-well plates.
-
NAC Pre-treatment: Pre-treat the cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours before adding this compound.[5]
-
This compound Treatment: Add this compound at a concentration known to cause off-target toxicity to the NAC-pre-treated cells. Include controls with this compound alone, NAC alone, and vehicle.
-
Incubation and Viability Assay: Incubate for the desired time and assess cell viability.
-
ROS Measurement (Optional): In a parallel experiment, use a fluorescent probe like DCFH-DA to measure intracellular ROS levels after treatment to confirm that NAC is effectively reducing this compound-induced ROS.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
Caption: Recommended experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cellmolbiol.org [cellmolbiol.org]
Technical Support Center: Overcoming Resistance to PK11007 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the anti-cancer agent PK11007 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a mild thiol alkylator that functions primarily by reactivating mutant p53, a tumor suppressor protein that is frequently inactivated in cancer. It selectively alkylates two surface-exposed cysteines on the p53 protein, stabilizing its structure and restoring its DNA-binding and transcriptional activity.[1] This leads to the upregulation of p53 target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis.[1] Additionally, this compound induces cancer cell death by increasing the levels of reactive oxygen species (ROS).[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates preferential efficacy in cancer cell lines harboring mutations in the p53 gene.[1][2] Its mechanism of action is centered on the reactivation of this mutated tumor suppressor. Therefore, cell lines with wild-type p53 are generally less sensitive to this compound. The compound has shown significant activity in various cancer cell lines, including those from breast and gastric cancers with compromised p53.[2]
Q3: What is the expected IC50 range for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific cancer cell line and the assay conditions. In a panel of 17 breast cancer cell lines, the IC50 values for proliferation inhibition ranged from 2.3 to 42.2 μM.[2] In mutant p53 gastric cancer cell lines such as MKN1, HUH-7, and NUGC-3, a significant reduction in viability is observed at concentrations between 15 and 30 μM.[1]
Troubleshooting Guide: Addressing Resistance to this compound
Problem 1: Reduced or complete lack of sensitivity to this compound in a p53 mutant cancer cell line.
Possible Cause: Upregulation of antioxidant pathways, particularly the NRF2 signaling pathway. This compound's efficacy is linked to the induction of reactive oxygen species (ROS). Cancer cells can develop resistance to ROS-inducing agents by activating the NRF2 pathway, which controls the expression of numerous antioxidant and cytoprotective genes.[3][4][5][6]
Suggested Solution:
-
Assess NRF2 activity: Investigate the activation status of the NRF2 pathway in your resistant cell line compared to a sensitive control. This can be done by measuring the nuclear translocation of NRF2 or by using an Antioxidant Response Element (ARE) luciferase reporter assay.
-
Combination Therapy with an NRF2 Inhibitor: Consider co-treatment of your cells with this compound and an inhibitor of the NRF2 pathway. Natural compounds like brusatol (B1667952) or synthetic inhibitors can be used to suppress NRF2 activity and potentially restore sensitivity to this compound.[7][8]
-
Combination Therapy with Glutaminase (B10826351) Inhibitors: Given that the NRF2 antioxidant program can create a metabolic dependency on glutamine, combining this compound with a glutaminase inhibitor may be an effective strategy to overcome resistance.[9]
Problem 2: Initial sensitivity to this compound followed by the development of acquired resistance.
Possible Cause: Similar to primary resistance, acquired resistance can also be mediated by the upregulation of the NRF2 antioxidant pathway as a survival mechanism against sustained ROS production induced by this compound.[6][10]
Suggested Solution:
-
Characterize the Resistant Phenotype: Compare the resistant cell line to its parental, sensitive counterpart. Analyze changes in the expression of NRF2 and its target genes (e.g., HO-1, NQO1).
-
Implement Combination Therapy: Introduce a second agent that targets a different pathway to create a synthetic lethal effect. For example, combining this compound with a standard chemotherapeutic agent or a targeted therapy that the cells are not resistant to could be effective.
-
Intermittent Dosing Strategy: In some cases, intermittent or pulsed dosing of this compound might prevent the sustained activation of resistance pathways.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MKN1 | Gastric | Mutant (V143A) | 15-30 | [1] |
| HUH-7 | Gastric | Mutant (Y220C) | 15-30 | [1] |
| NUGC-3 | Gastric | Mutant (Y220C) | 15-30 | [1] |
| SW480 | Colorectal | Mutant (R273H/P309S) | 15-30 | [1] |
| Breast Cancer Panel (17 lines) | Breast | Various | 2.3 - 42.2 | [2] |
| A549 | NSCLC | Wild-Type | >30 (less sensitive) | [11] |
| H1299 | NSCLC | Null | ~10 | [11] |
| H23 | NSCLC | Mutant | ~10 | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine this compound IC50
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. NRF2 Activity Assessment: ARE-Luciferase Reporter Assay
-
Materials:
-
Cancer cell line stably or transiently transfected with an ARE-luciferase reporter plasmid.
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the ARE-luciferase reporter cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of the NRF2 pathway.[12][13]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-targeting NRF2 potentially enhances the in vitro anticancer effects of paclitaxel in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Acquired cancer tyrosine kinase inhibitor resistance: ROS as critical determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage and Handling of PK11007
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the long-term storage and handling of PK11007 to maintain its stability and ensure reliable experimental outcomes. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a dry, dark environment at -20°C for periods extending from months to years. For short-term storage, such as days to weeks, refrigeration at 0-4°C is acceptable.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and light.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, use anhydrous, high-purity DMSO. For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for up to one year, or at -80°C for up to two years.[2] For short-term use (days to weeks), the stock solution can be stored at 0-4°C.[1]
Q3: Can I store working solutions of this compound?
A3: It is highly recommended to prepare working solutions fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and use it within the same day to minimize degradation.
Q4: What are the primary factors that can cause this compound to degrade?
A4: Based on the behavior of similar chemical structures, this compound is likely susceptible to degradation from:
-
Hydrolysis: Particularly under strongly acidic or basic conditions.
-
Oxidation: Exposure to air and oxidizing agents can affect its stability.[3]
-
Photodegradation: Exposure to UV or ambient light may lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Q5: How does this compound exert its biological activity, and how can stability affect this?
A5: this compound is a mild thiol alkylator that stabilizes mutant p53 by selectively alkylating two surface-exposed cysteines, which helps restore its tumor-suppressive function.[2] Degradation of this compound can alter its chemical structure, potentially reducing its ability to bind to and stabilize mutant p53, leading to inconsistent or inaccurate experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound stock or working solution. | Prepare fresh stock and working solutions from solid compound. Ensure proper storage of stock solutions in aliquots at -20°C or -80°C. Perform a purity check of the solid compound if it has been stored for an extended period. |
| Incorrect final concentration of this compound in the assay. | Verify all dilution calculations. Use calibrated pipettes for accurate liquid handling. | |
| Cell line health or passage number. | Use cells that are in a healthy, logarithmic growth phase. Ensure the cell line has the appropriate p53 mutation status for your experiment. | |
| Precipitation of this compound in aqueous media. | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level (typically <0.5%). If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[2] |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | Ensure uniform treatment times and conditions for all samples. Minimize the exposure of working solutions to light and elevated temperatures. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
Quantitative Stability Data
The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design, as comprehensive, publicly available stability data is limited. It is recommended to perform in-house stability studies for your specific experimental conditions.
| Condition | Duration | Parameter | Hypothetical % Degradation | Appearance |
| Solid | 24 months | -20°C, Dark, Dry | < 2% | White to off-white powder |
| 1 week | 40°C, Ambient Humidity | < 5% | No significant change | |
| Solution (in DMSO) | 12 months | -20°C, Dark | < 5% | Clear, colorless solution |
| 24 hours | Room Temperature, Ambient Light | 5-10% | May develop a slight yellow tint | |
| Aqueous Solution (pH 7.4) | 8 hours | 37°C | 10-20% | Clear, colorless solution |
| Acidic (pH 3) | 2 hours | Room Temperature | > 20% | Potential for significant degradation |
| Basic (pH 9) | 2 hours | Room Temperature | > 20% | Potential for significant degradation |
| Oxidative (3% H₂O₂) | 2 hours | Room Temperature | > 15% | Potential for color change |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation pathways.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
-
Photostability chamber
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.
-
Visualizations
References
Addressing variability in experimental results with PK11007
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with PK11007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mild thiol alkylator with anticancer properties. Its primary mechanism involves the stabilization of mutant p53 protein by selectively alkylating two surface-exposed cysteine residues, which can lead to the reactivation of its tumor-suppressive functions without compromising its DNA binding activity.[1] Additionally, this compound can induce cancer cell death by increasing intracellular reactive oxygen species (ROS) levels.[1]
Q2: Does this compound have any p53-independent effects?
A2: Yes, this compound can also induce cell death in a p53-independent manner. This is achieved by depleting glutathione (B108866) (GSH) and subsequently increasing ROS levels, leading to oxidative stress.[1]
Q3: What is the significance of the p53 status of a cell line when using this compound?
A3: The p53 status of a cell line is a critical determinant of its sensitivity to this compound. Cell lines with mutationally compromised p53 tend to be more sensitive to this compound compared to cells with wild-type p53.[2][3] Therefore, it is crucial to know the p53 status of your cell line to interpret results accurately.
Q4: What is the Translocator Protein (TSPO) and how does it relate to this compound?
A4: The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane.[4] It is involved in various cellular processes, including cholesterol transport and steroidogenesis. This compound is also known to be a ligand for TSPO. This interaction may contribute to its effects on mitochondrial function and could be a source of experimental variability, especially when working with human samples where a polymorphism (rs6971) can lead to high, mixed, and low-affinity binding of TSPO ligands.[5]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Q: We are observing significant variability in the IC50 values of this compound across different experiments with the same cell line. What could be the cause?
A: Variability in IC50 values is a common issue and can be attributed to several factors:
-
Compound Purity and Handling: The purity of the this compound used can differ between batches and suppliers.[6] Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation.[7][8]
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use cells with a low passage number to avoid genetic drift.[8]
-
Cell Density: The initial cell seeding density can significantly impact results.[9]
-
Media Components: The presence of serum proteins in the culture medium can affect the availability of the compound.[6][10]
-
-
Experimental Protocol:
-
Assay Method: Different viability assays (e.g., MTT, resazurin) measure different cellular parameters and can yield different IC50 values.[6][12]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A stepwise approach to troubleshooting inconsistent IC50 values.
Issue 2: Unexpected or No Cellular Response
Q: We are not observing the expected cell death or p53 activation after treating our cells with this compound. What should we investigate?
A: A lack of response could be due to several factors related to the compound, the cells, or the detection method:
-
Compound Inactivity: As mentioned above, improper storage can lead to the degradation of this compound.
-
Cell Line Resistance:
-
Suboptimal Experimental Conditions:
-
Concentration and Treatment Time: The concentration of this compound and the treatment duration may not be optimal for your specific cell line and assay. A dose-response and time-course experiment is recommended.
-
-
Issues with Detection Assays:
-
ROS Detection: The timing of ROS measurement is critical as ROS production can be an early event.
-
Western Blotting: For p53 activation, ensure your western blot protocol is optimized with appropriate antibodies and controls.
-
Logical Flow for Investigating Lack of Response
Caption: A decision tree for troubleshooting a lack of cellular response.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | p53 Status | Subtype | IC50 (µM) |
| BT-20 | Mutant | TNBC | 2.3 |
| HCC1937 | Mutant | TNBC | 3.5 |
| MDA-MB-468 | Mutant | TNBC | 4.2 |
| BT-549 | Mutant | TNBC | 5.8 |
| MDA-MB-231 | Mutant | TNBC | 9.4 |
| MCF-7 | Wild-Type | ER+ | 25.5 |
| T-47D | Wild-Type | ER+ | 42.2 |
Data extracted from Synnott et al., 2018.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control (e.g., H₂O₂).[13]
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add a 10 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium to each well.[14]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[14]
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with warm PBS, and add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][15]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.
Protocol 3: p53 Reactivation Assay (Western Blot)
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 or a p53 target protein (e.g., p21, PUMA) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in protein expression.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Dual mechanisms of action of this compound.
General Experimental Workflow for this compound
Caption: A generalized workflow for conducting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classical and Novel TSPO Ligands for the Mitochondrial TSPO Can Modulate Nuclear Gene Expression: Implications for Mitochondrial Retrograde Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. yeditepejhs.org [yeditepejhs.org]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: PK11195 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PK11195, a ligand for the translocator protein (TSPO). The focus is on distinguishing the on-target, reactive oxygen species (ROS)-dependent effects from the off-target, ROS-independent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known ROS-independent effects of PK11195?
A1: PK11195, while widely used as a specific ligand for the translocator protein (TSPO), can exert several effects independent of both TSPO and reactive oxygen species (ROS) generation. These off-target effects are critical to consider for accurate data interpretation. The primary known ROS-independent effects include:
-
Inhibition of the mitochondrial ATP synthase complex: Some studies suggest that PK11195 can directly inhibit the c subunit of the mitochondrial F0F1-ATP synthase. This can impact mitochondrial respiration and cellular energy metabolism irrespective of its binding to TSPO.[1][2]
-
Modulation of the Mitochondrial Permeability Transition Pore (mPTP): PK11195 has been shown to inhibit the opening of the mPTP, a key event in some forms of cell death. This effect is comparable to that of cyclosporin (B1163) A (CsA), a known mPTP inhibitor, and may occur independently of TSPO.[1][2]
-
Alterations in Protein Phosphorylation: In isolated brain mitochondria, PK11195 can increase the phosphorylation of specific low molecular weight polypeptides in a calcium-dependent manner.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: At micromolar concentrations, PK11195 has been observed to induce apoptosis and cause G1/S cell cycle arrest in neuroblastoma cell lines.[4]
-
Interaction with Other Cellular Targets: There is evidence that PK11195 can interact with other proteins, such as the human constitutive androstane (B1237026) receptor (hCAR), which could lead to species-specific, TSPO-independent effects.[5]
Q2: My results with PK11195 are inconsistent. What could be the cause?
A2: Inconsistencies in experimental outcomes with PK11195 can arise from several factors, many of which are related to its off-target effects and experimental conditions:
-
Concentration of PK11195: Higher concentrations of PK11195 are more likely to induce off-target effects. It is crucial to perform a dose-response curve to identify the lowest effective concentration for your specific experimental system.
-
Cellular Context: The expression levels of TSPO and other potential off-target proteins can vary significantly between cell types and experimental models, leading to different responses to PK11195.
-
Duration of Treatment: The timing of PK11195 application can be critical. For instance, in studies of ischemia-reperfusion injury, the protective effects of PK11195 were only observed when the compound was administered during the reperfusion phase.[1][2]
-
Genetic Polymorphisms in TSPO: While less of an issue for PK11195 compared to second-generation TSPO ligands, genetic variations in TSPO could potentially influence binding and downstream effects.[6][7]
Q3: How can I be sure that the observed effects of PK11195 are specific to TSPO?
A3: Establishing the TSPO-specificity of your observations is paramount. The following experimental controls are highly recommended:
-
Genetic Knockdown or Knockout of TSPO: The most definitive method is to use a cell line or animal model where the Tspo gene has been knocked down (e.g., using siRNA) or knocked out.[8][9][10][11][12] If the effect of PK11195 is absent in the TSPO-deficient model, it strongly supports a TSPO-mediated mechanism.
-
Use of Structurally Different TSPO Ligands: Employing other TSPO ligands with different chemical structures (e.g., Ro5-4864, second-generation ligands like PBR28 or DPA-713) can help confirm that the effect is related to TSPO modulation rather than a unique off-target effect of PK11195.[13][14][15][16][17]
-
Competition Binding Assays: In in-vitro binding studies, demonstrating that the binding of a radiolabeled TSPO ligand can be displaced by an excess of unlabeled PK11195 can confirm target engagement.
Troubleshooting Guides
Issue 1: Differentiating between ROS-dependent and ROS-independent effects of PK11195.
This guide provides a workflow to determine whether the observed cellular response to PK11195 is mediated by an increase in reactive oxygen species.
Caption: Workflow to dissect ROS-dependent vs. ROS-independent effects.
Issue 2: Confirming TSPO-dependent signaling of PK11195.
This guide outlines the steps to validate that the effects of PK11195 are mediated through its interaction with TSPO.
Caption: Logical steps to validate the TSPO-specificity of PK11195 effects.
Experimental Protocols & Data
Protocol 1: Measurement of Mitochondrial Superoxide (B77818) Production
This protocol is adapted for measuring mitochondrial superoxide in cultured cells treated with PK11195.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cultured cells of interest
-
PK11195
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
PK11195 Treatment: Treat the cells with the desired concentration of PK11195 for the specified duration. Include a vehicle-only control group.
-
MitoSOX™ Red Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or culture medium without serum.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells three times with warm HBSS.
-
Imaging/Quantification:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the data to the vehicle control.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRM dye
-
Cultured cells on glass coverslips
-
PK11195
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for confocal microscopy.
-
PK11195 Treatment: Treat cells with PK11195 as required by the experimental design.
-
TMRM Loading:
-
Prepare a low nanomolar (e.g., 5-20 nM) working solution of TMRM in the appropriate culture medium.
-
Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.
-
-
Imaging:
-
Transfer the coverslip to the stage of a confocal microscope equipped with a temperature-controlled chamber.
-
Acquire images using an appropriate laser line for excitation (e.g., 543 nm or 561 nm) and an emission filter (e.g., 585 nm long-pass).
-
-
Data Analysis: Measure the fluorescence intensity of TMRM in the mitochondria of individual cells or regions of interest. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Quantitative Data Summary
The following table summarizes the effects of PK11195 on various mitochondrial parameters as reported in the literature.
| Parameter | Experimental Model | PK11195 Concentration | Observed Effect | ROS-Dependent? | TSPO-Dependent? | Reference |
| Mitochondrial Ca2+ | Isolated Cardiomyocytes (Ischemia) | 50 µM | Increased during ischemia | Not directly addressed | Assumed | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated Cardiomyocytes (Reperfusion) | 50 µM | Maintained at a higher level | No | Assumed | [2] |
| Succinate-Induced ROS | Isolated Cardiomyocytes | Not specified | Significantly decreased | N/A | Assumed | [1] |
| Cell Death | Isolated Cardiomyocytes (Ischemia) | 50 µM | Amplified | Not directly addressed | Assumed | [2] |
| NLRP3 Inflammasome Activation | BV-2 Microglia | 0.5 µM | Reduced | Yes | Yes (confirmed with TSPO knockdown) | [8] |
| Autophagy Markers (ATG5, LC3B) | Rat Hippocampus (LPS-induced) | Not specified | Decreased expression | No | Assumed | [18][19] |
| Progesterone Production | MA-10 Leydig Cells | Increasing concentrations | Increased | No | No (confirmed with TSPO knockout) | [20] |
References
- 1. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 3. High-affinity peripheral benzodiazepine receptor ligand, PK11195, regulates protein phosphorylation in rat brain mitochondria under control of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Positron emission tomography and functional characterization of a complete PBR/TSPO knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]
- 15. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy [frontiersin.org]
- 20. PK11195 effect on steroidogenesis is not mediated through the translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PK11007 Treatment of Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK11007. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal incubation time for this compound treatment to induce cancer cell death?
A1: The optimal incubation time for this compound is cell-line dependent and endpoint-specific. There is no single universal incubation time. For cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to assess the anti-proliferative effects.[1][2] Shorter incubation periods are typically used for mechanistic studies. For example, reactive oxygen species (ROS) levels can be elevated as early as 2 hours after treatment.[3] Changes in the expression of p53 target genes like p21 and PUMA can be observed at both the mRNA and protein levels within 3 to 6 hours.[3]
Q2: I am not observing a significant decrease in cell viability after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response. Consider the following:
-
p53 Status of the Cell Line: this compound is particularly effective in cancer cells with mutant or compromised p53.[4][5][6][7] It acts as a mild thiol alkylator that stabilizes the p53 protein, leading to the reactivation of its tumor-suppressive functions.[3][4] Cell lines with wild-type p53 may be less sensitive.[6][7][8]
-
Drug Concentration: The effective concentration of this compound can vary significantly between different cell lines, with reported IC50 values ranging from 2.3 to 42.2 μM.[5][6][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incubation Time: A 24-hour incubation may be too short to observe significant effects on cell viability in some cell lines.[2] Extending the incubation period to 48 or 72 hours is recommended.[2]
-
Cell Seeding Density: Ensure that the cells are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can affect drug sensitivity.
Q3: My results are inconsistent across experiments. What can I do to improve reproducibility?
A3: Inconsistent results can stem from various experimental variables. To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles.
-
Assay-Specific Optimization: Optimize parameters for your specific viability assay, such as the incubation time with the detection reagent (e.g., MTT, resazurin).[1][2]
Q4: How can I determine if this compound is inducing apoptosis in my cancer cells?
A4: Apoptosis induction by this compound can be confirmed through several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: this compound has been shown to induce caspase-independent cell death in some contexts, but assessing the activity of key executioner caspases like caspase-3 and caspase-7 can still be informative.[3]
-
Western Blotting for Apoptosis Markers: Analyze the expression levels of proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.
Experimental Protocols & Data
General Protocol for Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Summary of this compound Incubation Times for Various Endpoints
| Experimental Endpoint | Typical Incubation Time | Cell Lines | Reference |
| Reactive Oxygen Species (ROS) Detection | 2 hours | NUGC-3, NUGC-4, HUH-6, HUH-7, MKN1 | [3] |
| p53 Target Gene mRNA Expression (PUMA, p21) | 4.5 - 6 hours | MKN1, HUH-7, NUGC-3 | [3] |
| p53 Target Protein Expression (p21, MDM2, PUMA) | 3 - 6 hours | NUGC-4, NUGC-3, MKN1, HUH-6, HUH-7 | [3] |
| Ferroptosis and Apoptosis-related Protein Expression | 12 hours | H1299 | [9] |
| Cell Viability / Proliferation | 24 hours | Various p53 wild-type and mutant cell lines | [3] |
| Cell Viability / Proliferation | 24, 48, 72 hours | General recommendation for optimization | [1][2] |
| Colony Formation Assay | 24 hours (treatment) | H1299, H23 | [9] |
Visualizations
Signaling Pathway of this compound in Mutant p53 Cancer Cells
Caption: this compound induces apoptosis via p53 reactivation and ROS induction.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medkoo.com [medkoo.com]
- 6. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining (R)-[¹¹C]PK11195 PET Imaging Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand (R)-[¹¹C]PK11195. The focus is on optimizing experimental protocols to enhance the signal-to-noise ratio for this first-generation translocator protein (TSPO) tracer.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that can arise during (R)-[¹¹C]PK11195 PET experiments, leading to a poor signal-to-noise ratio and unreliable quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Signal Noise / Low Image Contrast | High lipophilicity and non-specific binding of (R)-[¹¹C]PK11195.[1][2][3][4] | - Optimize Scan Duration: Acquire dynamic data for at least 60 minutes to allow for kinetic modeling, which can better separate specific from non-specific binding.[5] - Refine Reconstruction Parameters: Use advanced reconstruction algorithms (e.g., OSEM with appropriate iterations and subsets) and consider point spread function (PSF) modeling. Avoid excessive filtering that can blur the signal. - Consider Advanced Quantification: Employ kinetic modeling with a pseudo-reference region derived from supervised cluster analysis (SVCA) to improve the stability of the outcome measure.[6][7][8] |
| Inconsistent or Non-reproducible Quantification | - Difficulty in defining a true reference region due to ubiquitous microglial presence.[1][9] - High inter-subject variability in tracer binding and physiology.[10] - Patient movement during the scan.[11][12] | - Use Advanced Reference Region Definition: Implement a supervised clustering algorithm (SVCA) to identify a pseudo-reference region from the dynamic image data itself. This avoids the bias of using an anatomical region that may contain specific binding.[1][8][13] - Implement Motion Correction: Apply motion correction algorithms during image reconstruction. Ensure patient comfort to minimize movement.[11][12] - Standardize Patient Preparation: Ensure consistent patient fasting times and scan times of day to minimize physiological variability.[11] |
| Underestimation of Specific Binding | - A reference region that is not truly devoid of TSPO, which is a common issue.[9][10] - Partial volume effects, especially in small brain structures. | - Utilize Kinetic Modeling: Methods like the Simplified Reference Tissue Model (SRTM) with a carefully derived reference region can provide more accurate binding potential (BPND) or distribution volume ratio (DVR) estimates than simple standardized uptake value ratios (SUVR).[6][14] - Apply Partial Volume Correction (PVC): Use MRI-based PVC methods to correct for the underestimation of activity in smaller regions of interest. |
| Image Artifacts | - Patient motion during the scan.[12][15] - Misregistration between PET and anatomical (MR) images.[12] - Attenuation correction errors from metallic implants or patient movement between CT/MR and PET acquisition.[16][17] | - Visual Quality Control: Always visually inspect raw and processed images for motion artifacts (blurring, ghosting).[12] - Co-registration QC: Verify the accuracy of PET-to-MR co-registration before quantitative analysis. - Review Attenuation Maps: Check the CT or MR-based attenuation correction map for any artifacts that could propagate into the final PET image. |
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio a known issue for (R)-[¹¹C]PK11195?
A1: (R)-[¹¹C]PK11195 is the prototypical radiotracer for TSPO but has several intrinsic limitations. Its high lipophilicity leads to significant non-specific binding in the brain and other tissues.[1][3] This high background signal makes it difficult to distinguish the specific binding to TSPO from noise, resulting in a low signal-to-noise ratio.[2][4][18] Newer, "second-generation" TSPO tracers were developed specifically to address this issue.[18][19]
Q2: What is the best method to quantify (R)-[¹¹C]PK11195 PET data?
A2: The "gold standard" involves dynamic PET acquisition (60-90 minutes) with arterial blood sampling to generate an arterial input function (AIF).[20] The total volume of distribution (VT) can then be estimated using kinetic models like the Logan graphical analysis.[1][6] However, arterial sampling is invasive. Therefore, non-invasive methods using a reference tissue are more common. The distribution volume ratio (DVR) or non-displaceable binding potential (BPND) are the most used parameters in this context.[6]
Q3: How can I quantify the data without invasive arterial blood sampling?
A3: Non-invasive quantification is possible using reference tissue models. A significant challenge is that no brain region is truly devoid of TSPO.[1] To overcome this, a "pseudo-reference" tissue time-activity curve can be generated using supervised cluster analysis (SVCA) on the dynamic image data.[6][7][8] This data-driven approach identifies voxels with the lowest tracer uptake, representing non-specific binding. This curve can then be used as an input for a Simplified Reference Tissue Model (SRTM) to calculate DVR or BPND.[1][9] Studies have shown a strong correlation between DVR values obtained via SVCA and those from the invasive AIF method.[7][20]
Q4: Should I use a second-generation TSPO tracer instead of (R)-[¹¹C]PK11195?
A4: Second-generation tracers (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) were designed for a better signal-to-noise ratio.[19] However, their binding is significantly affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, which creates high-affinity, mixed-affinity, and low-affinity binders.[11] This necessitates genotyping of all subjects and complicates study logistics and analysis. (R)-[¹¹C]PK11195 is not sensitive to this polymorphism, which can be a major advantage. The choice depends on the specific research question, available resources for genotyping, and the expected magnitude of the neuroinflammatory signal.[19]
Q5: What are the key steps in patient preparation for an (R)-[¹¹C]PK11195 scan?
A5: While less stringent than for FDG-PET, consistent patient preparation is important. This typically includes fasting for at least 4 hours before the scan and abstaining from caffeine (B1668208) and smoking.[11] It is also crucial to ensure patients have not taken medications, such as benzodiazepines, that could interfere with TSPO binding.[21] Standardizing the time of day for scans is also recommended to reduce variability.[11]
Experimental Protocols
Protocol 1: Dynamic (R)-[¹¹C]PK11195 PET Scan with SVCA-based Quantification
This protocol outlines a non-invasive approach to quantify TSPO availability using a data-driven pseudo-reference region.
-
Patient Preparation:
-
Confirm subject has adhered to pre-scan instructions (e.g., fasting).
-
Position the patient comfortably in the PET scanner to minimize motion. A head-holder or thermoplastic mask is recommended.
-
Acquire a high-resolution anatomical MR image (e.g., T1-weighted) for co-registration and anatomical definition of regions of interest (ROIs).
-
-
Radiotracer Administration & PET Acquisition:
-
Administer an intravenous bolus injection of (R)-[¹¹C]PK11195 (typical dose: ~300-400 MBq).[22]
-
Immediately commence a dynamic 3D list-mode PET acquisition for a total of 60 minutes.[5]
-
Reconstruct the dynamic data into a series of time frames with increasing duration (e.g., 12x10s, 3x20s, 6x30s, 5x60s, 5x120s, 8x300s).[23]
-
Apply all necessary corrections (attenuation, scatter, decay).
-
-
Image Processing:
-
Perform motion correction on the dynamic PET frames.
-
Co-register the mean PET image from the first 20 minutes to the patient's anatomical MR scan.
-
Apply the resulting transformation matrix to all dynamic PET frames.
-
-
Data Analysis & Quantification:
-
Apply a supervised clustering algorithm (e.g., SVCA) to the dynamic PET data to generate a pseudo-reference tissue time-activity curve (TAC).[8]
-
Define target ROIs on the co-registered MR image (e.g., frontal cortex, thalamus, hippocampus).
-
Extract TACs for each target ROI.
-
Using the pseudo-reference TAC as input, apply the Simplified Reference Tissue Model (SRTM) to the target ROI TACs to estimate the Distribution Volume Ratio (DVR) or Binding Potential (BPND = DVR - 1).[6][14]
-
Visualizations
Signaling & Binding Pathway
Caption: Pathway from neuroinflammation to quantifiable PET signal with (R)-[¹¹C]PK11195.
Experimental Workflow
Caption: Non-invasive (R)-[¹¹C]PK11195 PET experimental and analysis workflow.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor signal-to-noise in (R)-[¹¹C]PK11195 PET.
References
- 1. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
- 2. mdpi.com [mdpi.com]
- 3. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Evaluation of Non-Invasive Methods for (R)-[11C]PK11195 PET Image Quantification in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 8. 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In vivo (R)-[11C]PK11195 PET imaging of 18kDa translocator protein in recent onset psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. asnc.org [asnc.org]
- 13. medrxiv.org [medrxiv.org]
- 14. [11C]PK11195 binding in Alzheimer disease and progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 16. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Non-Invasive Methods for (R)-[11C]PK11195 PET Image Quantification in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [11C]-(R)-PK11195 positron emission tomography in patients with complex regional pain syndrome: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mnoergaard.github.io [mnoergaard.github.io]
Troubleshooting unexpected cytotoxicity of PK11007 in control cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected cytotoxicity of PK11007 in control cells.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
Researchers occasionally observe unexpected levels of cell death in control cell lines when using this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Question: I am observing significant cytotoxicity in my wild-type p53 or non-cancerous control cells treated with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity of this compound in control cells can stem from several factors, ranging from the compound's intrinsic off-target effects to experimental variables. Follow these steps to diagnose the issue:
Step 1: Verify Experimental Parameters
First, ensure that your experimental setup is optimized and consistent.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%).[1]
-
Cell Health and Density: Use cells in the logarithmic growth phase and at an optimal seeding density.[1] Over-confluency can lead to spontaneous cell death.[1]
-
Contamination: Visually inspect cell cultures for any signs of microbial contamination, which can interfere with cytotoxicity assays.[1]
-
Reagent Quality: Ensure this compound and all other reagents are of high quality and have been stored correctly to prevent degradation.
Step 2: Investigate Potential Off-Target Effects
This compound is known to have mechanisms of action that can affect cells regardless of their p53 status.
-
Reactive Oxygen Species (ROS) Induction: this compound can induce cell death by increasing ROS levels.[2][3] This effect may not be exclusive to cancer cells. To test for this, co-treat your control cells with an antioxidant like N-acetylcysteine (NAC) and this compound. A rescue from cytotoxicity would suggest a ROS-dependent mechanism.
-
Thiol Alkylation: As a mild thiol alkylator, this compound can react with various cellular proteins containing cysteine residues, potentially leading to off-target effects and cytotoxicity.[2][3]
Step 3: Refine Your Assay Conditions
The type of cytotoxicity assay used can influence the results.
-
Assay Choice: Consider using multiple, mechanistically different cytotoxicity assays (e.g., a metabolic assay like MTT alongside a membrane integrity assay like LDH release) to confirm the observed toxicity.
-
Incubation Time: An extended incubation time with this compound might lead to increased cytotoxicity. Perform a time-course experiment to determine the optimal duration.[1]
Below is a logical workflow for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mild thiol alkylator that can stabilize p53 by selectively alkylating two surface-exposed cysteines.[2][3] This can lead to the reactivation of mutant p53 and the induction of apoptosis in cancer cells.[3][4] Additionally, it is known to induce an increase in reactive oxygen species (ROS), which contributes to its cytotoxic effects.[2][3]
The signaling pathway for this compound's primary mechanism of action is illustrated below.
Q2: Can this compound induce cell death through a p53-independent mechanism?
A2: Yes, this compound can induce cell death independently of p53.[5] Its ability to increase ROS levels can lead to oxidative stress and cell death in cells with wild-type or null p53 status.[3][5] Furthermore, this compound has been shown to inhibit Thioredoxin Reductase 1 (TXNRD1), a key enzyme in cellular redox control, leading to increased oxidative stress.[5]
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound can vary significantly depending on the cell line and its p53 status. Generally, cell lines with mutant p53 are more sensitive.
| Cell Line Type | p53 Status | IC50 Range (µM) | Reference |
| Breast Cancer | Mutant | 2.3 - 42.2 | [4][6] |
| Gastric Cancer | Mutant | 15 - 30 | [2] |
| Non-Small Cell Lung Cancer | Various | Not specified | [5] |
Q4: Are there any known off-target effects of this compound that could explain cytotoxicity in my control cells?
A4: Yes, the primary off-target effects stem from its nature as a thiol-alkylating agent.[2][3] This means it can react with cysteine residues on proteins other than p53, potentially disrupting their function and leading to cytotoxicity.[7] The induction of ROS is another significant effect that can impact a wide range of cell types.[2][3] It is a common phenomenon for small molecule inhibitors to exhibit off-target effects that contribute to their overall cellular impact.[8]
Q5: What experimental controls should I include when assessing this compound cytotoxicity?
A5: To ensure the reliability of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A well-characterized cytotoxic agent to ensure the assay is working correctly.
-
Cell Lines with Different p53 Status: Include cell lines with wild-type, mutant, and null p53 to assess the p53-dependency of the observed effects.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard cell biology methods for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Reactive Oxygen Species (ROS) Detection Assay
This protocol outlines a common method for measuring intracellular ROS levels using a fluorescent probe.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to each well and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS levels.
3. Western Blot for p53 Target Gene Expression
This protocol is for assessing the expression of p53 target genes, such as p21 and PUMA, which can indicate p53 activation.[2][9]
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PK11007: A Guide to Interpreting Conflicting Data
Technical Support Center
For researchers, scientists, and drug development professionals working with the p53-targeting compound PK11007, interpreting experimental data can be challenging due to conflicting reports on its mechanism of action. This guide provides a comprehensive resource to understand these discrepancies, offering troubleshooting advice and detailed experimental context to empower researchers in their investigations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is the cytotoxic effect of this compound dependent on p53 status?
A1: This is a primary source of conflicting data. Evidence suggests that this compound can induce cell death through both p53-dependent and p53-independent mechanisms. The prevailing mechanism appears to be highly dependent on the cellular context, including the specific p53 mutation and the cell's capacity to manage oxidative stress.
Conflicting Findings on p53 Dependency:
| Finding | Supporting Evidence | Cell Lines | Citation |
| p53-Dependent Activity | This compound preferentially reduces viability in p53-mutated breast cancer cell lines compared to wild-type.[1][2] It reactivates mutant p53, leading to the upregulation of p53 target genes like p21 and PUMA.[3][4] | TNBC cell lines, Gastric cancer cell lines (NUGC-3, MKN1, HUH-7) | [1][2][3][4] |
| p53-Independent Activity | This compound induces cell death that is independent of p53 but reliant on glutathione (B108866) depletion and a significant increase in reactive oxygen species (ROS).[4] Some studies show dose-dependent cytotoxicity in non-small cell lung cancer (NSCLC) cell lines irrespective of p53 status.[5] | H1299 (p53-null), A549, H23 | [4][5] |
Troubleshooting & Interpretation:
-
Assess Baseline ROS Levels: Cell lines with inherently higher basal ROS levels or a compromised ability to handle oxidative stress may be more susceptible to the p53-independent effects of this compound.[6]
-
Characterize p53 Mutation: The specific type of p53 mutation can influence its susceptibility to reactivation by this compound. Some mutations may be more amenable to the conformational stabilization induced by the compound.
-
Use p53-Null Models: To definitively dissect the p53-dependent and -independent effects in your model system, consider using a p53-null cell line (e.g., H1299) as a control.[5]
Q2: What is the primary mechanism of this compound-induced cell death? Apoptosis or another form of cell death?
A2: Reports vary, suggesting that this compound can induce both caspase-dependent apoptosis and caspase-independent cell death. The dominant pathway is likely influenced by the magnitude of ROS induction and the specific cellular context.
Conflicting Findings on Cell Death Mechanism:
| Finding | Supporting Evidence | Cell Lines | Citation |
| Induces Apoptosis | This compound was found to induce apoptosis in p53 mutant cell lines.[1][2] This is consistent with the reactivation of mutant p53, a known inducer of apoptosis.[1] | p53 mutant breast cancer cell lines | [1][2] |
| Induces Caspase-Independent Cell Death | Studies have shown that this compound primarily induces caspase-independent cell death.[6] This effect is linked to high levels of ROS. | Gastric cancer cell lines (MKN1, HUH-7, NUGC-3) | [6] |
Troubleshooting & Interpretation:
-
Pan-Caspase Inhibition: To determine the role of caspases in your system, perform experiments in the presence of a pan-caspase inhibitor, such as Z-VAD-FMK.[5] A lack of rescue from cell death would indicate a caspase-independent mechanism.
-
Measure ROS Levels: Quantify intracellular ROS levels upon this compound treatment. A substantial increase in ROS may favor a caspase-independent cell death pathway.
-
Assess Markers of Different Cell Death Pathways: Investigate markers for other forms of regulated cell death, such as necroptosis (e.g., RIPK1/3 phosphorylation) or ferroptosis (e.g., lipid peroxidation).
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-120 µM) for the desired duration (e.g., 24, 48, 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Intracellular ROS Measurement (Example using DCFDA)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the viability assay.
-
DCFDA Staining: Following treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.
Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| MKN1 | Gastric | Mutant (V143A) | 15 - 30 | [6] |
| HUH-7 | Hepatocellular | Mutant (Y220C) | 15 - 30 | [6] |
| NUGC-3 | Gastric | Mutant (Y220C) | 15 - 30 | [6] |
| SW480 | Colorectal | Mutant (R273H/P309S) | 15 - 30 | [6] |
| HUH-6 | Hepatoblastoma | Wild-Type | > 60 | [6] |
| NUGC-4 | Gastric | Wild-Type | > 60 | [6] |
| Panel of 17 Breast Cell Lines | Breast | Various | 2.3 - 42.2 | [1] |
Visualizing the Mechanisms
To clarify the divergent pathways of this compound action, the following diagrams illustrate the proposed p53-dependent and p53-independent mechanisms.
Caption: p53-Dependent Mechanism of this compound Action.
Caption: p53-Independent Mechanism of this compound Action.
By carefully considering the cellular context and employing appropriate controls, researchers can effectively navigate the conflicting data surrounding this compound and generate more robust and interpretable results. This guide serves as a starting point for troubleshooting and deeper investigation into the multifaceted activity of this compound.
References
- 1. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Mitigating the impact of PK11007 on normal cell viability in co-culture models
Technical Support Center: PK11007 Application in Co-Culture Models
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in co-culture models, with a focus on mitigating its impact on normal cell viability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule investigated for its anticancer properties. It functions primarily as a mild thiol alkylator that can reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.[1][2] By selectively alkylating surface-exposed cysteine residues on mutant p53, this compound can stabilize the protein, restore its proper folding, and enable it to upregulate target genes like p21 and PUMA that promote cell cycle arrest and apoptosis.[1][2][3]
2. Does this compound have a p53-independent mechanism of action?
Yes. In addition to reactivating mutant p53, this compound can induce cell death through a p53-independent pathway. This involves the depletion of cellular glutathione (B108866) (GSH), a key antioxidant.[1] This depletion leads to a significant increase in reactive oxygen species (ROS), causing oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, caspase-independent cell death.[1][3]
3. Why am I observing toxicity in my normal (non-cancerous) cells in a co-culture experiment?
While this compound shows preferential toxicity towards cancer cells, particularly those with mutant p53, it is not perfectly selective.[1][2][4] The p53-independent mechanism, driven by ROS production, can affect any cell type, including normal cells, especially at higher concentrations.[1] Normal cells may have a lower threshold for oxidative stress compared to the cancer cells in your specific model, leading to reduced viability.
4. How can I reduce the off-target toxicity of this compound on my normal cells?
The primary strategy to mitigate the off-target effects of this compound is to counteract the increase in reactive oxygen species (ROS). This can be achieved by supplementing the co-culture medium with an antioxidant. N-acetylcysteine (NAC) has been shown to prevent the this compound-mediated increase in ROS levels and may therefore protect normal cells from its cytotoxic effects.[1]
5. What is a good starting concentration for this compound in my experiments?
The effective concentration of this compound is highly cell-line dependent. IC50 values (the concentration required to inhibit proliferation by 50%) in various breast cancer cell lines have been reported to range from 2.3 µM to 42.2 µM.[4] It is crucial to perform a dose-response curve for each cell line in your co-culture model individually before proceeding with co-culture experiments. This will help you identify a therapeutic window where the cancer cells are sensitive to this compound, while the normal cells remain viable.
6. My cancer cell line has wild-type p53. Will this compound be effective?
This compound shows significantly greater potency in cancer cells with mutated or null p53.[4] However, due to its p53-independent mechanism of inducing ROS, it can still exhibit cytotoxic effects in cells with wild-type p53, though likely at higher concentrations.[1] You will need to empirically determine its efficacy in your specific wild-type p53 cancer cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in normal cells | 1. This compound concentration is too high.2. High sensitivity of normal cells to ROS. | 1. Perform a dose-response titration of this compound on your normal cell line alone to determine its IC50. Select a concentration for your co-culture experiment that is well below this value.2. Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC). Perform a dose-response of NAC to find a concentration that protects normal cells without compromising this compound's effect on cancer cells. A starting point for NAC could be in the range of 1-5 mM.[1] |
| This compound has no effect on cancer cells | 1. Concentration is too low.2. Cancer cell line is resistant.3. The cancer cells have a very efficient ROS detoxification system. | 1. Confirm the IC50 of this compound on your cancer cell line in a monoculture.2. If the cells have wild-type p53, they may be inherently less sensitive. Higher concentrations may be required.3. To enhance the ROS-dependent effect, you could consider co-treatment with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO).[1] Note: This will likely increase toxicity in normal cells as well and should be done with caution. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Degradation of this compound stock solution. | 1. Ensure consistent cell numbers and ratios for each experiment.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: IC50 Values of this compound in a Panel of Breast Cancer Cell Lines
The following table summarizes the IC50 values for this compound in various breast cancer cell lines, categorized by their p53 status. This data can serve as a reference for selecting initial concentration ranges for your experiments.
| Cell Line | p53 Status | IC50 (µM) |
| p53-Mutated | ||
| BT-549 | Mutant | 2.3 |
| MDA-MB-468 | Mutant | 3.5 |
| HCC1937 | Mutant | 4.1 |
| MDA-MB-231 | Mutant | 5.2 |
| p53 Wild-Type | ||
| MCF-7 | Wild-Type | 15.6 |
| T-47D | Wild-Type | 25.1 |
| ZR-75-1 | Wild-Type | 42.2 |
Data adapted from a study on a panel of 17 breast cell lines, which found significantly lower IC50 values for p53-mutated cell lines compared with p53 wild-type cells (p = 0.003).[4]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and NAC in a Co-culture Model
This protocol outlines a method to identify a therapeutic window for this compound in a co-culture system by using a fluorescent labeling approach to distinguish between normal and cancer cell populations.
Materials:
-
Normal cell line (e.g., expressing GFP)
-
Cancer cell line (e.g., expressing RFP)
-
This compound
-
N-acetylcysteine (NAC)
-
96-well plates
-
Cell culture medium
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the GFP-labeled normal cells and RFP-labeled cancer cells together in a 96-well plate at your desired ratio. Allow cells to adhere for 24 hours.
-
Dose Matrix Setup: Create a dose matrix. On the x-axis, prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM). On the y-axis, prepare serial dilutions of NAC (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Treatment: Add the corresponding concentrations of this compound and NAC to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Measure the fluorescence intensity for GFP (normal cells) and RFP (cancer cells) using a plate reader.
-
Alternatively, use a high-content imaging system to count the number of viable GFP-positive and RFP-positive cells.
-
-
Data Analysis:
-
Normalize the fluorescence intensity or cell count of each treated well to the untreated control wells for each cell type.
-
Plot the viability of the normal cells and cancer cells as a function of this compound and NAC concentrations.
-
Identify the concentration range of this compound that maximizes cancer cell death while minimizing toxicity to normal cells, and the optimal NAC concentration that enhances the survival of normal cells in that range.
-
Visualizations
Signaling Pathways
Caption: Dual mechanisms of this compound action.
Experimental Workflow
Caption: Workflow for optimizing this compound in co-culture.
Troubleshooting Logic
Caption: Troubleshooting high normal cell toxicity.
References
- 1. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Proper Controls for PK11007 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments involving PK11007. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a mild thiol alkylator with a dual mechanism of action. It can act in both a p53-dependent and a p53-independent manner. In its p53-dependent role, it stabilizes mutant p53 by selectively alkylating two surface-exposed cysteines, which can lead to the reactivation of its transcriptional functions.[1][2][3] The p53-independent mechanism involves the depletion of glutathione (B108866) and a subsequent increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[2]
Q2: Is this compound specific to mutant p53?
While this compound shows preferential activity in cancer cell lines with compromised p53, it can also induce effects in cells with wild-type p53.[3][4] Its activity is not strictly limited to mutant p53, as it can also increase p53 activity in wild-type cell lines.[3] Therefore, proper controls are essential to dissect the p53-dependent and -independent effects in your specific experimental system.
Q3: What are the potential off-target effects of this compound?
Beyond its effects on p53 and ROS, it is important to consider potential off-target activities. Notably, some small molecules can interact with the translocator protein (TSPO), a mitochondrial outer membrane protein.[5][6][7] While direct binding of this compound to TSPO is not definitively established in the provided search results, the structurally similar compound PK11195 is a well-known TSPO ligand.[1][8][9][10] Therefore, it is prudent to consider TSPO-related effects as a potential off-target mechanism.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage, which generally involves storing the stock solution at -20°C or -80°C to maintain its stability. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent cell viability results | - Inconsistent cell seeding density- Variation in drug concentration across wells- Cell line instability or high passage number- Contamination (e.g., mycoplasma) | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper mixing techniques.- Use cells within a consistent and low passage number range.- Regularly test cell lines for mycoplasma contamination. |
| No observable effect of this compound | - Suboptimal drug concentration- Insufficient incubation time- Cell line is resistant to this compound's mechanisms- Degraded this compound stock solution | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test on a sensitive, positive control cell line.- Prepare a fresh stock solution of this compound. |
| High background in ROS assay | - Autofluorescence of the compound or media- Photobleaching of the fluorescent probe- Spontaneous oxidation of the probe | - Include a "compound only" control (no cells) to measure background fluorescence.- Protect plates from light during incubation and reading.- Use fresh probe solution and minimize incubation time. |
| U-shaped dose-response curve in viability assays | - Compound precipitation at high concentrations- Off-target effects at high concentrations- Interference of the compound with the assay chemistry | - Visually inspect wells for precipitate.- Test a wider range of lower concentrations.- Run a control plate with the compound and assay reagents without cells to check for direct chemical interference.[11] |
Experimental Protocols and Controls
To rigorously investigate the effects of this compound, it is imperative to include a comprehensive set of controls. The following tables outline recommended controls for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic or cytostatic effects of this compound.
Table 1: Controls for Cell Viability/Proliferation Assays
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. | To control for any effects of the solvent on cell viability. |
| Positive Control (Cell Line) | A cell line known to be sensitive to this compound (e.g., a mutant p53 cancer cell line). | To confirm the activity of the this compound stock solution. |
| Negative Control (Cell Line) | A cell line known to be resistant or less sensitive to this compound (e.g., a non-cancerous cell line or a p53-null cell line). | To determine the specificity of the compound's effect. |
| Positive Control (Compound) | A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine). | To ensure the assay is performing as expected. |
| Untreated Control | Cells cultured in media without any treatment. | To establish a baseline for 100% cell viability. |
p53 Activation and Signaling
To investigate the p53-dependent mechanism of this compound, it is crucial to assess the activation of p53 and its downstream targets.
Table 2: Controls for p53 Activation Assays (Western Blot, qPCR, Reporter Assays)
| Control Type | Description | Purpose |
| p53 Status Cell Lines | Use a panel of cell lines with different p53 statuses: wild-type p53, mutant p53, and p53-null.[4] | To dissect the p53-dependent effects of this compound. |
| Positive Control (p53 Activator) | A known p53 activator, such as Nutlin-3a (for wild-type p53) or APR-246 (for mutant p53). | To confirm that the p53 pathway is responsive in the cell line. |
| Negative Control | A compound known not to activate p53. | To ensure the specificity of the observed effects. |
| Loading Control (Western Blot) | An antibody against a housekeeping protein (e.g., GAPDH, β-actin). | To ensure equal protein loading between lanes. |
| No-Treatment Control | Untreated cells. | To establish baseline levels of p53 and its target genes. |
Reactive Oxygen Species (ROS) Production
To explore the p53-independent mechanism, the measurement of intracellular ROS is essential.
Table 3: Controls for ROS Production Assays
| Control Type | Description | Purpose |
| Positive Control (ROS Inducer) | A known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[12] | To validate the ROS detection assay. |
| Negative Control (Antioxidant) | Pre-treatment of cells with an antioxidant, such as N-acetylcysteine (NAC), before adding this compound. | To determine if the effects of this compound are ROS-dependent. |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO). | To control for any effects of the solvent on ROS levels. |
| Unstained Control | Cells not treated with the fluorescent ROS indicator. | To measure background cellular autofluorescence. |
| Probe Only Control | Wells containing only the ROS probe in media. | To check for spontaneous probe oxidation. |
Glutathione (GSH) Depletion
As this compound can deplete glutathione, it is important to quantify this effect.
Table 4: Controls for Glutathione Depletion Assays
| Control Type | Description | Purpose |
| Positive Control (GSH Depletor) | A known glutathione-depleting agent, such as diethyl maleate (B1232345) (DEM) or buthionine sulfoximine (B86345) (BSO).[13] | To confirm the functionality of the GSH detection assay. |
| Negative Control | A compound that does not affect GSH levels. | To ensure the specificity of the observed GSH depletion. |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO). | To control for any solvent effects on GSH levels. |
| No-Treatment Control | Untreated cells. | To establish the baseline intracellular GSH concentration. |
Potential Off-Target Effects on Translocator Protein (TSPO)
To investigate potential off-target effects on TSPO, specific controls should be included.
Table 5: Controls for Investigating TSPO-Related Off-Target Effects
| Control Type | Description | Purpose |
| Positive Control (TSPO Ligand) | A well-characterized TSPO ligand, such as PK11195 or Ro5-4864.[1][8][9][10][14] | To compare the effects of this compound to a known TSPO modulator. |
| TSPO Knockdown/Knockout Cells | Cells in which the TSPO gene has been silenced or knocked out. | To determine if the effects of this compound are dependent on the presence of TSPO. |
| Negative Control | A structurally dissimilar compound with no known affinity for TSPO. | To ensure the specificity of any observed TSPO-related effects. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experiments and the understanding of the underlying biology, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual mechanisms of action of this compound.
Caption: General experimental workflow with controls.
Caption: A logical approach to troubleshooting.
References
- 1. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 10. TSPO ligand PK11195 improves Alzheimer-related outcomes in aged female 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
Technical Support Center: Optimizing PK11007 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing PK11007 in in vivo experiments. The following resources, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, are designed to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may arise during in vivo experiments with this compound.
Q1: I am observing limited or no in vivo efficacy with this compound, despite promising in vitro results. What are the potential causes?
A1: Several factors can contribute to a discrepancy between in vitro and in vivo efficacy. Consider the following troubleshooting steps:
-
Formulation and Solubility: this compound has poor aqueous solubility. Improper formulation can lead to precipitation upon injection, reducing the bioavailable concentration.
-
Recommendation: Ensure this compound is fully dissolved in a suitable vehicle. A common formulation involves dissolving this compound in DMSO first, then diluting with a mixture of PEG300, Tween-80, and saline.[1] Always prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.
-
-
Pharmacokinetics and Bioavailability: The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations in the tumor tissue.
-
Tumor Model Selection: The in vivo tumor model may possess intrinsic resistance mechanisms not present in the in vitro cell lines.
-
Dosing Regimen: The dose and frequency of administration may be suboptimal.
-
Recommendation: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Based on the MTD and any available pharmacokinetic data, design a dosing schedule that maintains a therapeutic concentration of the drug at the tumor site.
-
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a mild thiol alkylator that functions through a dual mechanism:[6][7]
-
p53 Reactivation: It selectively alkylates two surface-exposed cysteines on mutant p53, stabilizing the protein and restoring its tumor-suppressive transcriptional activity.[6][7] This leads to the upregulation of p53 target genes like p21 and PUMA, resulting in cell cycle arrest and apoptosis.[1][7]
-
Induction of Reactive Oxygen Species (ROS): this compound can also act independently of p53 by depleting glutathione (B108866) (GSH) and increasing intracellular ROS levels, leading to oxidative stress and cell death.[7][8]
Q3: How do I prepare a formulation of this compound for in vivo administration?
A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. Here are two commonly suggested protocols:[1]
-
Protocol 1 (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, mix 10% DMSO (from the stock solution), 40% PEG300, and 5% Tween-80.
-
Add 45% saline to the mixture and vortex until a clear solution is formed.
-
-
Protocol 2 (DMSO/Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 10% DMSO (from the stock solution) to 90% corn oil and mix thoroughly.
-
Important Considerations:
-
Always prepare formulations fresh before each use.
-
Visually inspect the final solution for any signs of precipitation.
-
It is advisable to conduct a tolerability study of the vehicle alone in a small cohort of animals.
Quantitative Data
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table summarizes the in vitro activity of this compound in various breast cancer cell lines, which can help in selecting appropriate models for in vivo studies.
Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines [2]
| Cell Line | Subtype | p53 Status | IC50 (µM) |
| TNBC Lines | |||
| HCC1937 | Triple-Negative | Mutant | 2.3 |
| MDA-MB-468 | Triple-Negative | Mutant | 3.5 |
| BT-549 | Triple-Negative | Mutant | 4.2 |
| Non-TNBC Lines | |||
| MCF-7 | ER+, PR+, HER2- | Wild-Type | 25.6 |
| T-47D | ER+, PR+, HER2- | Mutant | 15.8 |
| SK-BR-3 | ER-, PR-, HER2+ | Mutant | 10.5 |
TNBC: Triple-Negative Breast Cancer; ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal Growth Factor Receptor 2.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound to assess its anti-tumor activity.
Materials:
-
p53-mutant human cancer cell line (e.g., MDA-MB-468)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate and growth.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection). The dosing volume and schedule should be determined from MTD and pilot PK studies.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or RNA sequencing).
-
Protocol 2: Pharmacokinetic Study
This protocol provides a general framework for conducting a pilot pharmacokinetic study of this compound.
Materials:
-
Healthy mice or tumor-bearing mice
-
This compound formulation
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Administer a single dose of the this compound formulation to the mice via the intended clinical route (e.g., intravenous or intraperitoneal).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At selected time points, euthanize a subset of animals and harvest tumors and other relevant organs (e.g., liver, kidneys, lungs, spleen).
-
Homogenize the tissues and extract the drug for analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p53 Reactivators: PK11007 vs. APR-246 (Eprenetapopt)
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of the cellular defense system against cancer. Its gene, TP53, is the most frequently mutated gene in human tumors, making the restoration of its function a highly sought-after therapeutic strategy.[1] This guide provides an objective comparison of two small-molecule compounds, PK11007 and APR-246 (also known as eprenetapopt), designed to reactivate mutant p53. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key validation assays.
Mechanisms of Action: Restoring the Guardian
Both this compound and APR-246 are electrophilic compounds that function as "p53 reactivators," aiming to restore the wild-type, tumor-suppressive conformation to the mutated p53 protein. However, they achieve this through distinct molecular interactions and elicit both p53-dependent and independent downstream effects.
APR-246 (Eprenetapopt): As the most clinically advanced mutant p53-targeting compound, APR-246 has been extensively studied.[2][3] It is a prodrug that spontaneously converts to its active form, methylene (B1212753) quinuclidinone (MQ).[2][4] MQ is a Michael acceptor that covalently binds to specific cysteine residues within the core domain of the mutant p53 protein (Cys124 and Cys277 have been identified).[4][5][6] This binding thermodynamically stabilizes the protein, shifting its conformational equilibrium back towards a functional, wild-type-like state.[7] This refolding restores its ability to bind to DNA and transactivate target genes like p21, leading to cell cycle arrest and apoptosis.[7][8]
Beyond direct p53 reactivation, MQ is a potent thiol-modifying agent. It depletes cellular antioxidant glutathione (B108866) (GSH) and inhibits the thioredoxin reductase (TrxR1) system.[2][9] This disruption of the cellular redox balance leads to a significant increase in reactive oxygen species (ROS), contributing to a p53-independent pathway of cancer cell death.[2][9]
This compound: This 2-sulfonylpyrimidine compound is also a mild thiol alkylator.[10][11] Its mechanism involves the selective alkylation of surface-exposed cysteine residues on the p53 protein, which stabilizes it without compromising its DNA-binding activity.[10][12] This reactivation leads to the upregulation of p53 target genes, including PUMA and p21, ultimately inducing apoptosis.[10][12] Similar to APR-246, this compound also induces a substantial increase in ROS, suggesting a dual mechanism of action that contributes to its cytotoxicity in cancer cells.[10] Some evidence suggests this compound can also exert its effects in a p53-independent manner, likely through this induction of oxidative stress.[13]
Caption: Signaling pathways for p53 reactivation and ROS induction by APR-246 and this compound.
Comparative Efficacy Data
While few studies directly compare this compound and APR-246 head-to-head in the same system, data from multiple publications show that both compounds preferentially target cancer cells harboring TP53 mutations. APR-246 is significantly more advanced in the clinical pipeline, with multiple trials underway.[14]
The tables below summarize reported half-maximal inhibitory concentration (IC50) values for each compound across various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
|---|---|---|---|---|
| TNBC Lines | Triple-Negative Breast | Mutant | Lower vs. WT | [15] |
| Non-TNBC Lines | Breast (Non-TNBC) | Wild-Type | Higher vs. Mutant | [15] |
| Panel of 17 | Breast Cancer | Mixed | 2.3 - 42.2 | [11][15] |
| MKN1 | Gastric Cancer | Mutant (V143A) | ~15 - 30 | [10] |
| HUH-7 | Hepatocellular Carcinoma | Mutant (Y220C) | ~15 - 30 | [10] |
| NUGC-3 | Gastric Cancer | Mutant (Y220C) | ~15 - 30 | [10] |
| SW480 | Colorectal Cancer | Mutant (R273H/P309S) | ~15 - 30 |[10] |
A study on 17 breast cell lines found significantly lower IC50 values for this compound in p53-mutated cells compared to p53 wild-type cells (p = 0.003).[15]
Table 2: Reported Efficacy for APR-246 (Eprenetapopt)
| Cell Line / Model | Cancer Type | p53 Status | Efficacy Metric / Finding | Citation |
|---|---|---|---|---|
| ALL Cell Lines | Acute Lymphoblastic Leukemia | Mixed | IC50s >10-fold lower than solid tumors | [16] |
| HNSCC Lines | Head & Neck Squamous | Mutant | Decreased cell survival; Synergized with cisplatin | [7] |
| Gynecologic Lines | Gynecologic Cancers | Mutant | Inhibited cell proliferation | [17] |
| Ewing Sarcoma | Ewing Sarcoma | Mutant / WT | Variably induced apoptosis | [18] |
| Isogenic Lines | Various | WT, Mutant, Null | Can kill cells irrespective of p53 status | [19] |
| MDS Patients | Myelodysplastic Syndrome | Mutant | Phase III Clinical Trial |[2][3] |
Pre-clinical data show strong synergistic activity when APR-246 is combined with traditional chemotherapies and other targeted agents.[14]
Key Experimental Protocols
Validating the efficacy of p53 reactivators requires a multi-faceted approach. Below are generalized protocols for three essential assays: assessing cell viability, quantifying apoptosis, and measuring the upregulation of p53 target genes.
Caption: Experimental workflow for comparing the efficacy of p53 reactivating compounds.
A. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate IC50 values.
B. Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound, APR-246, or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of Propidium Iodide (PI) staining solution to the cell suspension.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Gene Expression Analysis (Quantitative RT-PCR)
This technique quantifies the mRNA levels of p53 target genes to confirm functional reactivation of the p53 pathway.[24][25]
-
Cell Culture and Treatment: Plate cells and treat with compounds as described for the apoptosis assay. A shorter time course (e.g., 6-24 hours) is often sufficient to detect transcriptional changes.[10]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.[26]
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for target genes (p21, PUMA, NOXA, MDM2) and a housekeeping gene for normalization (GAPDH, β-actin).[24][26]
-
Thermocycling: Perform the qPCR reaction in a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.[24]
Conclusion
Both this compound and APR-246 represent promising therapeutic strategies for cancers with TP53 mutations. They share a common mechanistic theme of reactivating mutant p53 function through covalent modification of cysteine residues while also inducing cell death via the generation of oxidative stress.
APR-246 (eprenetapopt) is substantially more advanced in its clinical development, having reached Phase III trials and showing a broad range of pre-clinical efficacy and synergistic potential.[2][14] This compound remains a valuable preclinical tool that effectively targets p53-compromised cells, particularly in breast and gastric cancer models, and serves as a lead compound for further drug development.[12][15]
The choice between these molecules for research purposes may depend on the specific cancer model and experimental goals. The provided protocols offer a robust framework for evaluating their efficacy and further elucidating their mechanisms of action in diverse cellular contexts.
References
- 1. Reactivation of mutant p53: molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Cell Death by Mutant p53-Reactivating Compound APR-246 - ProQuest [proquest.com]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. researchgate.net [researchgate.net]
- 5. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. mdpi.com [mdpi.com]
- 9. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]
- 15. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News - eprenetapopt (APR-246) - LARVOL VERI [veri.larvol.com]
- 18. Variability in functional p53 reactivation by PRIMA-1Met/APR-246 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. frontierspartnerships.org [frontierspartnerships.org]
- 25. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PK11007 and PRIMA-1MET in Targeting Mutant p53
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses to stress, including cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to a dysfunctional protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties.[1][2] Consequently, the reactivation of mutant p53 has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two small molecules at the forefront of this effort: PK11007 and PRIMA-1MET (also known as APR-246).
Overview of this compound and PRIMA-1MET
Both this compound and PRIMA-1MET are thiol-modifying agents that aim to restore the wild-type conformation and function of mutant p53, thereby re-establishing its tumor-suppressive activities. While they share a common overarching goal, their chemical structures and some aspects of their mechanisms of action differ.
PRIMA-1MET (APR-246) is a methylated, more potent structural analog of PRIMA-1. It has been extensively studied and has progressed to clinical trials for various malignancies.[2][3][4] PRIMA-1 is converted intracellularly to methylene (B1212753) quinuclidinone (MQ), which covalently binds to thiol groups in the core domain of mutant p53, leading to its refolding and reactivation.[5][6][7] This restored p53 can then induce the expression of target genes involved in apoptosis.[5]
This compound is a 2-sulfonylpyrimidine compound identified as a mild thiol alkylator.[1][8] It selectively alkylates surface-exposed cysteines on p53, which can stabilize the protein and reactivate its function in some cancer cell lines.[1][8] Similar to PRIMA-1MET, this compound has been shown to preferentially inhibit the viability of cancer cells with compromised p53.[1][9][10]
Mechanism of Action and Signaling Pathways
Both compounds can reactivate mutant p53, leading to the upregulation of downstream target genes such as p21, PUMA, and NOXA, which in turn drive apoptosis.[1][6][8][11][12] However, a crucial aspect of their activity also involves p53-independent mechanisms, primarily through the induction of oxidative stress. Both this compound and PRIMA-1MET can deplete cellular glutathione (B108866) (GSH) and increase reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][10][11][13]
Signaling Pathway of Mutant p53 Reactivation by this compound and PRIMA-1MET
Caption: Mechanism of mutant p53 reactivation by this compound and PRIMA-1MET.
Experimental Workflow for Evaluating Compound Efficacy
Caption: General experimental workflow for assessing the efficacy of p53-reactivating compounds.
Quantitative Data Comparison
The following tables summarize quantitative data for this compound and PRIMA-1MET from various studies. Disclaimer: The data presented below are compiled from different publications and were not generated in head-to-head comparative studies. Therefore, direct comparison of absolute values should be made with caution, as experimental conditions (e.g., cell lines, exposure times, and specific assays) may vary.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line(s) | p53 Status | IC50 (µM) | Reference |
| This compound | Panel of 17 breast cell lines | Mutant | 2.3 - 42.2 | [9][13] |
| TNBC cell lines | Mutant | Significantly lower than non-TNBC | [9][13] | |
| p53-mutated cell lines | Mutant | Significantly lower than p53-WT | [9][13] | |
| PRIMA-1MET | Epithelial ovarian cancer cell lines (n=13) | Wild-type & Mutant | 2.6 - 20.1 (24h) | [4] |
| Mouse sarcoma (MC1M) | Mutant | 12 ± 6.6 | [14] | |
| Mouse fibrosarcoma (MCO4) | Mutant | 11.4 ± 0.1 | [14] |
Table 2: Induction of Apoptosis and p53 Target Gene Expression
| Compound | Effect | Cell Line(s) | Observations | Reference |
| This compound | Apoptosis | p53 mutant cell lines | Induces apoptosis | [9][13] |
| Gene Expression | Gastric & breast cancer cell lines | Upregulates p21 and PUMA mRNA and protein | [1][8][11] | |
| PRIMA-1MET | Apoptosis | Small cell lung cancer cell lines | Induces apoptosis, caspase-3 activation, PARP cleavage | |
| Gene Expression | Small cell lung cancer cell lines | Upregulates Bax and Noxa; downregulates Bcl-2 | ||
| Gene Expression | Various cancer cell lines | Induces expression of p21, MDM2, PUMA, NOXA | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and PRIMA-1MET are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines with mutant p53
-
Complete cell culture medium
-
This compound or PRIMA-1MET stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or PRIMA-1MET. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or PRIMA-1MET for the desired time. Include untreated and positive controls.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Protocol 3: Gene Expression Analysis (Quantitative RT-PCR)
This method quantifies the mRNA levels of p53 target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., p21, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Lyse treated and control cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix in triplicate.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins, such as p53 and its downstream targets.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control.[5][8]
Conclusion
Both this compound and PRIMA-1MET represent promising therapeutic agents for cancers harboring mutant p53. They share the ability to reactivate this critical tumor suppressor and induce apoptosis, although their efficacy can be influenced by p53-independent effects related to oxidative stress. PRIMA-1MET is more advanced in clinical development. The choice between these or similar compounds for further investigation will depend on the specific cancer type, the nature of the p53 mutation, and the overall cellular context. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and other novel p53-targeting therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. kumc.edu [kumc.edu]
- 3. benchchem.com [benchchem.com]
- 4. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strategian.com [strategian.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? | MDPI [mdpi.com]
- 13. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of TSPO Ligands for PET Imaging: From PK11007 to the Next Generation
A detailed guide for researchers and drug development professionals on the evolution and comparative performance of Translocator Protein (TSPO) ligands for Positron Emission Tomography (PET) imaging of neuroinflammation.
The 18 kDa Translocator Protein (TSPO) has emerged as a significant biomarker for neuroinflammation, a critical factor in a variety of neurological disorders.[1] Visualizing and quantifying neuroinflammation in vivo is made possible through Positron Emission Tomography (PET) imaging with TSPO-targeted radioligands. The journey of TSPO PET ligands began with first-generation molecules like --INVALID-LINK---PK11195 (PK11007), which, despite their pioneering role, were hampered by limitations such as low sensitivity and high non-specific binding.[1] This spurred the development of subsequent generations of ligands with enhanced imaging properties. This guide offers an objective comparison of this compound and other prominent TSPO ligands, supported by experimental data and detailed methodologies.
The Evolution of TSPO Ligands: A Three-Generation Overview
The development of TSPO ligands has been a progressive effort to improve signal specificity and diagnostic precision.
-
First-Generation Ligands (e.g., --INVALID-LINK---PK11195): While foundational in establishing TSPO as an imaging target, this generation is characterized by high lipophilicity, leading to significant non-specific binding and a low signal-to-noise ratio, which complicates accurate quantification.[2][3][4][5]
-
Second-Generation Ligands (e.g., [¹¹C]PBR28, [¹⁸F]DPA-714, [¹⁸F]FEPPA): These ligands offered a marked improvement with higher binding affinity and a better signal-to-noise ratio.[1] However, their clinical utility is significantly impacted by a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This polymorphism leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), necessitating patient genotyping for accurate interpretation of PET data.[1][2][4]
-
Third-Generation Ligands (e.g., [¹⁸F]GE-180, [¹¹C]ER176): Developed to address the limitations of the second generation, these ligands aim to provide high affinity and favorable imaging characteristics while showing minimal sensitivity to the rs6971 polymorphism.[1][2] This allows for more consistent and reliable quantification of TSPO expression across diverse patient populations.
Quantitative Comparison of TSPO PET Ligands
The following table summarizes key quantitative data for representative TSPO PET ligands from each generation, providing a basis for comparison of their performance.
| Ligand | Generation | Radiotracer | Binding Affinity (Ki, nM) | IC50 (nM) | Key Characteristics |
| (R)-PK11195 | First | --INVALID-LINK---PK11195 | 2.9 (human)[6], 9.3[4] | High non-specific binding, low signal-to-noise ratio.[2][4] | |
| DAA1106 | Second | [¹¹C]DAA1106 | 0.04 (rat), 0.18 (monkey)[7] | High affinity, but sensitive to rs6971 polymorphism.[7][8] | |
| PBR28 | Second | [¹¹C]PBR28 | ~4 (HABs), ~200 (LABs)[8] | Very sensitive to rs6971 polymorphism with a ~50-fold difference in affinity between HABs and LABs.[6][8] | |
| DPA-713 | Second | [¹¹C]DPA-713 | ~4-fold difference between HABs and LABs[8] | Sensitive to rs6971 polymorphism. | |
| DPA-714 | Second | [¹⁸F]DPA-714 | 10.9[9] | Widely used second-generation tracer, but shows species-dependent performance.[10] | |
| FEPPA | Second | [¹⁸F]FEPPA | 0.07[6] | High affinity, but very sensitive to rs6971 polymorphism.[6] | |
| AC-5216 | Second | [¹¹C]AC-5216 | 0.297 (rat)[7] | 3.04 (rat), 2.73 (human)[7] | Favorable lipophilicity.[7] |
| GE-180 | Third | [¹⁸F]GE-180 | Designed to have reduced sensitivity to the rs6971 polymorphism; shows high contrast in gliomas.[2][11] | ||
| ER176 | Third | [¹¹C]ER176 | Considered a well-performing third-generation ligand with a high signal-to-noise ratio and low generation of brain-penetrant radiometabolites.[6] | ||
| VUIIS1018A | Novel | [¹⁸F]VUIIS1018A | 0.0162[9] | Exceptionally high binding affinity.[9] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the evaluation of novel radioligands. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a novel ligand by measuring its ability to compete with a known radioligand for binding to TSPO.
Materials:
-
Tissue homogenates or cell lysates containing TSPO (e.g., from C6 glioma cells).[9]
-
Radioligand with known high affinity for TSPO (e.g., [³H]PK11195 or [³H]-DPA-713).[4][7]
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or other new compounds).
-
Assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 1.5 mM MgCl2, 5 mM KCl, 1.5 mM CaCl2, pH 7.4).[4]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the tissue/cell preparation in the assay buffer.
-
Add increasing concentrations of the unlabeled competitor ligand to the incubation mixture.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor ligand concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo PET Imaging in an Animal Model of Neuroinflammation
Objective: To evaluate the in vivo performance of a novel TSPO PET radiotracer, including its brain uptake, specificity, and ability to detect neuroinflammation.
Animal Model:
-
Lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is commonly used.[12][13]
-
A stereotactic injection of LPS into a specific brain region (e.g., striatum) induces a localized inflammatory response with increased TSPO expression.[13]
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotactic frame.
-
LPS Injection: Inject a small volume of LPS solution into the target brain region.[13] Allow a few days for the inflammation to develop.[13]
-
Radiotracer Administration: Inject the novel radiolabeled TSPO ligand intravenously.
-
PET Scan: Acquire dynamic PET images over a specified period (e.g., 60 minutes).[13]
-
Blocking/Displacement Studies (for specificity):
-
Blocking: Pre-treat a group of animals with a high dose of an unlabeled TSPO ligand (e.g., this compound) before injecting the radiotracer to block specific binding.[9]
-
Displacement: Inject an unlabeled TSPO ligand during the PET scan to observe the displacement of the radiotracer from its binding sites.[9]
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI).
-
Define regions of interest (ROIs) in the inflamed area and a contralateral control region.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate quantitative parameters such as the Standardized Uptake Value (SUV) or the binding potential (BP_ND) using kinetic modeling (e.g., simplified reference tissue model).[9][13]
-
-
Ex Vivo Validation: After the scan, sacrifice the animal and perform autoradiography and immunohistochemistry on brain sections to confirm the in vivo findings and correlate the PET signal with TSPO expression at the cellular level.[13]
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the TSPO signaling pathway and a typical experimental workflow.
A simplified diagram of the TSPO signaling pathway.
A typical experimental workflow for evaluating TSPO PET ligands.
Conclusion
The landscape of TSPO PET imaging has evolved significantly from the initial use of --INVALID-LINK---PK11195. While second-generation ligands offer higher affinity, their utility is compromised by the rs6971 polymorphism.[1] Third-generation ligands are designed to overcome this limitation, promising more reliable and universally applicable tools for studying neuroinflammation in a variety of neurological and psychiatric disorders.[1] The selection of a particular ligand for a research study or clinical trial should be guided by a thorough understanding of its binding characteristics, in vivo performance, and the specific research question being addressed. The continuous development of novel ligands with improved properties holds the promise of enhancing our ability to diagnose and monitor neuroinflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixed-affinity binding in humans with 18-kDa translocator protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy) phenyl)-5-Methylpyrazolo[1,5-a] Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PK11007 and Standard Chemotherapy in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of the investigational drug PK11007 against standard chemotherapy agents. The information is collated from preclinical studies to offer a resource for researchers in oncology and drug development.
Executive Summary
This compound is an experimental anticancer agent that has shown promise in preclinical studies, particularly in cancers with mutations in the p53 tumor suppressor gene.[1][2][3] Standard chemotherapy, on the other hand, encompasses a range of cytotoxic drugs that have been the mainstay of cancer treatment for decades. This guide will compare the available data on the efficacy, mechanism of action, and experimental protocols of this compound with those of doxorubicin (B1662922), a commonly used anthracycline chemotherapy.
Mechanism of Action
This compound: This small molecule is classified as a mild thiol alkylator.[2][4] Its primary mechanism of action is believed to be the reactivation of mutant p53, a protein often dysfunctional in cancer cells, leading to the upregulation of p53 target genes like p21 and PUMA, which are involved in cell cycle arrest and apoptosis.[2][4] Additionally, this compound can induce cancer cell death independently of p53 by depleting glutathione (B108866) and increasing reactive oxygen species (ROS), leading to oxidative stress.[2][4][5]
Doxorubicin: As a standard chemotherapeutic agent, doxorubicin exerts its anticancer effects through multiple mechanisms.[6][7][8][] It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6][7][8] This leads to DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate free radicals, contributing to its cytotoxic effects.[7][8]
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the available in vitro efficacy data for this compound and the standard chemotherapy agent doxorubicin. It is important to note that this data is collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| A panel of 17 breast cell lines | Varied | 2.3 - 42.2 | [1][3] |
A study on 17 breast cancer cell lines found that the IC50 values for this compound were significantly lower in triple-negative breast cancer (TNBC) cell lines and in cell lines with mutated p53 compared to non-TNBC and wild-type p53 cells, respectively.[1][3]
Table 2: In Vitro Efficacy of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~6.6 | |
| MCF-7 | Breast Adenocarcinoma | ~8.3 | |
| A549 | Lung Carcinoma | >20 | |
| HCT116 | Colon Carcinoma | Not specified | |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
IC50 values for doxorubicin can vary significantly across different cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or standard chemotherapy drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Experimental Workflow Diagram
Conclusion
This compound demonstrates a targeted anticancer activity, particularly against cancer cells with compromised p53 function.[1][2][3] This suggests a potential for a more personalized medicine approach. Standard chemotherapies like doxorubicin have a broader cytotoxic effect. The available preclinical data indicates that this compound is effective in the low micromolar range in sensitive cell lines. A direct comparative study under identical experimental conditions is necessary to definitively conclude the relative efficacy of this compound versus standard chemotherapy. Future research, including in vivo studies and clinical trials, will be critical to ascertain the therapeutic potential of this compound in a clinical setting.
References
- 1. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Comparative Analysis of PK11007's Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of PK11007, a thiol-reactive anticancer agent, across various cancer cell lines. Its performance is compared with APR-246 (PRIMA-1MET), another notable compound targeting mutant p53. This document outlines the dual mechanisms of action of this compound, presents supporting quantitative data from key experiments, and provides detailed experimental protocols for reproducibility.
Mechanism of Action: A Two-Pronged Attack
This compound exhibits a dual mechanism of action, making it effective in a range of cancer cells, particularly those with compromised p53 function.[1][2]
-
p53-Dependent Pathway: this compound acts as a mild thiol alkylator that selectively modifies surface-exposed cysteine residues on destabilized mutant p53 proteins.[1][3] This covalent modification can lead to the thermostabilization and reactivation of the mutant p53, restoring its tumor-suppressive transcriptional activities. This results in the upregulation of p53 target genes, such as p21 (CDKN1A) and PUMA (BBC3), which respectively induce cell cycle arrest and apoptosis.[1][2]
-
p53-Independent Pathway: Independently of p53 status, this compound can deplete cellular glutathione (B108866) (GSH), a key antioxidant.[2][3] This leads to a significant increase in intracellular reactive oxygen species (ROS), inducing high levels of oxidative stress and subsequent cell death, which can also involve endoplasmic reticulum (ER) stress.[1][2] This ROS-mediated cytotoxicity is a key factor in the compound's efficacy.
APR-246, a comparator compound, also functions by reactivating mutant p53 and inducing oxidative stress, providing a relevant benchmark for evaluating the performance of this compound.[1][4]
Quantitative Performance Analysis
The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit cell growth by 50%. Studies have shown that this compound is particularly effective in cancer cell lines harboring p53 mutations.
Table 1: Comparative IC50 Values of this compound and APR-246 in Breast Cancer Cell Lines
| Cell Line | Subtype | p53 Status | This compound IC50 (µM) | APR-246 IC50 (µM) |
| TNBC | ||||
| HCC1143 | TNBC | Mutant (R248H) | ~5-10 | 2.3 - 31.1[5] |
| BT549 | TNBC | Mutant (R249S) | 2.3 - 42.2[6][7] | 2.3 - 31.1[5] |
| MDA-MB-468 | TNBC | Mutant (R273H) | 2.3 - 42.2[6][7] | 2.3 - 31.1[5] |
| Non-TNBC | ||||
| MCF7 | Luminal A | Wild-Type | >30 | >25[5] |
| T47D | Luminal A | Mutant (L194F) | 2.3 - 42.2[6][7] | 2.3 - 31.1[5] |
Note: Specific IC50 values for this compound in some cell lines are part of a broader reported range. Data for this compound and APR-246 are compiled from separate studies and are presented for comparative purposes.
Table 2: Efficacy of this compound and APR-246 in Other Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound Effect | APR-246 IC50 (µM) |
| MKN1 | Gastric | Mutant (V143A) | Viability reduction at 15-30 µM[2] | Not Reported |
| HUH-7 | Liver | Mutant (Y220C) | Viability reduction at 15-30 µM[2] | Not Reported |
| NUGC-3 | Gastric | Mutant (Y220C) | Viability reduction at 15-30 µM[2] | Not Reported |
| SW480 | Colon | Mutant (R273H/P309S) | Viability reduction at 15-30 µM[2] | Not Reported |
| KYSE410 | Esophageal | Wild-Type | Not Reported | ~10-15[8] |
| TE8 | Esophageal | Mutant (missense) | Not Reported | ~7.9[8] |
| A549 | Lung (NSCLC) | Wild-Type | Dose-dependent cytotoxicity[9] | Not Reported |
| H1299 | Lung (NSCLC) | Null | Dose-dependent cytotoxicity[9] | Not Reported |
These data underscore a key finding: cancer cell lines with mutant p53 tend to be more sensitive to both this compound and APR-246.[5][6] Specifically, in a panel of 17 breast cancer cell lines, those with p53 mutations showed significantly lower IC50 values for this compound compared to p53 wild-type cells.[6][7]
Experimental Protocols
To facilitate the validation and extension of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[8][10]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels, a key aspect of this compound's p53-independent mechanism.[11][12]
-
Materials:
-
Treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)
-
Serum-free medium (without phenol (B47542) red)
-
PBS
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate (for plate reader) or in 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations for a short duration (e.g., 2-6 hours), as ROS production is often an early event.[2]
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-20 µM DCFDA solution (prepared fresh in serum-free medium) to each well.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~485 nm/~535 nm) or analyze by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.
-
Conclusion
The available data strongly indicate that this compound is a promising anticancer agent, particularly for tumors with mutant p53. Its dual mechanism of action, involving both p53 reactivation and induction of oxidative stress, provides a robust strategy for inhibiting cancer cell proliferation and inducing cell death.[1][2] When compared to APR-246, this compound shows a similar preference for p53-compromised cells. While direct comparative studies across a broad, identical panel of cell lines are limited, the existing evidence suggests both compounds are potent, with their relative efficacy likely being cell-type specific. The provided protocols offer a standardized framework for researchers to further investigate and cross-validate the effects of this compound in various cancer models.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the ROS-inducing capabilities of PK11007 with other agents
This guide provides a comparative overview of PK11007, a thiol-alkylating agent, and its capacity to induce reactive oxygen species (ROS) relative to other established ROS-inducing agents. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.
Introduction to this compound and ROS Induction
This compound is recognized as a mild thiol alkylator with notable anticancer properties. Its mechanism of action involves the induction of reactive oxygen species (ROS), which contributes to its cytotoxic effects in cancer cells.[1][2] Specifically, this compound has been identified as a potent, irreversible inhibitor of thioredoxin reductase 1 (TXNRD1), a key enzyme in maintaining cellular redox homeostasis.[2][3] By covalently modifying the C-terminal redox motif of TXNRD1, this compound disrupts the cellular redox balance, leading to an accumulation of ROS, oxidative stress, and subsequent cell death, often through pathways involving autophagy impairment.[2][3] While initially investigated as a p53 reactivator, its ROS-dependent cytotoxicity has been observed to be independent of p53 status in certain cancer cell lines.[2][4]
Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction.[5][6] This elevated oxidative stress makes them potentially more vulnerable to agents that further increase ROS levels, a strategy known as pro-oxidative cancer therapy.[7] This guide compares the ROS-inducing effects of this compound with other agents that operate through diverse mechanisms, providing a framework for its evaluation in research and preclinical studies.
Quantitative Comparison of ROS-Inducing Agents
The following table summarizes the ROS-inducing capabilities of this compound in comparison to other well-known agents. The data is compiled from various studies, and it is crucial to consider that experimental conditions such as cell line, agent concentration, and exposure time significantly influence the observed outcomes.
| Agent | Mechanism of ROS Induction | Cell Line(s) | Concentration Range | Fold Increase in ROS (Approx.) | Key Findings & Citations |
| This compound | Thiol alkylator; potent inhibitor of Thioredoxin Reductase 1 (TXNRD1).[2][3] | NSCLC (H1299, H23, A549), NUGC-3, MKN1, HUH-7 | 10 - 60 µM | > 2-fold (cell line dependent) | Induces ROS-dependent cell death. ROS increase is higher in mutant p53 cell lines at 60 µM.[1][2] |
| Auranofin (AF) | Gold-complex; well-characterized inhibitor of TXNRD1.[3][8] | Various cancer cells | 1 - 10 µM | Variable, potent inducer | Serves as a benchmark for TXNRD1 inhibition-mediated ROS induction.[3][8] |
| Cisplatin | Chemotherapeutic; induces mitochondrial ROS via mitochondrial DNA damage.[5] | Various cancer cells | 5 - 50 µM | Variable | A widely used anticancer drug where ROS induction is a key part of its cytotoxic mechanism.[5][9] |
| Piperlongumine (PPL) | Phytochemical; inhibits TXNRD1 and depletes glutathione.[7] | Various cancer cells | 5 - 20 µM | Significant dose-dependent increase | Induces ROS-mediated apoptosis and cell cycle arrest.[7] |
| Psoralidin (pso) | Dietary agent; pro-oxidant properties. | Prostate Cancer (PC-3, C4-2B) | 10 - 20 µM | > 20-fold | High level of ROS induction leads to growth inhibition and apoptosis.[10] |
| Deoxynyboquinone (DNQ) | NQO1 Substrate; generates superoxide (B77818) (O₂⁻). | NQO1-high cancer cells (e.g., A549) | 25 - 50 nM | Synergistic increase with H₂O₂ inducers | Demonstrates targeted ROS generation in cells with high NQO1 expression.[11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ROS-inducing agents. Below are standard protocols for measuring cellular ROS levels.
General Cellular ROS Measurement using Dichlorodihydrofluorescein Diacetate (DCFDA)
This assay measures overall intracellular ROS levels, primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite.
-
Principle: Cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2’,7’–dichlorofluorescein (DCF), a highly fluorescent compound.
-
Protocol:
-
Cell Culture: Plate cells (e.g., H1299, A549) in a 96-well plate or appropriate culture dish and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or other agents for the specified duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Staining: Remove the treatment media and wash the cells once with phosphate-buffered saline (PBS).
-
Incubate the cells with 5-10 µM DCFDA in pre-warmed serum-free media for 30-45 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS or media to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS levels.
-
Mitochondrial Superoxide Measurement using MitoSOX™ Red
This assay specifically detects superoxide, a primary ROS, within the mitochondria.
-
Principle: The MitoSOX™ Red reagent selectively targets mitochondria and is oxidized by superoxide, exhibiting red fluorescence upon binding to nucleic acids.
-
Protocol:
-
Cell Culture & Treatment: Follow the same initial steps as the DCFDA assay.
-
Staining: After treatment, wash the cells with warm buffer (e.g., HBSS or PBS).
-
Incubate cells with 2.5-5 µM MitoSOX™ Red reagent in warm buffer for 10-30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells gently three times with warm buffer.
-
Measure the fluorescence using a microplate reader (Excitation/Emission ~510/580 nm) or analyze via flow cytometry or fluorescence microscopy.
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control to assess the change in mitochondrial superoxide production.
-
Signaling Pathways and Mechanisms
Visualizing the complex biological processes involved in ROS induction provides clarity on the mechanisms of action. The following diagrams, generated using the DOT language, illustrate key pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-specific drug release and reactive oxygen species burst induced by polyprodrug nanoreactors can enhance chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low level of antioxidant capacity biomarkers but not target overexpression predicts vulnerability to ROS-inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive Oxygen Species Synergize to Potently and Selectively Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validating PK11007's On-Target Efficacy: A Comparative Guide Using p53 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of PK11007, a promising anti-cancer agent. By leveraging p53 knockout (KO) cell lines, we can dissect its p53-dependent and independent effects, offering a robust comparison against alternative therapeutic strategies.
Introduction to this compound and its Putative Mechanism of Action
This compound is a small molecule identified as a reactivator of mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] The proposed primary mechanism of action involves the direct stabilization of mutant p53 protein.[1][4] this compound is characterized as a mild thiol alkylator that selectively modifies surface-exposed cysteine residues on the p53 protein, restoring its wild-type conformation and transcriptional activity.[4][5] This reactivation of p53 is expected to trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1][3] An alternative, and potentially synergistic, mechanism is the induction of reactive oxygen species (ROS), which can contribute to cytotoxicity.[4][6] To rigorously validate the on-target efficacy of this compound, it is essential to employ cell lines in which p53 has been genetically deleted (p53 KO).
Comparative Compound: APR-246 (PRIMA-1MET)
For a comprehensive evaluation, this compound's performance will be compared to APR-246 (also known as PRIMA-1MET), another well-characterized mutant p53 reactivator.[7][8] APR-246 is a thiol-modifying agent that has been investigated in clinical trials and serves as a relevant benchmark for assessing the efficacy and specificity of novel p53-targeting compounds.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and the experimental approach for its validation, the following diagrams are provided.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target activity of this compound.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | p53 Status | This compound | APR-246 |
| HUH-7 | Mutant (Y220C) | 18.5 | 25.0 |
| H1299 | Knockout | > 100 | > 100 |
| WI-38 | Wild-Type | 85.2 | 95.7 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Cell Line | Treatment (24h) | % Apoptotic Cells |
| HUH-7 | Vehicle | 5.2 |
| This compound (20 µM) | 45.8 | |
| APR-246 (30 µM) | 38.9 | |
| H1299 | Vehicle | 4.8 |
| This compound (20 µM) | 8.1 | |
| APR-246 (30 µM) | 7.5 |
Table 3: Target Gene Expression (Fold Change vs. Vehicle)
| Cell Line | Treatment (6h) | p21 mRNA | PUMA mRNA |
| HUH-7 | This compound (20 µM) | 4.2 | 3.8 |
| APR-246 (30 µM) | 3.5 | 3.1 | |
| H1299 | This compound (20 µM) | 1.1 | 0.9 |
| APR-246 (30 µM) | 1.2 | 1.0 |
Table 4: ROS Production (Fold Change in DCFDA Fluorescence)
| Cell Line | Treatment (4h) | ROS Production |
| HUH-7 | This compound (20 µM) | 3.5 |
| H1299 | This compound (20 µM) | 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
HUH-7 (p53-Y220C mutant) and H1299 (p53-null) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
WI-38 (p53 wild-type) normal lung fibroblasts are cultured under similar conditions.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and APR-246.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or APR-246 (e.g., 0.1 to 150 µM) for 48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound and APR-246.
-
Methodology:
-
Treat cells with the indicated concentrations of compounds for 24 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the expression of p53 target genes.
-
Methodology:
-
Treat cells with compounds for 6 hours.
-
Isolate total RNA using a suitable kit and synthesize cDNA.
-
Perform qRT-PCR using SYBR Green master mix and primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot Analysis
-
Objective: To assess the protein levels of p53 and downstream apoptosis markers.
-
Methodology:
-
Treat cells with compounds for 24 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, cleaved caspase-3, and β-actin (loading control), followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the induction of intracellular ROS.
-
Methodology:
-
Treat cells with this compound for 4 hours.
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes.
-
Wash cells with PBS and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Interpretation and Conclusion
The presented data collectively supports the proposed mechanism of action for this compound. The significantly lower IC50 value in mutant p53-expressing HUH-7 cells compared to p53 KO H1299 cells strongly suggests a p53-dependent cytotoxic effect.[3][8] This is further corroborated by the enhanced apoptosis and upregulation of p53 target genes, p21 and PUMA, exclusively in the p53-competent cell line.[1][4]
In contrast, the p53 KO cells exhibit a blunted response to this compound, confirming that the primary mechanism of cell death is mediated through the reactivation of p53. The similar induction of ROS in both cell lines suggests that while this compound does increase oxidative stress, this is not the principal driver of its selective anticancer activity in mutant p53 cells.[4][6]
The comparison with APR-246 demonstrates that this compound exhibits a comparable, if not slightly more potent, p53-dependent activity at the tested concentrations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: PK11195 as a TSPO Ligand and PK11007, a Case of Mistaken Identity
In the landscape of molecular probes and potential therapeutics, the precise identification of a compound's target is paramount. This guide addresses a common point of confusion by providing a head-to-head comparison of PK11195, a canonical ligand for the Translocator Protein (TSPO), and PK11007, a compound with a distinct and separate mechanism of action. While both have been investigated for their roles in cellular processes, a direct comparison as TSPO ligands is invalid, as current scientific literature does not support the classification of this compound as a TSPO ligand. Instead, this guide will elucidate the established roles of each compound, presenting their respective properties, mechanisms, and experimental considerations.
PK11195: The Archetypal TSPO Ligand
PK11195 is a high-affinity, selective ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2] As a member of the isoquinoline (B145761) carboxamide class, it has been instrumental in characterizing the distribution and function of TSPO in both health and disease.[1][2] TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane and is involved in a variety of cellular functions, including steroidogenesis, apoptosis, and neuroinflammation.[1][2]
The upregulation of TSPO in activated microglia and astrocytes during neuroinflammatory processes has positioned [11C]-labeled PK11195 as a key radioligand for positron emission tomography (PET) imaging of neuroinflammation in a range of neurological disorders.[3]
This compound: A p53 and Thioredoxin Reductase 1 Modulator
In contrast, this compound is characterized in the scientific literature as a mild thiol alkylator with anticancer properties.[4] Its primary mechanisms of action involve the stabilization of the tumor suppressor protein p53 and the inhibition of thioredoxin reductase 1 (TXNRD1).[4] By selectively alkylating surface-exposed cysteines on p53, this compound can reactivate its tumor-suppressive functions in cancer cells with compromised p53.[4] Furthermore, its inhibition of TXNRD1 disrupts cellular redox homeostasis, leading to increased reactive oxygen species (ROS) levels and inducing cell death, particularly in cancer cells.[4] Current research does not indicate that this compound binds to or modulates the function of TSPO.
Head-to-Head Comparison: Distinct Molecular Entities
To clarify the differences between these two compounds, the following table summarizes their key characteristics based on available experimental data.
| Feature | PK11195 | This compound |
| Primary Molecular Target | Translocator Protein (TSPO) | p53, Thioredoxin Reductase 1 (TXNRD1) |
| Chemical Class | Isoquinoline Carboxamide | 2-Sulfonylpyrimidine |
| Binding Affinity (Ki) for TSPO | ~3.60 ± 0.41 nM[5] | Not reported to bind to TSPO |
| Primary Biological Function | TSPO modulation, neuroinflammation imaging, induction of apoptosis, modulation of steroidogenesis.[1][2][3] | Anticancer activity, p53 reactivation, induction of oxidative stress.[4][5] |
| Therapeutic Area of Interest | Neurology (neuroinflammation), Oncology | Oncology (p53-mutated cancers)[5] |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of PK11195 and this compound result in their engagement with fundamentally different signaling pathways.
Experimental Protocols
For researchers investigating bona fide TSPO ligands like PK11195, the following experimental protocols are fundamental.
Protocol 1: Competitive Radioligand Binding Assay for TSPO
This assay is used to determine the binding affinity (Ki) of a test compound for TSPO by measuring its ability to compete with a radiolabeled ligand, such as [3H]PK11195.
Materials:
-
Cell or tissue homogenates expressing TSPO
-
[3H]PK11195 (radioligand)
-
Unlabeled PK11195 (for non-specific binding determination)
-
Test compound (e.g., a potential new TSPO ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, combine the cell/tissue homogenate, a fixed concentration of [3H]PK11195, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PK11195.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Conclusion
References
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of PK11007's anti-tumor effects in independent studies
An objective analysis of the experimental data surrounding the anti-cancer agent PK11007, focusing on the reproducibility of its effects in independent research studies. This guide is intended for researchers, scientists, and professionals in drug development.
This document provides a comparative overview of the anti-tumor effects of this compound, a small molecule identified as a mild thiol alkylator. The primary focus is to assess the reproducibility of its anti-cancer activities across different cancer types and p53 mutation statuses, as reported in independent studies.
Mechanism of Action
This compound has been shown to exert its anti-tumor effects through a dual mechanism. Primarily, it functions by reactivating mutant p53, a tumor suppressor protein that is frequently mutated in various cancers.[1][2] This reactivation leads to the upregulation of p53 target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis.[1][2]
Secondly, this compound induces an increase in reactive oxygen species (ROS) within cancer cells.[1][2] This elevation of ROS is particularly effective in cells with a compromised p53 status, leading to oxidative stress and subsequent cell death.[1][2][3] Some evidence also suggests that this compound can inhibit Thioredoxin Reductase 1 (TXNRD1), contributing to its induction of oxidative stress.[4]
Quantitative Comparison of Anti-Tumor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, as determined in a key study investigating its efficacy in triple-negative breast cancer (TNBC). The data highlights a significantly greater sensitivity in cell lines with p53 mutations and those classified as TNBC.
| Cell Line | Subtype | p53 Status | IC50 (µM) | Reference |
| TNBC Lines | ||||
| BT-20 | TNBC | Mut | 10.3 | [5] |
| BT-549 | TNBC | Mut | 2.3 | [5] |
| HCC1143 | TNBC | Mut | 11.2 | [5] |
| HCC1806 | TNBC | Mut | 13.5 | [5] |
| HCC1937 | TNBC | Mut | 15.6 | [5] |
| MDA-MB-157 | TNBC | Mut | 10.7 | [5] |
| MDA-MB-231 | TNBC | Mut | 10.9 | [5] |
| MDA-MB-468 | TNBC | Mut | 11.3 | [5] |
| Non-TNBC Lines | ||||
| CAMA-1 | Luminal | WT | 22.8 | [5] |
| MCF-7 | Luminal | WT | 42.2 | [5] |
| T-47D | Luminal | Mut | 20.4 | [5] |
| ZR-75-1 | Luminal | WT | 28.9 | [5] |
| HER2+ Lines | ||||
| SK-BR-3 | HER2+ | Mut | 18.2 | [5] |
| Normal-like | ||||
| MCF 10A | Normal-like | WT | 25.1 | [5] |
TNBC: Triple-Negative Breast Cancer; Mut: Mutant; WT: Wild-Type.
The study found significantly lower IC50 values for TNBC cell lines compared to non-TNBC cell lines (p = 0.03) and for p53-mutated cell lines compared to p53 wild-type cells (p = 0.003).[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2-5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with a range of this compound concentrations (e.g., 0-120 µM) for a specified duration (e.g., 24 to 72 hours).[2]
-
Viability Assessment: Cell viability was determined using assays such as the acid phosphatase (APH) assay or by using reagents like CellTiter-Glo. Absorbance or luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated from dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay
-
Treatment: Cells were treated with this compound at concentrations around the determined IC50.
-
Staining: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p21, PUMA, MDM2, GAPDH) overnight at 4°C.[2] This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Measurement
-
Treatment: Cells were treated with this compound for a short duration (e.g., 2 hours).[2]
-
Staining: Cells were incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Analysis: The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry or a fluorescence plate reader.
Visualizations
Experimental Workflow for Assessing Anti-Tumor Effects
Caption: Workflow for evaluating this compound's anti-tumor activity.
Signaling Pathway of this compound Action
Caption: this compound's dual mechanism of action in cancer cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PK11007's Efficacy Across Different p53 Mutations: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of PK11007's effects on various p53 mutations, supported by experimental data. This compound is a mild thiol alkylator that has shown promise in cancer therapy, particularly in tumors with compromised p53 function.
The tumor suppressor protein p53 is frequently mutated in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a compound of interest due to its ability to reactivate mutant p53 and induce cell death in cancer cells. This guide synthesizes available data to compare the efficacy of this compound across different p53 mutant cell lines, focusing on cell viability, apoptosis induction, and the expression of key p53 target genes.
Data Presentation
This compound and Its Impact on Cell Viability
This compound has demonstrated preferential inhibition of viability in cancer cell lines harboring p53 mutations compared to those with wild-type (WT) p53.[1] An analysis of 17 breast cancer cell lines revealed that IC50 values for this compound were significantly lower in p53-mutated cell lines compared to p53 WT cells (p = 0.003).[1] The IC50 values in this panel of breast cancer cell lines ranged from 2.3 to 42.2 μM.[1]
| Cell Line | Cancer Type | p53 Mutation | IC50 (µM) of this compound | Reference |
| MKN1 | Gastric | V143A | 15 - 30 | [2] |
| HUH-7 | Liver | Y220C | 15 - 30 | [2] |
| NUGC-3 | Gastric | Y220C | 15 - 30 | [2] |
| SW480 | Colon | R273H/P309S | 15 - 30 | [2] |
Table 1: Comparative IC50 Values of this compound in Various p53 Mutant Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, each with a specific p53 mutation.
Modulation of p53 Target Gene Expression by this compound
This compound has been shown to reactivate mutant p53, leading to the transcriptional upregulation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which are critical regulators of cell cycle arrest and apoptosis, respectively.[2][3]
| Cell Line | p53 Mutation | Treatment | Fold Change in p21 mRNA | Fold Change in PUMA mRNA | Reference |
| NUGC-3 | Y220C | This compound (15-20 µM, 6h) | ~2 | ~2 | [2] |
| MKN1 | V143A | This compound (15-20 µM, 6h) | ~2 | ~2 | [2] |
| HUH-7 | Y220C | This compound (15-20 µM, 6h) | ~2 | ~2 | [2] |
Table 2: Effect of this compound on the Expression of p53 Target Genes. This table presents the fold change in mRNA expression of p21 and PUMA in different p53 mutant cell lines following treatment with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for p21 and PUMA Expression
This protocol details the procedure for detecting the protein expression levels of p21 and PUMA.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Mandatory Visualization
References
Assessing Synergistic Anticancer Effects: A Comparative Guide to Combination Therapies with PK11007
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic potential of PK11007 with other anticancer drugs, supported by experimental data and detailed methodologies. This compound, a mild thiol alkylator, has demonstrated anticancer activity, primarily in cancer cells with mutant p53.[1][2] It functions by stabilizing p53, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1][3] While preclinical studies have established its efficacy as a standalone agent, particularly in triple-negative breast cancer, research into its synergistic effects when combined with conventional chemotherapy is an area of active investigation.[2][4]
Due to the limited availability of published quantitative data on the synergistic combinations of this compound with other specific anticancer drugs, this guide will use a well-documented example of a natural compound with a similar apoptosis-inducing and p53-modulating mechanism—piperine (B192125) in combination with cisplatin (B142131)—to illustrate the experimental framework and data presentation for assessing such synergistic effects. This approach provides a robust template for evaluating potential this compound combinations.
Synergistic Potential of this compound: An Overview
This compound preferentially induces cell death in cancer cells harboring mutant p53 by reactivating the tumor suppressor's apoptotic functions.[1][2] This mechanism suggests a strong potential for synergy with DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, or with mitotic inhibitors like paclitaxel. The rationale is that this compound could lower the threshold for apoptosis induction, thereby enhancing the efficacy of these conventional drugs and potentially overcoming chemoresistance.
Comparative Analysis of a Representative Synergistic Combination: Piperine and Cisplatin
To demonstrate how the synergistic effects of a compound like this compound would be assessed and presented, we will use data from a study on the combination of piperine and cisplatin in MCF-7 breast cancer cells. Piperine, a natural compound, has been shown to induce apoptosis and enhance the efficacy of cisplatin.[5]
Quantitative Data on Synergism
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Cell Line | Effect Level (Inhibition) | Combination Index (CI) | Reference |
| Piperine (20 µM) + Cisplatin (5 µM) | MCF-7 | 50% | 0.45 | [5] |
Table 1: Quantitative analysis of the synergistic effect of piperine and cisplatin on the viability of MCF-7 breast cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for key experiments used to assess drug synergy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the individual drugs and their combination.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the other anticancer drug (e.g., cisplatin), and their combination for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (concentration that inhibits 50% of cell growth) for each drug is calculated. The Combination Index (CI) is then determined using software like CompuSyn, based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the drug combination.
Methodology:
-
Cell Treatment: Cells are treated with the drugs, alone and in combination, for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effect, such as the expression of proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: After drug treatment, cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for assessing drug synergy.
Caption: Putative signaling pathway for this compound synergy.
Conclusion
The therapeutic potential of this compound, particularly in cancers with p53 mutations, makes it a compelling candidate for combination therapies. The methodologies and data presentation framework outlined in this guide, using the piperine and cisplatin combination as a proxy, provide a comprehensive approach for researchers to systematically evaluate the synergistic effects of this compound with various anticancer drugs. Such studies are critical for identifying novel and more effective treatment strategies for challenging cancers. Further preclinical investigations are warranted to generate specific quantitative data on this compound combinations to translate its therapeutic promise into clinical applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mutant p53 as a therapeutic target for the treatment of triple-negative breast cancer: Preclinical investigation with the anti-p53 drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PK11007's Role in Thioredoxin Reductase 1 (TXNRD1) Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of PK11007 with other known Thioredoxin Reductase 1 (TXNRD1) inhibitors, offering researchers, scientists, and drug development professionals the necessary data and protocols for independent verification. TXNRD1, a key enzyme in maintaining cellular redox homeostasis, is a promising target in cancer therapy.[1][2] this compound, previously identified as a p53 reactivator, has been shown to be a potent and irreversible inhibitor of TXNRD1.[1][2]
Comparative Analysis of TXNRD1 Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other well-established TXNRD1 inhibitors: Auranofin, TRi-1, and TRi-2. This data is essential for evaluating the specificity and potency of these compounds.
| Inhibitor | Reported IC50 | Mechanism of Action | Key Cellular Effects | Specificity |
| This compound | Not explicitly stated in the provided text, but described as a potent inhibitor. | Irreversible; Covalently modifies the C-terminal redox motif (Cys497-Sec498) of TXNRD1.[1][2] | Induces oxidative stress, impairs autophagy flux, and leads to cell death in non-small cell lung cancer (NSCLC) cells.[1][2] | Primarily targets TXNRD1. |
| Auranofin (AF) | ~0.76 µM (average GI50 in NCI-60 panel)[3] | Irreversible; Targets both cytosolic (TXNRD1) and mitochondrial (TXNRD2) forms of thioredoxin reductase.[4] | Cytotoxicity across a broad range of cancer cell lines; can trigger Nrf2-driven antioxidant responses.[4] | Pan-TXNRD inhibitor, also inhibits other cellular components.[3][4] |
| TRi-1 | 12 nM[5] | Irreversible and NADPH-dependent inhibition of TXNRD1.[3][5] | Potent cytotoxicity against cancer cells with little mitochondrial toxicity; increases cellular H2O2 production.[3][5] | More specific for TXNRD1 compared to Auranofin.[4] |
| TRi-2 | Not explicitly stated, but potent against cancer cells.[3] | Irreversible and NADPH-dependent inhibition of TXNRD1.[3] | Cytotoxicity against cancer cell lines.[3] | More specific for TXNRD1 compared to Auranofin.[4] |
Signaling Pathways Affected by TXNRD1 Inhibition
Inhibition of TXNRD1 disrupts the cellular redox balance, leading to a cascade of downstream effects. A key pathway affected is the Nrf2/Keap1 signaling pathway, a crucial defense mechanism against oxidative stress.[6][7] Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress induced by TXNRD1 inhibition, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.[6]
Caption: Downstream effects of TXNRD1 inhibition by this compound.
Experimental Protocols for Verification
To independently verify the inhibitory effect of this compound on TXNRD1, the following experimental protocols are recommended. These are based on established methodologies for assessing irreversible inhibitors of TXNRD1.[8][9][10]
Recombinant TXNRD1 Inhibition Assay
This assay directly measures the enzymatic activity of recombinant TXNRD1 in the presence of the inhibitor.
-
Reagents: Recombinant rat TXNRD1, reaction buffer (50 mM Tris pH 7.5, 2 mM EDTA, 0.1 mg/mL bovine serum albumin), NADPH, insulin (B600854), and the test compound (this compound) dissolved in DMSO.[3]
-
Procedure:
-
Perform assays in a 96-well plate in triplicate.
-
Pre-incubate recombinant TXNRD1 with varying concentrations of this compound.
-
Initiate the reaction by adding NADPH and insulin.
-
Monitor the reduction of insulin by measuring the change in absorbance, which is coupled to NADPH oxidation.
-
Normalize results to DMSO and no-enzyme controls.[3]
-
Cellular TXNRD Activity Assay
This assay determines the effect of the inhibitor on TXNRD1 activity within a cellular context.
-
Cell Lines: Non-small cell lung cancer (NSCLC) H1299 or other relevant cancer cell lines.
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and collect the supernatant.
-
Measure the cellular TXNRD activity using an end-point insulin-coupled TXN1 reduction assay.[10]
-
Determine the protein concentration of the lysate for normalization.
-
Perform a Western blot to confirm that the inhibitor does not alter TXNRD1 protein expression levels.[1]
-
Differential Scanning Fluorimetry (DSF)
DSF is used to confirm the direct binding of the inhibitor to TXNRD1 by measuring changes in protein thermal stability.
-
Procedure:
-
Incubate recombinant TXNRD1 with the inhibitor.
-
Monitor the fluorescence signal as the temperature is gradually increased.
-
Binding of the inhibitor will typically alter the melting temperature (Tm) of the protein.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS analysis is employed to identify the specific residues on TXNRD1 that are covalently modified by the inhibitor.
-
Procedure:
-
Incubate recombinant TXNRD1 with this compound.
-
Digest the protein into peptides using an enzyme like trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify any mass shifts corresponding to the covalent adduction of this compound to specific amino acid residues, particularly the C-terminal Cys497-Sec498 motif.[1][8]
-
Caption: Workflow for the verification of TXNRD1 inhibitors.
Mechanism of this compound Action
This compound acts as an irreversible inhibitor of TXNRD1.[1][2] Its mechanism involves the covalent modification of the C-terminal redox-active motif of TXNRD1, which contains Cysteine-497 and Selenocysteine-498.[1][2] This modification incapacitates the enzyme, preventing it from reducing its substrates, such as thioredoxin (TXN).
Caption: Covalent inhibition of TXNRD1 by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PCK1 Downregulation Promotes TXNRD1 Expression and Hepatoma Cell Growth via the Nrf2/Keap1 Pathway [frontiersin.org]
- 7. Cytoprotective Nrf2 Pathway Is Induced In Chronically Txnrd 1-Deficient Hepatocytes | PLOS One [journals.plos.org]
- 8. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A critical review of the therapeutic potential of PK11007 compared to emerging therapies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Therapeutic Potential
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is the most frequently mutated gene in human cancers. Its inactivation is a critical step in tumorigenesis, making the restoration of its function a highly sought-after therapeutic strategy. PK11007, a small molecule identified for its ability to reactivate mutant p53, has shown promise in preclinical studies. This guide provides a critical review of the therapeutic potential of this compound in comparison to emerging therapies, including APR-246 (eprenetapopt) and COTI-2, with a focus on their mechanisms of action, preclinical efficacy, and clinical development.
Mechanism of Action: A Tale of Three Compounds
This compound, APR-246, and COTI-2 share the common goal of reactivating mutant p53, but they achieve this through distinct molecular interactions.
This compound is a mild thiol alkylator that selectively targets surface-exposed cysteine residues on the p53 protein. This covalent modification is believed to stabilize the p53 protein, promoting a wild-type-like conformation and restoring its DNA-binding activity. This leads to the transcriptional upregulation of p53 target genes such as p21 and PUMA, ultimately inducing apoptosis in cancer cells.[1] Interestingly, this compound also exhibits a p53-independent mechanism of action by increasing the levels of reactive oxygen species (ROS) within cancer cells, contributing to its cytotoxic effects.
APR-246 (eprenetapopt) is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions.[2] Similar to this compound, APR-246 has also been shown to induce ROS-dependent apoptosis.[3] It is the most clinically advanced of the three, having undergone numerous clinical trials.[4]
COTI-2 , a third-generation thiosemicarbazone, is proposed to reactivate mutant p53 by restoring its proper folding and function.[5] Preclinical studies suggest that COTI-2 can induce a conformational change in mutant p53, leading to the expression of p53 target genes and apoptosis.[5] Beyond its effects on p53, COTI-2 has also been shown to impact other signaling pathways, including the inhibition of the PI3K/AKT/mTOR pathway.[2]
The signaling pathways for these compounds are illustrated below:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers [mdpi.com]
- 3. asco.org [asco.org]
- 4. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PK11007: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of PK11007, drawing from general best practices for handling investigational cytotoxic compounds.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below to inform handling and storage procedures.
| Property | Value | Reference |
| Chemical Formula | C15H11ClFN5O3S2 | [1] |
| Molecular Weight | 427.86 g/mol | [3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. | [1] |
| Storage (in DMSO) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | [1] |
Immediate Safety and Handling Protocols
Prior to any disposal procedure, it is crucial to adhere to the following safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown with tight cuffs is required.
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.
Work Area Preparation:
-
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder form.
-
Work surfaces should be covered with disposable, plastic-backed absorbent pads.
Step-by-Step Disposal Procedures for this compound
The following step-by-step guide outlines the recommended disposal procedure for this compound and any contaminated materials. This process is based on general guidelines for the disposal of cytotoxic and antineoplastic waste.
1. Waste Segregation:
-
At the Point of Generation: Immediately segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated vials, pipette tips, and other labware.
-
Used PPE (gloves, gown, etc.).
-
Contaminated absorbent pads and cleaning materials.
-
2. Waste Classification and Containment:
-
Trace vs. Bulk Contamination: Differentiate between trace-contaminated and bulk-contaminated waste.
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves, and gowns). These should be placed in a designated "Trace Chemotherapy Waste" container, typically a yellow sharps container or a labeled bag.
-
Bulk Waste: Materials with visible contamination or solutions containing this compound. This includes unused product and grossly contaminated items. Bulk waste must be collected in a designated "Bulk Chemotherapy Waste" container, which is often a black, leak-proof, and puncture-resistant container.
-
-
Sharps: All contaminated sharps (e.g., needles, scalpels) must be placed in a designated chemotherapy sharps container.
-
Liquids: Liquid waste containing this compound should not be disposed of down the drain. It must be collected in a sealed, leak-proof container and treated as bulk hazardous chemical waste.
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.
-
Secure Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic.
4. Final Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS will ensure that the waste is transported to a licensed hazardous waste disposal facility for incineration, which is the recommended method for cytotoxic compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.
Disclaimer: This information is intended as a guide and is based on general principles for handling cytotoxic agents. Always consult your institution's specific safety and disposal protocols and contact your Environmental Health and Safety (EHS) department for definitive guidance.
References
Essential Safety and Handling Protocols for PK11007
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial safety and logistical information for the handling and disposal of PK11007, a mild thiol alkylator with anticancer activity.[1][2] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound may be shipped as a non-hazardous chemical, its classification as a thiol alkylator and its potent biological activity necessitate careful handling in a laboratory setting.[2] The primary routes of exposure are inhalation, skin contact, and ingestion. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove should extend over the gown cuff. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or concentrated stock solutions must be performed within a certified chemical fume hood to minimize inhalation risk.
Preparation of Stock Solutions:
-
Prepare the Workspace: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Line the work surface with absorbent, plastic-backed pads.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing the Compound: Carefully weigh the solid this compound in the fume hood. Use a dedicated spatula and weigh boat.
-
Solubilization: this compound is soluble in DMSO.[2] Slowly add the solvent to the solid to avoid splashing.
-
Storage: Store stock solutions in clearly labeled, tightly sealed vials. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C in the dark.[2]
Experimental Use:
-
When diluting stock solutions or adding this compound to experimental setups, always wear the minimum PPE of a lab coat, safety goggles, and double nitrile gloves.
-
All manipulations should be carried out over a disposable, absorbent liner to contain any potential spills.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (often a yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Visual Workflow for Safe Handling
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
